molecular formula C8H8N4O B1315329 Pyrazolo[1,5-A]pyridine-3-carbohydrazide CAS No. 80536-99-8

Pyrazolo[1,5-A]pyridine-3-carbohydrazide

Cat. No.: B1315329
CAS No.: 80536-99-8
M. Wt: 176.18 g/mol
InChI Key: GSJMQMZUHWBORO-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyridine-3-carbohydrazide (CAS 80536-99-8) is a versatile nitrogen-containing heterocyclic compound that serves as a key chemical intermediate and scaffold in medicinal chemistry and drug discovery research. Its molecular formula is C8H8N4O, with a molecular weight of 176.18 g/mol . The core pyrazolo[1,5-a]pyridine structure is a bicyclic system consisting of a fused pyrazole and pyridine ring, which provides a privileged framework for designing biologically active molecules . This carbohydrazide derivative is of significant research interest primarily for the design and synthesis of novel antitubercular agents. Compounds based on the pyrazolo[1,5-a]pyridine-3-carboxamide scaffold have demonstrated promising in vitro potency with nanomolar minimum inhibitory concentration (MIC) values against drug-susceptible Mycobacterium tuberculosis H37Rv strain and, notably, a panel of clinically isolated multidrug-resistant (MDR-TB) strains . The structure allows for strategic modifications, creating derivatives that maintain excellent activity against resistant strains such as isoniazid-resistant (rINH) and rifampicin-resistant (rRMP) Mtb . In preclinical studies, representative derivatives have significantly reduced bacterial burden in infected mouse models, highlighting the potential of this chemotype as a lead for future antitubercular drug discovery . Researchers utilize this compound as a versatile building block. The reactive hydrazide functional group enables the construction of diverse derivatives, including various amides and heterocyclic systems, facilitating extensive structure-activity relationship (SAR) studies . The compound is for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pyrazolo[1,5-a]pyridine-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O/c9-11-8(13)6-5-10-12-4-2-1-3-7(6)12/h1-5H,9H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSJMQMZUHWBORO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NN2C=C1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70512049
Record name Pyrazolo[1,5-a]pyridine-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70512049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80536-99-8
Record name Pyrazolo[1,5-a]pyridine-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70512049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Pyrazolo[1,5-a]pyridine-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, pyrazolo[1,5-a]pyridine derivatives are a significant class of heterocyclic compounds, widely recognized for their diverse pharmacological activities. This guide provides a detailed overview of the primary synthesis pathway for Pyrazolo[1,5-a]pyridine-3-carbohydrazide, a key intermediate for the development of novel therapeutic agents. The synthesis is typically achieved through a multi-step process commencing with the formation of an N-aminopyridinium salt, followed by a [3+2] cycloaddition reaction, and culminating in the formation of the carbohydrazide.

Core Synthesis Pathway

The most prevalent and efficient method for synthesizing the pyrazolo[1,5-a]pyridine core is through a 1,3-dipolar cycloaddition reaction. This involves the reaction of an N-aminopyridinium ylide with a suitable dipolarophile. To obtain the desired 3-carbohydrazide derivative, the synthesis strategically incorporates a precursor functional group at the 3-position, typically an ester, which is subsequently converted to the final carbohydrazide.

A common route involves the synthesis of ethyl pyrazolo[1,5-a]pyridine-3-carboxylate as a key intermediate.[1] This intermediate is then hydrolyzed to the corresponding carboxylic acid, which is subsequently reacted with hydrazine hydrate to yield the target molecule. An alternative final step is the direct hydrazinolysis of the ester.

G cluster_0 Step 1: N-Aminopyridinium Salt Formation cluster_1 Step 2: 1,3-Dipolar Cycloaddition cluster_2 Step 3: Hydrolysis cluster_3 Step 4: Hydrazinolysis A Substituted Pyridine C N-Aminopyridinium Sulfate A->C Reaction B Hydroxylamine-O-sulfonic acid B->C Reagent D N-Aminopyridinium Sulfate C->D F Ethyl Pyrazolo[1,5-a]pyridine-3-carboxylate D->F Cycloaddition E Ethyl Propiolate E->F Dipolarophile G Ethyl Pyrazolo[1,5-a]pyridine-3-carboxylate F->G I Pyrazolo[1,5-a]pyridine-3-carboxylic Acid G->I Hydrolysis H NaOH (aq) H->I Reagent J Pyrazolo[1,5-a]pyridine-3-carboxylic Acid I->J L This compound J->L Condensation K Hydrazine Hydrate K->L Reagent

Caption: General Synthesis Pathway for this compound.

Experimental Protocols

Below are detailed methodologies for the key steps in the synthesis of this compound.

Step 1: Synthesis of N-Aminopyridinium Sulfates

This procedure is adapted from an improved synthesis method for pyrazolo[1,5-a]pyridine-3-carboxylic acid derivatives.[1]

  • Reagents: Substituted pyridine, hydroxylamine-O-sulfonic acid.

  • Procedure: A solution of the substituted pyridine in a suitable solvent is cooled in an ice bath. Hydroxylamine-O-sulfonic acid is added portion-wise while maintaining the temperature. The reaction mixture is stirred for a specified time until the reaction is complete (monitored by TLC). The resulting precipitate of N-aminopyridinium sulfate is collected by filtration, washed with a cold solvent, and dried. This salt is often used in the next step without further purification.

Step 2: Synthesis of Ethyl Pyrazolo[1,5-a]pyridine-3-carboxylate

This step involves a 1,3-dipolar cycloaddition reaction.[1]

  • Reagents: N-aminopyridinium sulfate, ethyl propiolate, potassium carbonate, N,N-dimethylformamide (DMF), water.

  • Procedure: The N-aminopyridinium sulfate is dissolved in water, and ethyl propiolate is dissolved in DMF. The two solutions are mixed, and potassium carbonate is added as a base. The reaction mixture is stirred at room temperature for several hours. After completion, the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Step 3: Synthesis of Pyrazolo[1,5-a]pyridine-3-carboxylic Acid

This is a standard hydrolysis of an ester to a carboxylic acid.[1]

  • Reagents: Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate, sodium hydroxide (NaOH), water, ethanol.

  • Procedure: The ethyl pyrazolo[1,5-a]pyridine-3-carboxylate is dissolved in a mixture of ethanol and water. A 30% aqueous solution of NaOH is added, and the mixture is heated to reflux for a few hours. After the reaction is complete, the mixture is cooled, and the ethanol is removed under reduced pressure. The aqueous solution is then acidified with a suitable acid (e.g., HCl) to precipitate the carboxylic acid. The solid is collected by filtration, washed with water, and dried.

Step 4: Synthesis of this compound

The final step is the formation of the hydrazide from the carboxylic acid.

  • Reagents: Pyrazolo[1,5-a]pyridine-3-carboxylic acid, hydrazine hydrate, ethanol.

  • Procedure: A mixture of pyrazolo[1,5-a]pyridine-3-carboxylic acid and an excess of hydrazine hydrate in ethanol is refluxed for several hours. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is cooled, and the solvent is evaporated under reduced pressure. The resulting solid is then recrystallized from a suitable solvent (e.g., ethanol) to yield the pure this compound.

Quantitative Data

The following table summarizes typical yields for the synthesis of various substituted pyrazolo[1,5-a]pyridine-3-carboxylic acids, which are the direct precursors to the target carbohydrazide.

CompoundSubstituent on Pyridine RingYield of Carboxylic Acid (%)
4a H92
4b 4-CH₃93
4c 5-CH₃88
4d 6-CH₃90
4e 4-Cl89
4f 4-Br91

Data adapted from an improved synthesis of pyrazolo[1,5-a]pyridine-3-carboxylic acid derivatives.[1] The final hydrazinolysis step typically proceeds with high yields, often exceeding 80-90%, although specific data for the title compound was not available in the searched literature.

Experimental Workflow Visualization

The following diagram illustrates a typical laboratory workflow for the synthesis and purification of this compound.

G cluster_0 Synthesis cluster_1 Work-up & Isolation cluster_2 Purification & Characterization A Reaction Setup: - N-aminopyridinium salt - Ethyl propiolate - K2CO3 in DMF/H2O B Stirring at RT A->B C Reaction Monitoring (TLC) B->C D Extraction with Ethyl Acetate C->D E Washing with Brine D->E F Drying over Na2SO4 E->F G Solvent Evaporation F->G H Column Chromatography G->H I Hydrolysis to Carboxylic Acid H->I J Hydrazinolysis to Carbohydrazide I->J K Recrystallization J->K L Characterization (NMR, MS, IR) K->L

Caption: Experimental Workflow for Synthesis and Purification.

Signaling Pathways and Biological Importance

Pyrazolo[1,5-a]pyridine derivatives are known to interact with a variety of biological targets, including protein kinases.[2] Protein kinases are crucial components of signaling pathways that regulate cell growth, differentiation, and survival. Dysregulation of kinase activity is implicated in numerous diseases, including cancer. Therefore, the development of novel pyrazolo[1,5-a]pyridine-based kinase inhibitors is an active area of research. The carbohydrazide functional group in the target molecule serves as a versatile handle for further chemical modifications, allowing for the generation of diverse libraries of compounds for screening against various biological targets. While a specific signaling pathway for the unsubstituted this compound is not defined, its derivatives are designed to target specific kinases within cellular signaling cascades.

This guide provides a foundational understanding of the synthesis of this compound. Researchers can utilize this information to produce this key intermediate and further explore its potential in the development of novel therapeutic agents.

References

Characterization of Pyrazolo[1,5-a]pyridine-3-carbohydrazide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of Pyrazolo[1,5-a]pyridine-3-carbohydrazide, a heterocyclic compound of significant interest in medicinal chemistry. This document details its synthesis, physicochemical properties, and known biological activities, offering insights for its potential applications in drug discovery and development.

Physicochemical Properties

While specific experimental data for this compound is not extensively reported in the literature, the following table summarizes key physicochemical properties of the parent scaffold and a closely related derivative, Pyrazolo[1,5-a]pyridine-3-carboxamide, to provide an estimated profile.

PropertyValueCompound
Molecular FormulaC₈H₈N₄OThis compound
Molecular Weight176.18 g/mol This compound
ClogPValue not availableThis compound
IC₅₀ (Vero cells)>50 µg/mL6j (a Pyrazolo[1,5-a]pyridine-3-carboxamide derivative)[1]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a two-step process starting from the corresponding Pyrazolo[1,5-a]pyridine-3-carboxylic acid or its ethyl ester. The general approach involves the formation of the pyrazolo[1,5-a]pyridine core followed by the conversion of the 3-position substituent to a carbohydrazide.

Synthesis of Pyrazolo[1,5-a]pyridine-3-carboxylic acid

The pyrazolo[1,5-a]pyridine core can be synthesized via a copper-mediated cyclization reaction.

Experimental Protocol:

  • Reaction Setup: A mixture of appropriate enediynones and hydrazine is prepared.

  • Cyclization: Copper chloride is added to the mixture to catalyze the cyclization reaction, leading to the formation of the 2,7-disubstituted pyrazolo[1,5-a]pyridine ring system. The reaction can tolerate a variety of functional groups.

Synthesis of this compound from Ethyl Pyrazolo[1,5-a]pyridine-3-carboxylate

A common and effective method for the synthesis of carbohydrazides is the reaction of the corresponding ester with hydrazine hydrate.

Experimental Protocol:

  • Reaction Mixture: Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate is dissolved in a suitable solvent, such as ethanol.

  • Hydrazine Addition: An excess of hydrazine hydrate is added to the solution.

  • Reaction Conditions: The mixture is refluxed for several hours until the reaction is complete, which can be monitored by thin-layer chromatography.

  • Isolation and Purification: Upon completion, the reaction mixture is cooled, and the precipitated product, this compound, is collected by filtration, washed with a cold solvent, and can be further purified by recrystallization.

A similar procedure has been successfully employed for the synthesis of carbohydrazide derivatives of the related 1H-pyrazolo[3,4-b]pyridine system, with reported yields of 90-94%[2].

Biological Activity and Mechanism of Action

Derivatives of the pyrazolo[1,5-a]pyridine scaffold have demonstrated a wide range of biological activities, suggesting the potential of this compound as a pharmacologically active agent.

Antitubercular Activity

Pyrazolo[1,5-a]pyridine-3-carboxamides, which are structurally very similar to the carbohydrazide, have shown potent antitubercular activity. Several derivatives exhibit excellent in vitro potency against both drug-susceptible (H37Rv) and drug-resistant strains of Mycobacterium tuberculosis[1].

Quantitative Data on Antitubercular Activity of Pyrazolo[1,5-a]pyridine-3-carboxamide Derivatives:

CompoundMIC (H37Rv) (µg/mL)MIC (rINH) (µg/mL)MIC (rRMP) (µg/mL)
6i 0.053--
6j <0.002<0.002<0.002
6l <0.002--

MIC: Minimum Inhibitory Concentration; rINH: Isoniazid-resistant; rRMP: Rifampicin-resistant. Data from[1].

Trypanocidal Activity

Carbohydrazide derivatives of the isomeric 1H-pyrazolo[3,4-b]pyridine scaffold have been evaluated for their in vitro trypanocidal activity against Trypanosoma cruzi, the parasite responsible for Chagas disease[2]. This suggests that the carbohydrazide moiety can be a key pharmacophore for antiparasitic activity.

Signaling Pathways and Experimental Workflows

The biological effects of pyrazolo[1,5-a]pyridine derivatives are often attributed to their ability to modulate various signaling pathways, particularly those involving protein kinases.

General Synthetic Workflow

The overall synthetic strategy for obtaining this compound is depicted in the following workflow diagram.

G A Enediynones + Hydrazine B Pyrazolo[1,5-a]pyridine-3-carboxylic Acid / Ester A->B  Copper-mediated  cyclization C This compound B->C  Reaction with  Hydrazine Hydrate

Caption: General synthetic workflow for this compound.

Kinase Inhibition Signaling Pathway

Many pyrazolo[1,5-a]pyridine derivatives function as kinase inhibitors, interfering with signaling cascades crucial for cell proliferation and survival. A simplified representation of this inhibition is shown below.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Akt Akt/PKB PI3K->Akt mTOR mTOR Akt->mTOR CellGrowth Cell Growth & Survival mTOR->CellGrowth Pyrazolo Pyrazolo[1,5-a]pyridine Derivative Pyrazolo->PI3K Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by pyrazolo[1,5-a]pyridine derivatives.

References

An In-depth Technical Guide to the NMR and Mass Spectrometry of Pyrazolo[1,5-a]pyridine-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Pyrazolo[1,5-a]pyridine-3-carbohydrazide

The pyrazolo[1,5-a]pyridine scaffold is a significant heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including as kinase inhibitors for the treatment of cancer. The carbohydrazide functional group is a versatile synthon used in the construction of various heterocyclic systems and as a linker in drug design. The title compound, this compound, therefore, represents a molecule of considerable interest for further chemical exploration and drug discovery efforts.

Predicted NMR Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the analysis of spectral data from analogous pyrazolo[1,5-a]pyridine and carbohydrazide-containing molecules. Actual experimental values may vary depending on the solvent and other acquisition parameters.

Table 1: Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
H28.1 - 8.3s-
H47.0 - 7.2t7.0 - 8.0
H57.4 - 7.6d8.0 - 9.0
H66.8 - 7.0t6.0 - 7.0
H78.4 - 8.6d6.0 - 7.0
-NH-9.0 - 9.5br s-
-NH₂4.5 - 5.0br s-

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (ppm)
C2140 - 142
C3115 - 117
C3a145 - 147
C4112 - 114
C5128 - 130
C6118 - 120
C7148 - 150
C=O165 - 168

Predicted Mass Spectrometry Fragmentation

The mass spectrum of this compound is expected to show a prominent molecular ion peak [M]⁺. The fragmentation pattern will likely involve the initial loss of the hydrazide side chain components.

Table 3: Predicted Key Mass Spectral Fragments

m/z Proposed Fragment
175[M]⁺
144[M - NHNH₂]⁺
116[M - CONHNH₂]⁺
90[Pyridine ring fragment]⁺

Experimental Protocols

The following are detailed, generalized protocols for the NMR and mass spectrometry analysis of this compound, adapted from methodologies used for similar compounds.

NMR Spectroscopy Protocol

Sample Preparation:

  • Weigh approximately 5-10 mg of the synthesized this compound.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean, dry NMR tube.

  • Ensure complete dissolution, using gentle vortexing or sonication if necessary.

¹H NMR Acquisition:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Pulse Program: Standard single-pulse experiment (zg30).

  • Solvent: DMSO-d₆ (or other as prepared).

  • Temperature: 298 K.

  • Spectral Width: 16 ppm.

  • Number of Scans: 16-64 (depending on sample concentration).

  • Relaxation Delay (d1): 1-2 seconds.

  • Referencing: The residual solvent peak of DMSO-d₆ at 2.50 ppm.

¹³C NMR Acquisition:

  • Spectrometer: 100 MHz (for a 400 MHz ¹H instrument).

  • Pulse Program: Proton-decoupled ¹³C experiment (zgpg30).

  • Solvent: DMSO-d₆ (or other as prepared).

  • Temperature: 298 K.

  • Spectral Width: 240 ppm.

  • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

  • Relaxation Delay (d1): 2 seconds.

  • Referencing: The solvent peak of DMSO-d₆ at 39.52 ppm.

Mass Spectrometry Protocol

Sample Preparation:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent or a solvent mixture compatible with the chosen ionization method.

Electrospray Ionization (ESI) Mass Spectrometry:

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Mode: Positive ion mode is typically preferred for nitrogen-containing compounds.

  • Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a flow rate of 5-10 µL/min.

  • Capillary Voltage: 3-4 kV.

  • Nebulizer Gas (Nitrogen): 1-2 bar.

  • Drying Gas (Nitrogen): 4-8 L/min at a temperature of 180-220 °C.

  • Mass Range: m/z 50-500.

  • Data Analysis: Identify the molecular ion peak [M+H]⁺ and characteristic fragment ions.

Visualization of Experimental Workflow and a Relevant Signaling Pathway

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for the characterization of this compound and a relevant biological pathway where such a molecule might have an effect, given that related compounds have been identified as kinase inhibitors.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis cluster_output Output synthesis Synthesis of this compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (ESI-MS) purification->ms structure_elucidation Structure Elucidation nmr->structure_elucidation ms->structure_elucidation final_report Technical Guide/Whitepaper structure_elucidation->final_report

Caption: Experimental workflow for the synthesis and characterization of this compound.

PI3K_Pathway receptor Receptor Tyrosine Kinase (RTK) pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 pip2->pi3k pdk1 PDK1 pip3->pdk1 akt Akt pdk1->akt activates mtorc1 mTORC1 akt->mtorc1 activates cell_processes Cell Growth, Proliferation, Survival mtorc1->cell_processes inhibitor Pyrazolo[1,5-a]pyridine Derivative (Inhibitor) inhibitor->pi3k

Caption: Simplified PI3K/Akt signaling pathway, a potential target for pyrazolo[1,5-a]pyridine derivatives.

Conclusion

This technical guide provides a foundational understanding of the NMR and mass spectrometry analysis of this compound. By leveraging data from structurally related compounds, we have presented predicted spectral data, detailed experimental protocols, and relevant visualizations to aid researchers in their synthetic and analytical endeavors. As new experimental data for this specific compound becomes available, this guide can be further refined to provide an even more precise and comprehensive resource for the scientific community.

Unveiling the Solid State: A Technical Guide to the Crystal Structure of Pyrazolo[1,5-a]pyridine-3-carbohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the crystal structure of pyrazolo[1,5-a]pyridine-3-carbohydrazide derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry. Understanding the three-dimensional arrangement of these molecules in the solid state is paramount for elucidating structure-activity relationships (SAR), optimizing drug design, and ensuring robust intellectual property. This document summarizes key crystallographic data, details relevant experimental protocols, and visualizes associated biochemical pathways.

Core Crystallographic Data of a Representative Pyrazolo[1,5-a]pyridine Derivative

Table 1: Crystal Data and Structure Refinement [1]

ParameterValue
Empirical FormulaC13 H12 N4 O
Formula Weight240.27
Temperature150(2) K
Wavelength1.54178 Å
Crystal SystemMonoclinic
Space GroupP2(1)/c
Unit Cell Dimensions
a12.0139(3) Å
b9.0790(2) Å
c10.9669(3) Å
α90°
β107.000(3)°
γ90°
Volume1142.10(5) ų
Z4
Calculated Density1.396 Mg/m³
Absorption Coefficient0.783 mm⁻¹
F(000)504
Data Collection & Refinement
Theta range for data collection4.38 to 72.48°
Index ranges-14<=h<=14, -11<=k<=11, -13<=l<=13
Reflections collected11130
Independent reflections2216 [R(int) = 0.0350]
Completeness to theta = 67.00°99.0 %
Data / restraints / parameters2216 / 0 / 163
Goodness-of-fit on F²1.049
Final R indices [I>2sigma(I)]R1 = 0.0396, wR2 = 0.1037
R indices (all data)R1 = 0.0426, wR2 = 0.1064
Largest diff. peak and hole0.231 and -0.273 e.Å⁻³

Table 2: Selected Bond Lengths (Å) [1]

BondLength (Å)BondLength (Å)
O(1)-C(11)1.233(2)N(3)-C(3)1.385(2)
N(1)-N(2)1.378(2)N(3)-C(7)1.353(2)
N(1)-C(7)1.332(2)N(4)-C(11)1.357(2)
N(1)-C(8)1.401(2)N(4)-C(12)1.468(2)
N(2)-C(3)1.321(2)C(1)-C(2)1.383(3)

Table 3: Selected Bond Angles (°) and Torsion Angles (°) [1]

AngleValue (°)Torsion AngleValue (°)
C(7)-N(1)-N(2)112.19(13)C(7)-N(1)-N(2)-C(3)-0.36(18)
C(7)-N(1)-C(8)129.56(15)N(2)-N(1)-C(7)-N(3)0.5(2)
N(2)-N(1)-C(8)118.25(13)N(2)-N(1)-C(7)-C(3)179.74(14)
C(3)-N(2)-N(1)104.76(13)C(8)-N(1)-N(2)-C(3)179.52(14)
C(7)-N(3)-C(3)106.33(14)C(3)-N(2)-N(1)-C(8)-0.3(2)
C(11)-N(4)-C(12)120.44(15)C(7)-N(3)-C(3)-N(2)-0.1(2)

Experimental Protocols

Synthesis of this compound Derivatives: A General Approach

The synthesis of this compound derivatives typically involves a multi-step process. A general synthetic workflow is outlined below, based on established methodologies for related heterocyclic systems.[2]

G General Synthetic Workflow A Starting Materials (e.g., Substituted Pyridine, Malononitrile derivatives) B Synthesis of N-aminopyridinium salt A->B Aminating agent C [3+2] Cycloaddition B->C Alkyne or Alkene D Formation of Pyrazolo[1,5-a]pyridine core C->D Rearrangement/Oxidation E Esterification at C3-position D->E e.g., Ethyl chlorooxoacetate F Hydrazinolysis E->F Hydrazine hydrate G This compound F->G

Caption: A generalized workflow for the synthesis of this compound.

  • Formation of N-ylide Precursor: The synthesis often commences with the formation of an N-aminopyridinium salt from a substituted pyridine.

  • Cycloaddition: A key step is the [3+2] cycloaddition reaction between the N-ylide and a suitable dipolarophile, such as an alkyne or an activated alkene, to construct the fused pyrazole ring.[3]

  • Core Formation and Functionalization: Subsequent aromatization leads to the stable pyrazolo[1,5-a]pyridine core. The C3 position can then be functionalized, for instance, by acylation with a reagent like ethyl chlorooxoacetate to introduce an ester group.

  • Hydrazinolysis: The final step involves the treatment of the C3-ester with hydrazine hydrate, which displaces the ethoxy group to yield the desired this compound.

Crystal Growth and X-ray Diffraction Analysis

Obtaining high-quality single crystals is a critical prerequisite for X-ray diffraction studies. A typical protocol for crystal growth and subsequent analysis is as follows.[4][5][6]

G X-ray Crystallography Workflow A Purified Compound B Crystal Growth (e.g., Slow evaporation, Vapor diffusion) A->B C Single Crystal Selection B->C D Mounting on Diffractometer C->D E X-ray Diffraction Data Collection D->E F Data Processing and Reduction E->F G Structure Solution (e.g., Direct Methods) F->G H Structure Refinement G->H I Validation and Analysis H->I

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

  • Crystallization: The purified this compound derivative is dissolved in a suitable solvent or a mixture of solvents. Single crystals are grown using techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution.

  • Crystal Mounting and Data Collection: A suitable single crystal is selected and mounted on a goniometer head of a diffractometer. The crystal is then cooled to a low temperature (e.g., 100-150 K) to minimize thermal vibrations. X-ray diffraction data are collected by rotating the crystal in a beam of monochromatic X-rays.[4]

  • Data Processing: The collected diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the reflections.[4]

  • Structure Solution and Refinement: The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. An atomic model is then built into the electron density map and refined using least-squares methods to improve the agreement between the calculated and observed structure factors.[6]

Biological Context: Potential Signaling Pathway Involvement

Derivatives of pyrazolo[1,5-a]pyridine and the closely related pyrazolo[1,5-a]pyrimidine scaffolds have been reported to exhibit a range of biological activities, frequently acting as inhibitors of protein kinases.[7][8][9][10] For instance, various analogues have shown inhibitory activity against kinases such as Pim-1 and phosphoinositide 3-kinases (PI3Ks), which are crucial components of intracellular signaling pathways regulating cell proliferation, survival, and differentiation.[2][8][9][10]

The diagram below illustrates a generalized signaling pathway that can be modulated by such kinase inhibitors.

G Generalized Kinase Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Downstream Downstream Effectors (e.g., Akt, mTOR) PI3K->Downstream Pim1 Pim-1 Kinase Transcription Transcription Factors Pim1->Transcription Downstream->Pim1 CellCycle Cell Cycle Progression Transcription->CellCycle Survival Cell Survival Transcription->Survival Inhibitor Pyrazolo[1,5-a]pyridine Derivative Inhibitor->PI3K Inhibitor->Pim1

Caption: Potential inhibition of PI3K and Pim-1 kinase signaling pathways.

This guide provides a foundational understanding of the structural and synthetic aspects of this compound derivatives. The presented crystallographic data, while from a related analogue, offers valuable insights into the geometry of the core scaffold. The outlined experimental protocols serve as a practical reference for researchers in the field. Further elucidation of the crystal structures of specific carbohydrazide derivatives will be instrumental in advancing the development of this promising class of compounds.

References

An In-Depth Technical Guide to the Physicochemical Properties of Pyrazolo[1,5-a]pyridine-3-carbohydrazide and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of various biologically active compounds. This technical guide provides a comprehensive overview of the physicochemical properties of Pyrazolo[1,5-a]pyridine-3-carbohydrazide. Due to the limited availability of direct experimental data for this specific compound in the current scientific literature, this guide also details the properties and synthesis of its key precursors, Ethyl Pyrazolo[1,5-a]pyridine-3-carboxylate and Pyrazolo[1,5-a]pyridine-3-carboxylic acid. The information presented is intended to support research and development efforts in medicinal chemistry and drug discovery.

Physicochemical Properties

PropertyEthyl Pyrazolo[1,5-a]pyridine-3-carboxylatePyrazolo[1,5-a]pyridine-3-carboxylic acidThis compound
Molecular Formula C₁₀H₁₀N₂O₂C₈H₆N₂O₂C₈H₈N₄O
Molecular Weight 190.20 g/mol 162.15 g/mol 176.17 g/mol
Appearance -Solid-
Melting Point ---
Solubility ---
¹H NMR (ppm) ---
¹³C NMR (ppm) ---
IR (cm⁻¹) ---
Mass Spec (m/z) ---
Note: "-" indicates data not available from the performed searches.

Experimental Protocols

The synthesis of this compound is anticipated to proceed via a two-step process from commercially available starting materials.

Step 1: Synthesis of Ethyl Pyrazolo[1,5-a]pyridine-3-carboxylate

A common route to this intermediate involves the 1,3-dipolar cycloaddition of an N-aminopyridinium ylide with an appropriate propiolate.

  • Materials: Substituted pyridine, O-mesitylenesulfonylhydroxylamine (MSH) or O-(2,4-dinitrophenyl)hydroxylamine (DNPH), ethyl propiolate, and appropriate solvents (e.g., dichloromethane, ethanol).

  • Procedure:

    • N-amination of the substituted pyridine is achieved by reacting it with MSH or DNPH in a suitable solvent like dichloromethane at room temperature.

    • The resulting N-aminopyridinium salt is then treated with a base to form the ylide in situ.

    • A 1,3-dipolar cycloaddition reaction is then carried out by adding ethyl propiolate to the ylide solution. The reaction mixture is typically stirred at room temperature or heated to reflux to afford Ethyl Pyrazolo[1,5-a]pyridine-3-carboxylate.

    • The product is isolated and purified using standard techniques such as extraction and column chromatography.

Step 2: Synthesis of this compound (Proposed)

The conversion of the ethyl ester to the carbohydrazide is a standard and widely used chemical transformation.

  • Materials: Ethyl Pyrazolo[1,5-a]pyridine-3-carboxylate, hydrazine hydrate, and a suitable solvent (e.g., ethanol).

  • Generalized Procedure:

    • Ethyl Pyrazolo[1,5-a]pyridine-3-carboxylate is dissolved in a suitable alcohol, such as ethanol.

    • An excess of hydrazine hydrate (typically 3-5 equivalents) is added to the solution.

    • The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

    • Upon completion, the reaction mixture is cooled, and the resulting precipitate, this compound, is collected by filtration.

    • The solid product is washed with a cold solvent (e.g., ethanol or diethyl ether) and dried under vacuum. Further purification can be achieved by recrystallization if necessary.

Synthetic Workflow Visualization

The following diagram illustrates the proposed synthetic pathway for this compound.

G cluster_0 Synthesis of Ethyl Pyrazolo[1,5-a]pyridine-3-carboxylate cluster_1 Synthesis of this compound Pyridine Substituted Pyridine Step1_N_Amination N-Aminopyridinium Salt Pyridine->Step1_N_Amination 1. N-Amination N_Amination_Reagent MSH or DNPH N_Amination_Reagent->Step1_N_Amination Ethyl_Propiolate Ethyl Propiolate Step2_Cycloaddition Ethyl_Propiolate->Step2_Cycloaddition 3. 1,3-Dipolar Cycloaddition Ester Ethyl Pyrazolo[1,5-a]pyridine-3-carboxylate Reaction_with_Hydrazine Hydrazinolysis (Ethanol, Reflux) Ester->Reaction_with_Hydrazine Step1_N_Amination->Step2_Cycloaddition 2. Base Step2_Cycloaddition->Ester Hydrazine Hydrazine Hydrate Hydrazine->Reaction_with_Hydrazine Carbohydrazide This compound Reaction_with_Hydrazine->Carbohydrazide

Caption: Proposed synthetic pathway for this compound.

Biological Significance of the Pyrazolo[1,5-a]pyridine Scaffold

Derivatives of the pyrazolo[1,5-a]pyridine core have demonstrated a wide range of biological activities, making them attractive candidates for drug development. Notably, pyrazolo[1,5-a]pyridine-3-carboxamides have been investigated as potent antitubercular agents, showing efficacy against both drug-susceptible and multidrug-resistant strains of Mycobacterium tuberculosis. The structural similarity of the carbohydrazide functional group to the carboxamide suggests that this compound could also serve as a valuable intermediate or a pharmacophore in the design of novel therapeutic agents.

Conclusion

This technical guide consolidates the available information on the physicochemical properties and synthesis of this compound and its immediate precursors. While direct experimental data for the target compound is scarce, the provided information on related analogues and a generalized synthetic protocol offers a solid foundation for researchers and professionals in the field of drug discovery and medicinal chemistry to build upon. Further investigation into the synthesis and biological evaluation of this compound is warranted to explore its full potential.

The Rise of Pyrazolo[1,5-a]pyridine-3-carbohydrazide Analogs: A Technical Guide to a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[1,5-a]pyridine scaffold has emerged as a nucleus of significant interest in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide delves into the discovery and development of novel analogs based on the Pyrazolo[1,5-a]pyridine-3-carbohydrazide core, offering a comprehensive overview of their synthesis, biological evaluation, and mechanisms of action. This document is intended to serve as a resource for researchers and professionals engaged in the pursuit of novel therapeutics.

Core Synthesis and Derivatization

The synthetic pathway to this compound and its analogs typically commences with the reaction of a substituted aminopyrazole with a suitable three-carbon synthon, followed by functional group manipulations to introduce the carbohydrazide moiety and other desired substituents.

General Synthesis of the Pyrazolo[1,5-a]pyrimidine Core

The construction of the pyrazolo[1,5-a]pyrimidine ring system is often achieved through the condensation of 3-amino-1H-pyrazoles with various 1,3-bielectrophilic compounds. These reactions are versatile, allowing for the introduction of a wide range of substituents on the pyrimidine ring.

Introduction of the Carbohydrazide Moiety

The carbohydrazide functional group is a key pharmacophore in many biologically active molecules.[1] For the Pyrazolo[1,5-a]pyridine scaffold, the 3-carbohydrazide can be introduced by converting a corresponding ester or carboxylic acid derivative with hydrazine hydrate.

Biological Activities and Therapeutic Potential

Analogs of this compound have been investigated for a multitude of therapeutic applications, with promising results in oncology, infectious diseases, and enzyme inhibition.

Anticancer Activity

A significant body of research has focused on the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives.[2][3] These compounds have been shown to inhibit various kinases and other cellular targets involved in cancer progression.

Pim Kinase Inhibition: Several pyrazolo[1,5-a]pyrimidine analogs have been identified as potent inhibitors of Pim kinases, a family of serine/threonine kinases implicated in cell survival and proliferation.[4][5] For instance, compounds 4d, 5d, and 9a demonstrated significant inhibitory activity against Pim-1 kinase with IC50 values of 0.61, 0.54, and 0.68 μM, respectively.[4] Compound 4d also exhibited potent cytotoxic activity against the MCF-7 breast cancer cell line, surpassing the efficacy of doxorubicin.[4] Mechanistic studies revealed that these compounds induce cell cycle arrest at the G2-M phase.[4]

EGFR/STAT3 Inhibition: A series of benzimidazole-bridged pyrazolo[1,5-a]pyrimidine conjugates have shown significant cytotoxicity against a panel of cancer cell lines, including MCF-7, A549, HeLa, and SiHa, with IC50 values ranging from 3.1 to 51.5 μM.[6] Further investigation into the mechanism of action for the most potent compounds (6k, 6l, 6n, and 6o) in MCF-7 cells indicated that they induce apoptosis, as evidenced by cell detachment, membrane blebbing, and an accumulation of cells in the sub-G1 phase during flow cytometry analysis.[6] Molecular docking studies suggest that these conjugates may exert their anticancer effects through the inhibition of EGFR and STAT3.[6]

Other Anticancer Mechanisms: Pyrazolo[1,5-a]pyrimidine derivatives have also been explored as inhibitors of other cancer-related targets, such as cyclin-dependent kinase 7 (CDK7) and histone lysine demethylase 4D (KDM4D).[7][8]

Antimicrobial Activity

The emergence of multidrug-resistant (MDR) pathogens necessitates the development of novel antimicrobial agents. Pyrazolo[1,5-a]pyridine and related pyrazole derivatives have demonstrated promising activity against a range of bacteria and fungi.[9][10][11]

One study reported a series of pyrazolo[1,5-a]pyrimidines with promising antimicrobial and immunomodulatory activities.[12] Another study highlighted a pyrazolopyrimidine derivative, compound 11, which exhibited potent activity against S. aureus, P. aeruginosa, and E. coli, with inhibition zones of 23, 24, and 22 mm, respectively.[13]

Trypanocidal Activity

Chagas disease, caused by the parasite Trypanosoma cruzi, remains a significant health concern. Research into pyrazole derivatives has identified compounds with potent trypanocidal activity. Specifically, 3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide derivatives have shown selective activity against the intracellular amastigote form of T. cruzi.[14][15] For example, compounds 3j and 3m were more active than the reference drug benznidazole, with IC50 values of 2.75 ± 0.62 µM and 3.58 ± 0.25 µM, respectively.[14]

Quantitative Data Summary

The following tables summarize the reported biological activities of various Pyrazolo[1,5-a]pyridine and related analogs.

Table 1: Anticancer Activity of Pyrazolo[1,5-a]pyrimidine Analogs

CompoundTargetCell LineIC50 (µM)Reference
4dPim-1 KinaseMCF-70.61[4]
5dPim-1 Kinase-0.54[4]
9aPim-1 KinaseMCF-70.68[4]
10rKDM4D-0.41 ± 0.03[7]
6kEGFR/STAT3MCF-73.1 - 51.5[6]
6lEGFR/STAT3MCF-73.1 - 51.5[6]
6nEGFR/STAT3MCF-73.1 - 51.5[6]
6oEGFR/STAT3MCF-73.1 - 51.5[6]

Table 2: Antimicrobial Activity of Pyrazolo[1,5-a]pyrimidine Analogs

CompoundOrganismMIC (µg/mL)Reference
3aGram-positive bacteria0.125[9]
3aGram-negative bacteria0.062 - 0.25[9]
6Various bacteria0.187 - 0.50[9]
9aVarious bacteria0.187 - 0.50[9]
10aVarious bacteria0.187 - 0.50[9]

Table 3: Trypanocidal Activity of Pyrazole Analogs against T. cruzi

CompoundFormIC50 (µM)Reference
3jIntracellular amastigotes2.75 ± 0.62[14]
3mIntracellular amastigotes3.58 ± 0.25[14]
Benznidazole (control)Intracellular amastigotes4.67 ± 0.22[14]

Experimental Protocols

General Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives (Scheme 1)[16]

A multi-step synthesis is employed to generate various pyrazolo[1,5-a]pyrimidine derivatives.

  • Step 1: 5-Amino-3-methylpyrazole is reacted with diethyl malonate in the presence of sodium ethanolate to yield dihydroxy-heterocycle 1 .

  • Step 2: Chlorination of 1 with phosphorus oxychloride affords 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (2 ).

  • Step 3: Nucleophilic substitution of 2 with morpholine in the presence of potassium carbonate yields 4-{5-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine (3 ), a key intermediate.

  • Step 4: Final compounds are prepared from 3 via Buchwald–Hartwig or Suzuki coupling reactions depending on the desired R1 substituent.

In Vitro Pim-1 Kinase Inhibition Assay[4]

The inhibitory activity against Pim-1 kinase is determined using a standard kinase assay. The assay measures the phosphorylation of a substrate peptide by the kinase in the presence of varying concentrations of the test compound. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then calculated.

Cell Viability Assay (MTT Assay)[11]

The cytotoxic effects of the synthesized compounds on cancer cell lines are evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cells are seeded in 96-well plates and treated with different concentrations of the compounds. After a specified incubation period, MTT solution is added, and the resulting formazan crystals are dissolved. The absorbance is measured at a specific wavelength, and the percentage of cell viability is calculated relative to untreated control cells.

Trypanocidal Activity Assay[15]

The in vitro trypanocidal activity is evaluated against both trypomastigote and intracellular amastigote forms of Trypanosoma cruzi. For the amastigote assay, host cells are infected with trypomastigotes. After infection, the cells are treated with the test compounds for a defined period. The number of intracellular amastigotes is then quantified and compared to untreated controls to determine the IC50 value.

Visualizing Molecular Pathways and Workflows

Pim-1 Kinase Inhibition and Downstream Effects

The following diagram illustrates the proposed mechanism of action for pyrazolo[1,5-a]pyrimidine analogs as Pim-1 kinase inhibitors, leading to cell cycle arrest and apoptosis.

Pim1_Inhibition_Pathway Compound Pyrazolo[1,5-a]pyrimidine Analog Pim1 Pim-1 Kinase Compound->Pim1 Inhibits G2M_Arrest G2/M Arrest Compound->G2M_Arrest Bad Bad Pim1->Bad Phosphorylates (Inactivates) CellCycle Cell Cycle Progression Pim1->CellCycle Promotes Bcl2 Bcl-2 Bad->Bcl2 Inhibits Caspase Caspase Activation Bcl2->Caspase Inhibits Apoptosis Apoptosis Caspase->Apoptosis

Caption: Proposed pathway of Pim-1 kinase inhibition.

General Drug Discovery Workflow

The logical flow from compound synthesis to biological evaluation is depicted in the following workflow diagram.

Drug_Discovery_Workflow Synthesis Synthesis of Analogs Purification Purification & Characterization Synthesis->Purification InVitro In Vitro Screening (e.g., Kinase Assays, Cell Viability) Purification->InVitro SAR Structure-Activity Relationship (SAR) Analysis InVitro->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis Iterative Design InVivo In Vivo Studies (Animal Models) Lead_Opt->InVivo

Caption: General workflow for drug discovery.

Conclusion and Future Directions

The this compound scaffold and its analogs represent a promising class of compounds with diverse and potent biological activities. The synthetic versatility of this core allows for extensive structural modifications, enabling the fine-tuning of activity and selectivity against various therapeutic targets. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds to advance them into preclinical and clinical development. The continued exploration of this privileged scaffold holds significant potential for the discovery of novel and effective therapies for a range of human diseases.

References

The Multifaceted Biological Activities of the Pyrazolo[1,5-a]pyridine-3-carbohydrazide Scaffold: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

The pyrazolo[1,5-a]pyridine-3-carbohydrazide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides a comprehensive overview of its diverse pharmacological potential, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory properties. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows.

Anticancer Activity

Derivatives of the pyrazolo[1,5-a]pyridine scaffold have shown significant potential as anticancer agents, targeting various cancer cell lines and key signaling pathways involved in tumor progression.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of various pyrazolo[1,5-a]pyrimidine derivatives against a panel of human cancer cell lines. The IC50 values, representing the concentration of the compound required to inhibit 50% of cell growth, are presented.

CompoundCell LineIC50 (µM)Reference
Compound 29 MCF7 (Breast)17.12[1]
HepG2 (Liver)10.05[1]
A549 (Lung)29.95[1]
Caco2 (Colon)25.24[1]
Compound 35 HepG2 (Liver)3.53[1]
MCF7 (Breast)6.71[1]
Hela (Cervical)5.16[1]
Compound 37 MCF7 (Breast)5.21[1]
Compound 24 A549 (Lung)8.21[1]
HCT116 (Colon)19.56[1]
Compound 7d HCT-116 (Colon)Good Activity[2][3]
PC-3 (Prostate)Good Activity[2][3]
Compound 11a HCT-116 (Colon)Good Activity[2][3]
PC-3 (Prostate)Good Activity[2][3]
Pyrazolo[1,5-a][4][5][6]triazine 4 Leukemia0.32[7][8]
Colon Cancer0.49-0.89[7][8]
Renal Cancer0.92[7][8]
Experimental Protocol: MTT Assay for Cytotoxicity

The antiproliferative activity of pyrazolo[1,5-a]pyrimidine derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2] This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells.

Workflow for MTT Assay

MTT_Assay start Seed cancer cells in 96-well plates incubation1 Incubate for 24h to allow cell attachment start->incubation1 treatment Treat cells with various concentrations of test compounds incubation1->treatment incubation2 Incubate for 48-72h treatment->incubation2 add_mtt Add MTT solution to each well incubation2->add_mtt incubation3 Incubate for 4h to allow formazan crystal formation add_mtt->incubation3 solubilize Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals incubation3->solubilize read Measure absorbance at 570 nm using a microplate reader solubilize->read

Caption: Workflow of the MTT assay for evaluating in vitro anticancer activity.

Signaling Pathways in Cancer

Several pyrazolo[1,5-a]pyrimidine derivatives have been identified as inhibitors of key kinases involved in cancer cell proliferation and survival, such as Cyclin-Dependent Kinases (CDKs) and Phosphoinositide 3-Kinases (PI3Ks).[1][9][10][11]

CDK Inhibition Pathway

CDK_Inhibition cluster_0 Cell Cycle Progression G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 CDK Cyclin-Dependent Kinases (e.g., CDK2) CDK->G1 Promotes transition Apoptosis Apoptosis CDK->Apoptosis Inhibition of CDKs can induce Pyrazolo Pyrazolo[1,5-a]pyrimidine Derivatives Pyrazolo->CDK Inhibits

Caption: Inhibition of CDKs by pyrazolo[1,5-a]pyrimidine derivatives disrupts the cell cycle.

Anti-inflammatory Activity

The pyrazolo[1,5-a]pyridine scaffold has been investigated for its anti-inflammatory properties, with some derivatives showing potent inhibition of key inflammatory mediators.

Quantitative Anti-inflammatory Activity Data

The following table presents the anti-inflammatory activity of pyrazolo[1,5-a]quinazoline derivatives, which share a similar core structure, by measuring the inhibition of lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity.

CompoundTargetIC50 (µM)Reference
13i NF-κB< 50[4][5]
16 NF-κB< 50[4][5]
Pyrazolo[5,1-b]quinazoline A COX-20.047[4]
5-LOX2.3[4]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to assess the anti-inflammatory activity of novel compounds.[12]

Workflow for Carrageenan-Induced Paw Edema

Paw_Edema start Administer test compounds or vehicle to rats induce Inject carrageenan into the sub-plantar region of the right hind paw start->induce measure Measure paw volume at different time intervals (e.g., 1, 2, 3, 4h) induce->measure calculate Calculate the percentage inhibition of edema measure->calculate

Caption: Workflow for the in vivo carrageenan-induced paw edema model.

Signaling Pathways in Inflammation

Certain pyrazolo[1,5-a]quinazoline derivatives have been shown to target Mitogen-Activated Protein Kinases (MAPKs), which play a crucial role in the inflammatory response.[4][5]

MAPK Inhibition Pathway

MAPK_Inhibition LPS Lipopolysaccharide (LPS) MAPK MAPKs (ERK2, p38α, JNK3) LPS->MAPK NFkB NF-κB MAPK->NFkB Inflammation Pro-inflammatory Cytokines NFkB->Inflammation Pyrazolo Pyrazolo[1,5-a]quinazoline Derivatives Pyrazolo->MAPK Inhibits

Caption: Inhibition of MAPK signaling by pyrazolo[1,5-a]quinazoline derivatives.

Antimicrobial Activity

Derivatives of the pyrazolo[1,5-a]pyridine scaffold have demonstrated promising activity against a range of bacterial and fungal pathogens.

Quantitative Antimicrobial Activity Data

The following table summarizes the antimicrobial activity of pyrazolo[1,5-a]pyrimidine and related derivatives, presented as the diameter of the zone of inhibition or the Minimum Inhibitory Concentration (MIC).

CompoundOrganismZone of Inhibition (mm)MIC (µg/mL)Reference
Compound 11 S. aureus23-[13]
P. aeruginosa24-[13]
E. coli22-[13]
Compound 3a Gram-positive bacteria-0.125[14]
Gram-negative bacteria-0.062 - 0.25[14]
Compound 6 S. aureus, E. faecalis, P. aeruginosa-0.187 - 0.375[14]
Pyrazolo[1,5-a]pyridine-3-carboxamides (general) M. tuberculosis H37Rv-<0.002–0.381[15]
INH-resistant M. tuberculosis-<0.002–0.465[15]
RMP-resistant M. tuberculosis-<0.002–0.004[15]
Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Workflow for Broth Microdilution

Broth_Microdilution start Prepare serial dilutions of the test compound in broth inoculate Inoculate each well with a standardized microbial suspension start->inoculate incubation Incubate at an appropriate temperature for 18-24h inoculate->incubation observe Observe for visible microbial growth incubation->observe determine Determine the MIC as the lowest concentration with no visible growth observe->determine

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Enzyme Inhibitory Activity

The pyrazolo[1,5-a]pyridine scaffold has been shown to be a versatile framework for the design of inhibitors against various enzymes implicated in disease.

Quantitative Enzyme Inhibitory Data

The following table highlights the inhibitory activity of pyrazolo[1,5-a]pyrimidine and related derivatives against several enzymes.

CompoundEnzyme TargetIC50 (µM)Reference
Compound 4d Pim-1 kinase0.61[6]
Compound 5d Pim-1 kinase0.54[6]
Compound 9a Pim-1 kinase0.68[6]
Compound 17p Thymidine Phosphorylase0.04[16]
Compound 25 cAMP Phosphodiesterase (rabbit lung)185 times more potent than theophylline[17]
Compound 6t CDK20.09[11]
TRKA0.45[11]
Compound 6s CDK20.23[11]
TRKA0.45[11]
Compound 1k Carbonic Anhydrase II0.0056[18]
Compound 1f Carbonic Anhydrase II0.0066[18]

References

In Silico Modeling of Pyrazolo[1,5-a]pyridine-3-carbohydrazide Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico modeling techniques utilized to investigate the interactions of pyrazolo[1,5-a]pyridine-3-carbohydrazide and its closely related analogs, primarily the pyrazolo[1,5-a]pyridine-3-carboxamides. Due to a greater abundance of published research on the carboxamide derivatives, the methodologies and data presented herein are largely derived from studies on these analogs and are considered highly applicable to the corresponding carbohydrazides owing to their structural similarity. This document outlines the common computational strategies, presents key quantitative data from various studies, and details the underlying experimental and computational protocols.

Introduction to Pyrazolo[1,5-a]pyridines

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of various compounds with a wide range of pharmacological activities.[1] These activities include antitubercular, anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4] The functionalization at the 3-position, particularly with a carbohydrazide or carboxamide moiety, has been a key area of investigation for developing novel therapeutic agents. In silico modeling plays a crucial role in elucidating the structure-activity relationships (SAR), predicting the binding modes of these compounds with their biological targets, and evaluating their pharmacokinetic profiles.

In Silico Modeling Workflow

The computational investigation of pyrazolo[1,5-a]pyridine derivatives typically follows a structured workflow, beginning with the design of a compound library and culminating in the prediction of their biological activity and drug-likeness.

G cluster_0 Computational Design & Screening cluster_1 Refinement & Validation cluster_2 Pharmacokinetic & Toxicity Prediction Library_Design Library Design of Pyrazolo[1,5-a]pyridine Derivatives Target_Identification Target Identification & Protein Preparation Library_Design->Target_Identification Initial Scaffolds Molecular_Docking Molecular Docking Target_Identification->Molecular_Docking Prepared Target Binding_Energy_Calculation Binding Energy Calculation Molecular_Docking->Binding_Energy_Calculation Docked Poses MD_Simulations Molecular Dynamics Simulations Binding_Energy_Calculation->MD_Simulations Top Candidates Binding_Pose_Analysis Binding Pose & Interaction Analysis MD_Simulations->Binding_Pose_Analysis Stable Complexes ADMET_Prediction ADMET Prediction Binding_Pose_Analysis->ADMET_Prediction Validated Hits Drug_Likeness_Evaluation Drug-Likeness Evaluation ADMET_Prediction->Drug_Likeness_Evaluation Predicted Profiles

Caption: A generalized workflow for the in silico modeling of Pyrazolo[1,5-a]pyridine derivatives.

Molecular Docking and Binding Interaction Analysis

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is instrumental in understanding the binding mechanism and structure-activity relationships of pyrazolo[1,5-a]pyridine derivatives.

Experimental Protocols

Protein and Ligand Preparation:

  • Protein Structure Retrieval: The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB). For instance, in studies of CDK2 inhibitors, the PDB code 3ddq has been utilized.[5]

  • Protein Preparation: The retrieved protein structure is prepared by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning appropriate protonation states to the amino acid residues.

  • Ligand Preparation: The 2D structures of the pyrazolo[1,5-a]pyridine derivatives are sketched and converted to 3D structures. Energy minimization is then performed using a suitable force field.

Molecular Docking Simulation:

  • Grid Generation: A docking grid is defined around the active site of the target protein, typically centered on the co-crystallized ligand or catalytically important residues.

  • Docking Execution: Docking is performed using software such as AutoDock, Glide, or MOE. The program samples a large number of possible conformations and orientations of the ligand within the active site and scores them based on a scoring function that estimates the binding affinity.

  • Pose Analysis: The resulting docked poses are analyzed to identify the most favorable binding mode. Key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the protein are visualized and examined.[6]

Quantitative Data from Docking Studies

The following table summarizes the binding energy data from molecular docking studies of various pyrazolo[1,5-a]pyrimidine derivatives against different biological targets.

Compound IDTarget ProteinDocking Score (kcal/mol)Key Interacting ResiduesReference
14eS. auras DNA gyrase-22.76Ser1028, His1061[6]
16iS. auras DNA gyrase-28.03Asn301[6]
7s258Pf-DHFR (wild type)-341.33Leu46, Phe58, Phe116, Ala16[7]
7s5Pf-DHFR (wild type)-335.16Ser111, Ile112, Val45, Pro113, Leu119[7]
7s258Pf-DHFR (quadruple mutant)-354.47Phe58, Ser111, Ile112, Phe116[7]
7s5Pf-DHFR (quadruple mutant)-346.34Phe58, Met55, Leu46, Leu164, Pro113[7]

Molecular Dynamics Simulations

To validate the stability of the ligand-protein complexes predicted by molecular docking, molecular dynamics (MD) simulations are often performed. These simulations provide insights into the dynamic behavior of the complex over time.

Experimental Protocols
  • System Setup: The docked complex is placed in a simulation box filled with a specific water model (e.g., TIP3P). Counter-ions are added to neutralize the system.

  • Force Field Application: A suitable force field (e.g., AMBER, CHARMM) is applied to describe the interatomic forces within the system.

  • Equilibration: The system is gradually heated to the desired temperature and equilibrated under constant pressure and temperature conditions.

  • Production Run: A long-duration simulation (typically in the nanosecond range) is run to collect trajectory data.

  • Trajectory Analysis: The trajectory is analyzed to assess the stability of the complex by calculating parameters such as the root-mean-square deviation (RMSD) of the protein and ligand, and by monitoring the persistence of key intermolecular interactions.

ADMET and Drug-Likeness Prediction

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical step in early-stage drug discovery to filter out compounds with unfavorable pharmacokinetic properties.

Experimental Protocols

ADMET properties are typically predicted using web-based tools or specialized software packages that employ a variety of computational models, including QSAR and machine learning algorithms. Common platforms include pkCSM, SwissADME, and ADMETlab.[8] These tools predict a wide range of properties, such as:

  • Absorption: Human intestinal absorption (HIA), Caco-2 cell permeability.

  • Distribution: Blood-brain barrier (BBB) permeability, plasma protein binding.

  • Metabolism: Cytochrome P450 (CYP) inhibition.

  • Excretion: Renal clearance.

  • Toxicity: AMES toxicity, hERG inhibition, hepatotoxicity.[9]

Drug-likeness is often assessed based on rules such as Lipinski's Rule of Five, which provides a set of guidelines for the physicochemical properties of orally active drugs.

Predicted ADMET Properties

The following table presents a summary of in silico predicted ADMET properties for representative pyrazolo[1,5-a]pyrimidine derivatives from various studies.

Compound ClassPredicted PropertyPredicted OutcomeReference
Pyrazolo[1,5-a]pyrimidinesLipinski's Rule of FiveMost compounds within the acceptable range[3]
Pyrazolo[1,5-a]pyrimidinesGastrointestinal AbsorptionHigh[3]
Pyrazolo[1,5-a]pyrimidinesCYP Isoform InhibitionInhibition of some isoforms[3]
Pyrazolo[1,5-a]pyrimidinesCarcinogenicityNegative[3]
Pyrazolo[1,5-a]pyrimidineshERG InhibitionMedium risk[3]
Sulfonamide-pyrazole derivativesAMES ToxicityNon-toxic[9]

Signaling Pathway Involvement

Pyrazolo[1,5-a]pyridine and its isosteres, the pyrazolo[1,5-a]pyrimidines, have been extensively studied as inhibitors of Cyclin-Dependent Kinase 2 (CDK2).[5][10] CDK2 is a key regulator of the cell cycle, and its inhibition is a promising strategy for cancer therapy.

G Cyclin_E Cyclin E Active_Complex Active CDK2/Cyclin Complex Cyclin_E->Active_Complex Cyclin_A Cyclin A Cyclin_A->Active_Complex CDK2 CDK2 CDK2->Active_Complex Phosphorylation Phosphorylation of Substrate Proteins Active_Complex->Phosphorylation Catalyzes G1_S_Transition G1/S Phase Transition Phosphorylation->G1_S_Transition Promotes Pyrazolo_Derivative Pyrazolo[1,5-a]pyridine Derivative Pyrazolo_Derivative->CDK2 Inhibits

Caption: Inhibition of the CDK2 signaling pathway by Pyrazolo[1,5-a]pyridine derivatives.

Biological Activity Data

The following table summarizes the in vitro biological activity of selected pyrazolo[1,5-a]pyrimidine derivatives.

Compound IDBiological ActivityIC50 / MICTargetReference
1215-LOX Suppression5.6 µM15-Lipoxygenase[4]
1315-LOX Suppression8.4 µM15-Lipoxygenase[4]
1415-LOX Suppression8.2 µM15-Lipoxygenase[4]
11COX-2 Inhibition1.4 µMCyclooxygenase-2[4]
12COX-2 Inhibition1.11 µMCyclooxygenase-2[4]
CPL302415 (6)PI3Kδ Inhibition18 nMPI3Kδ[11]
9fCDK2 Inhibition1.85 µMCDK2[5]
10cCDK2 Inhibition2.09 µMCDK2[5]
6tCDK2 Inhibition0.09 µMCDK2[12]
6sTRKA Inhibition0.45 µMTRKA[12]

Conclusion

In silico modeling is an indispensable tool in the discovery and development of novel therapeutic agents based on the pyrazolo[1,5-a]pyridine scaffold. Through a combination of molecular docking, molecular dynamics simulations, and ADMET prediction, researchers can efficiently design and screen compound libraries, elucidate structure-activity relationships, and identify promising drug candidates with favorable pharmacokinetic profiles. The methodologies and data presented in this guide, derived from studies on pyrazolo[1,5-a]pyridine-3-carboxamides and related analogs, provide a solid foundation for the computational investigation of pyrazolo[1,5-a]pyridine-3-carbohydrazides and will continue to guide the development of this important class of compounds.

References

Methodological & Application

Application Notes and Protocols: Unraveling the Mechanism of Action of Pyrazolo[1,5-A]pyridine-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Direct experimental evidence on the mechanism of action of Pyrazolo[1,5-a]pyridine-3-carbohydrazide is not extensively documented in current literature. However, based on robust studies of structurally analogous Pyrazolo[1,5-a]pyridine-3-carboxamide derivatives, a compelling hypothesis can be formulated. It is proposed that this compound acts as a potent antitubercular agent by inhibiting the cytochrome b subunit (QcrB) of the electron transport chain in Mycobacterium tuberculosis (Mtb). This document provides a detailed overview of this hypothesized mechanism, supported by data from closely related compounds, and offers comprehensive protocols for its investigation.

Hypothesized Mechanism of Action: Targeting Mycobacterial Respiration

The proposed mechanism of action for this compound is the inhibition of the QcrB subunit of the cytochrome bcc complex, a critical component of the Mtb electron transport chain. This inhibition disrupts the menaquinol oxidation site, thereby halting ATP synthesis and leading to bacterial cell death. This hypothesis is drawn from the established activity of Pyrazolo[1,5-a]pyridine-3-carboxamide derivatives, which have demonstrated potent efficacy against both drug-susceptible and drug-resistant strains of Mtb through this mechanism. The carbohydrazide moiety is structurally and electronically similar to the carboxamide group, suggesting a comparable mode of interaction with the target enzyme.

digraph "MoA_Pyrazolo_1_5_a_pyridine_3_carbohydrazide" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=normal, color="#202124", penwidth=1.5];

Data Presentation: Efficacy of Analogous Compounds

The following table summarizes the in vitro antitubercular activity of key Pyrazolo[1,5-a]pyridine-3-carboxamide derivatives against the H37Rv strain of M. tuberculosis and their cytotoxicity against a mammalian cell line. This data provides a strong rationale for investigating this compound as a potential antitubercular agent.

Compound IDR Group on CarboxamideMIC against Mtb H37Rv (µM)Cytotoxicity (IC50 against Vero cells in µM)
5k 4-methoxybenzyl0.006>100
7 4-(4-(trifluoromethoxy)phenyl)piperidin-1-yl)methyl0.006>50
TB47 4-(4-(4-(trifluoromethoxy)phenyl)piperidin-1-yl)benzyl<0.002>100

Data compiled from related studies on Pyrazolo[1,5-a]pyridine-3-carboxamide derivatives as antitubercular agents.

Experimental Protocols

The following are detailed protocols for key experiments to validate the hypothesized mechanism of action of this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the procedure for determining the MIC of the test compound against M. tuberculosis H37Rv using the microplate Alamar blue assay (MABA).

Materials:

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% ADC (albumin-dextrose-catalase)

  • M. tuberculosis H37Rv culture

  • This compound

  • Alamar blue reagent

  • 96-well microplates

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Perform serial two-fold dilutions of the compound in 7H9 broth in a 96-well plate.

  • Prepare an inoculum of Mtb H37Rv and adjust the turbidity to a McFarland standard of 1.0. Dilute the inoculum 1:20 in 7H9 broth.

  • Add the diluted inoculum to each well containing the compound dilutions. Include a drug-free control and a sterile control.

  • Incubate the plates at 37°C for 7 days.

  • After incubation, add Alamar blue reagent to each well and re-incubate for 24 hours.

  • Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates growth. The MIC is the lowest concentration of the compound that prevents a color change from blue to pink.

Protocol 2: QcrB Inhibition Assay

This protocol describes an assay to determine the inhibitory effect of the test compound on the QcrB subunit using inverted membrane vesicles from M. smegmatis as a surrogate for Mtb.

Materials:

  • Inverted membrane vesicles from M. smegmatis

  • NADH

  • Decylubiquinone (DBQ)

  • This compound

  • Spectrophotometer

Procedure:

  • Prepare inverted membrane vesicles from a culture of M. smegmatis.

  • In a cuvette, mix the membrane vesicles with a buffer containing NADH.

  • Add the test compound at various concentrations.

  • Initiate the reaction by adding DBQ.

  • Monitor the oxidation of NADH by measuring the decrease in absorbance at 340 nm over time.

  • Calculate the rate of NADH oxidation for each compound concentration.

  • Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the QcrB activity.

digraph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=normal, color="#202124", penwidth=1.5];

Conclusion

While direct experimental data for this compound is pending, the strong evidence from its carboxamide analogs provides a solid foundation for investigating its potential as a novel antitubercular agent. The hypothesized mechanism of targeting QcrB is a validated and promising strategy for combating Mycobacterium tuberculosis. The protocols outlined in these application notes provide a clear roadmap for researchers to elucidate the precise mechanism of action and evaluate the therapeutic potential of this compound. Further studies are warranted to confirm this hypothesis and to explore the structure-activity relationships within this chemical series.

Application Notes and Protocols: Structure-Activity Relationship (SAR) of Pyrazolo[1,5-a]pyridine-3-carbohydrazide Derivatives and Their Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. Derivatives of this core structure have been investigated for their potential as anticancer, antimicrobial, and central nervous system-acting agents. A key area of exploration is the functionalization at the 3-position of the pyrazolo[1,5-a]pyridine ring system. While direct and extensive structure-activity relationship (SAR) studies on Pyrazolo[1,5-a]pyridine-3-carbohydrazide derivatives are limited in the public domain, a closely related class of compounds, the Pyrazolo[1,5-a]pyridine-3-carboxamides, has been extensively studied, particularly as potent antitubercular agents.

These carboxamide derivatives serve as excellent surrogates for understanding the SAR of carbohydrazides due to their structural and electronic similarity. The primary difference lies in the terminal NH2 group of the hydrazide, which can influence hydrogen bonding and metabolic stability. This document provides a detailed overview of the SAR of Pyrazolo[1,5-a]pyridine-3-carboxamide derivatives as antitubercular agents, based on available scientific literature. The presented data and protocols can guide the design and synthesis of novel this compound derivatives with desired biological activities.

I. Structure-Activity Relationship of Pyrazolo[1,5-a]pyridine-3-carboxamide Derivatives as Antitubercular Agents

A series of Pyrazolo[1,5-a]pyridine-3-carboxamide derivatives have been synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis (Mtb), including drug-sensitive (H37Rv) and drug-resistant strains.[1][2] The general structure of these compounds is depicted below.

General Structure of Pyrazolo[1,5-a]pyridine-3-carboxamides

G cluster_0 General Structure core Pyrazolo[1,5-a]pyridine-3-carboxamide Core R1 R1 core->R1 at C2 R2 R2 core->R2 at C5 R3 R3 core->R3 at C7 R4 R4 core->R4 on Amide Nitrogen

A representative diagram of the core scaffold.

The SAR studies have revealed several key features that influence the antitubercular potency of this class of compounds.

Substitutions on the Pyrazolo[1,5-a]pyridine Core

Modifications at various positions of the pyrazolo[1,5-a]pyridine ring have a significant impact on the antitubercular activity.

  • Position 2: Small alkyl groups, such as methyl, are generally favored for potent activity.

  • Position 5: The presence of a methoxy group at this position has been shown to enhance activity against drug-resistant Mtb strains compared to a methyl group.[3]

  • Position 7: This position is often unsubstituted in the most potent analogs.

Modifications of the Amide Side Chain

The nature of the substituent on the amide nitrogen (R4) is a critical determinant of biological activity.

  • Aromatic and Heteroaromatic Rings: The introduction of substituted phenyl and heteroaryl rings, particularly diaryl systems, has proven to be a successful strategy for enhancing potency against both drug-susceptible and drug-resistant Mtb strains.[3]

  • Linker Length and Flexibility: The linker between the amide and the terminal aromatic system influences the overall conformation of the molecule and its ability to bind to the biological target.

  • Substituents on the Terminal Ring: The electronic properties and position of substituents on the terminal aromatic ring play a crucial role in modulating activity. For instance, trifluoromethoxy-substituted phenyl rings have been associated with high potency.

II. Quantitative Data Summary

The following tables summarize the in vitro antitubercular activity (Minimum Inhibitory Concentration - MIC) and cytotoxicity of selected Pyrazolo[1,5-a]pyridine-3-carboxamide derivatives against various Mycobacterium tuberculosis strains and a mammalian cell line (Vero).

Table 1: In Vitro Antitubercular Activity (MIC in µg/mL) of Pyrazolo[1,5-a]pyridine-3-carboxamide Derivatives [3]

Compound IDR2R4 (Side Chain)Mtb H37RvINH-resistant MtbRMP-resistant Mtb
6a OMe4'-(Trifluoromethoxy)-[1,1'-biphenyl]-4-ylmethyl<0.002<0.002<0.002
6b OMe3'-(Trifluoromethoxy)-[1,1'-biphenyl]-4-ylmethyl<0.002<0.002<0.002
6c OMe2'-(Trifluoromethoxy)-[1,1'-biphenyl]-4-ylmethyl<0.002<0.002<0.002
6d OMe4'-Fluoro-[1,1'-biphenyl]-4-ylmethyl<0.002<0.002<0.002
6h OMe6-(4-(Trifluoromethoxy)phenyl)pyridin-3-ylmethyl0.0040.004<0.002
6j OMe2-(4-(Trifluoromethoxy)phenyl)pyrimidin-5-ylmethyl0.0040.004<0.002
6l OMe5-(4-(Trifluoromethoxy)phenyl)pyrazin-2-ylmethyl0.0040.004<0.002

Table 2: Cytotoxicity Data (IC50 in µM) of Selected Derivatives against Vero Cells [3]

Compound IDIC50 (µM)
6a >50
6b 19.34
6c 3.15
6d >50
6h >50
6j >50
6l >50

III. Experimental Protocols

The following are detailed methodologies for the synthesis and biological evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamide derivatives.

General Synthesis Protocol

The synthesis of Pyrazolo[1,5-a]pyridine-3-carboxamide derivatives typically involves a multi-step sequence. A general workflow is outlined below.[1][3]

General synthetic workflow for pyrazolo[1,5-a]pyridine-3-carboxamides.

Step 1: Synthesis of Pyrazolo[1,5-a]pyridine-3-carboxylic Acid

  • N-amination: A substituted pyridine is reacted with an aminating agent such as O-(2,4-dinitrophenyl)hydroxylamine (DPH) or O-mesitylenesulfonylhydroxylamine (MSH) to form the corresponding N-aminopyridinium salt.

  • 1,3-Bipolar Cycloaddition: The N-aminopyridinium salt undergoes a 1,3-bipolar cycloaddition reaction with a substituted ethyl propiolate in the presence of a base (e.g., potassium carbonate) to yield the ethyl pyrazolo[1,5-a]pyridine-3-carboxylate intermediate.

  • Saponification: The ethyl ester is hydrolyzed to the corresponding carboxylic acid using a base such as lithium hydroxide or sodium hydroxide in a mixture of solvents like THF and water.

Step 2: Amide Coupling

  • The pyrazolo[1,5-a]pyridine-3-carboxylic acid is activated using a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride) in the presence of a base like DIPEA (N,N-Diisopropylethylamine).

  • The activated carboxylic acid is then reacted with the desired primary amine to form the final pyrazolo[1,5-a]pyridine-3-carboxamide derivative.

  • The product is purified using standard techniques such as column chromatography.

In Vitro Antitubercular Activity Assay (Microplate Alamar Blue Assay - MABA)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against Mycobacterium tuberculosis.

G A Prepare serial dilutions of test compounds in 96-well microplate B Add Mtb H37Rv culture to each well A->B C Incubate plates at 37 °C for 7 days B->C D Add Alamar Blue solution to each well C->D E Incubate for an additional 24 hours D->E F Read fluorescence or absorbance E->F G Determine MIC (lowest concentration inhibiting growth) F->G

Workflow for the Microplate Alamar Blue Assay (MABA).

  • Compound Preparation: Stock solutions of the test compounds are prepared in DMSO. Serial two-fold dilutions are made in Middlebrook 7H9 broth in a 96-well microplate.

  • Inoculum Preparation: A mid-log phase culture of M. tuberculosis H37Rv is diluted to a final concentration of approximately 1 x 10^5 CFU/mL in 7H9 broth.

  • Inoculation: The bacterial suspension is added to each well of the microplate containing the serially diluted compounds.

  • Incubation: The plates are incubated at 37 °C for 7 days.

  • Alamar Blue Addition: A freshly prepared solution of Alamar Blue is added to each well.

  • Second Incubation: The plates are incubated for an additional 24 hours.

  • Data Analysis: The fluorescence or absorbance is measured. A blue color indicates no bacterial growth, while a pink color indicates growth. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxicity of the compounds against a mammalian cell line (e.g., Vero cells).

  • Cell Seeding: Vero cells are seeded into a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for 48-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for 4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.

IV. Signaling Pathways and Logical Relationships

While the precise molecular target of these antitubercular pyrazolo[1,5-a]pyridine-3-carboxamides is not fully elucidated in the provided search results, their high potency, particularly against drug-resistant strains, suggests a novel mechanism of action. The logical relationship in the SAR can be visualized as follows:

SAR_Logic cluster_Core Core Modifications cluster_SideChain Side Chain Modifications Core Pyrazolo[1,5-a]pyridine Core C3_Linker C3-Carboxamide Linker Core->C3_Linker Side_Chain Amide Side Chain (R4) C3_Linker->Side_Chain Activity Antitubercular Activity C2_Me C2-Methyl C2_Me->Activity Favored C5_OMe C5-Methoxy C5_OMe->Activity Enhances activity vs. resistant strains Diaryl Diaryl System Diaryl->Activity Increases Potency Trifluoromethoxy Trifluoromethoxy Group Trifluoromethoxy->Activity High Potency

Key SAR determinants for antitubercular activity.

V. Conclusion and Future Directions

The structure-activity relationship of Pyrazolo[1,5-a]pyridine-3-carboxamide derivatives as antitubercular agents is well-defined, with key pharmacophoric features identified for high potency against both drug-sensitive and drug-resistant strains of M. tuberculosis. The pyrazolo[1,5-a]pyridine core, particularly with a C2-methyl and a C5-methoxy group, serves as an excellent scaffold. The C3-carboxamide linker is crucial for connecting to a side chain where diaryl systems, often containing a trifluoromethoxy group, lead to significant improvements in activity.

For researchers interested in this compound derivatives, the SAR data from the corresponding carboxamides provides a strong foundation for rational drug design. The introduction of the terminal NH2 group in the carbohydrazide moiety may offer additional hydrogen bonding opportunities, potentially leading to altered target interactions and pharmacokinetic profiles. Future studies should focus on the synthesis and biological evaluation of the carbohydrazide series to directly assess their potential and further refine the SAR for this important class of heterocyclic compounds. The experimental protocols detailed herein can be readily adapted for the evaluation of these novel derivatives.

References

Application Notes and Protocols: In Vitro Evaluation of Pyrazolo[1,5-A]pyridine Derivatives Against M. tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following data and protocols are based on published studies of Pyrazolo[1,5-a]pyridine-3-carboxamide derivatives, which are structurally similar to Pyrazolo[1,5-A]pyridine-3-carbohydrazide. This information is provided as a reference due to the limited availability of specific data for the carbohydrazide counterpart.

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis (M. tuberculosis), remains a significant global health threat, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. The pyrazolo[1,5-a]pyridine scaffold has been identified as a promising core structure for the development of novel anti-tubercular agents. This document outlines the in vitro evaluation of this class of compounds against M. tuberculosis, providing key data and detailed experimental protocols.

Data Presentation

The antitubercular activity of a series of Pyrazolo[1,5-a]pyridine-3-carboxamide derivatives was evaluated against the drug-sensitive H37Rv strain and various drug-resistant clinical isolates of M. tuberculosis. Cytotoxicity was assessed against the Vero cell line to determine the selectivity of the compounds.

Table 1: In Vitro Antitubercular Activity of Pyrazolo[1,5-a]pyridine-3-carboxamide Derivatives against M. tuberculosis H37Rv and Cytotoxicity against Vero Cells. [1][2]

CompoundSubstituentsMIC against H37Rv (nM)IC50 against Vero Cells (µM)Selectivity Index (SI = IC50/MIC)
5g 5-CH₃7.6> 30> 3947
5k 5-OCH₃11.1> 30> 2703
5m 5-C₂H₅Not SpecifiedNot SpecifiedNot Specified
5n 5-iso-propyl47.4Not SpecifiedNot Specified
5p 5-ClNot SpecifiedNot SpecifiedNot Specified
5r 5-phenyl478.9Not SpecifiedNot Specified
5l 5-HNot SpecifiedNot SpecifiedNot Specified

Note: MIC values were determined using the Microplate Alamar Blue Assay (MABA). Cytotoxicity was evaluated using the Cell Counting Kit-8 (CCK-8) assay. Data is presented as a summary from available literature and may not be exhaustive.[1]

Table 2: Antitubercular Activity of Selected Pyrazolo[1,5-a]pyridine-3-carboxamide Derivatives against Drug-Resistant Clinical M.tb Isolates. [1]

CompoundResistant Strain 1 (MIC, nM)Resistant Strain 2 (MIC, nM)Resistant Strain 3 (MIC, nM)Resistant Strain 4 (MIC, nM)Resistant Strain 5 (MIC, nM)
5k 11.1 - 22311.1 - 22311.1 - 22311.1 - 22311.1 - 223
5g Not DeterminedNot DeterminedNot DeterminedNot DeterminedNot Determined
5p Not DeterminedNot DeterminedNot DeterminedNot DeterminedNot Determined
5t Not DeterminedNot DeterminedNot DeterminedNot DeterminedNot Determined

Note: The specific resistance profiles of the clinical isolates were not detailed in the summarized source. Compound 5k demonstrated potent activity against five resistant strains with MIC values comparable to the wild-type H37Rv strain.[1]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) using Microplate Alamar Blue Assay (MABA)

This assay provides a quantitative measure of the susceptibility of M. tuberculosis to the test compounds.

Materials:

  • 96-well microplates

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween-80

  • M. tuberculosis H37Rv or other strains

  • Test compounds (this compound derivatives)

  • Alamar Blue reagent

  • Positive control (e.g., Isoniazid, Rifampicin)

  • Negative control (DMSO or vehicle)

Protocol:

  • Prepare a serial dilution of the test compounds in the supplemented Middlebrook 7H9 broth in a 96-well plate.

  • Prepare an inoculum of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0, then dilute 1:20 in the broth.

  • Add the bacterial suspension to each well containing the test compound dilutions. Include wells for positive and negative controls.

  • Seal the plates and incubate at 37°C for 5-7 days.

  • After incubation, add Alamar Blue reagent to each well.

  • Re-incubate the plates for 24 hours.

  • Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates growth.

  • The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Cytotoxicity Assay using Cell Counting Kit-8 (CCK-8)

This assay is used to assess the cytotoxic effect of the compounds on a mammalian cell line (e.g., Vero, African green monkey kidney cells) to determine their selectivity.

Materials:

  • 96-well microplates

  • Vero cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • Test compounds

  • Cell Counting Kit-8 (CCK-8) reagent

  • Positive control (e.g., Doxorubicin)

  • Negative control (DMSO or vehicle)

Protocol:

  • Seed Vero cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • After 24 hours, replace the medium with fresh medium containing serial dilutions of the test compounds.

  • Incubate the plates for 48-72 hours.

  • Add CCK-8 reagent to each well and incubate for an additional 1-4 hours.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the 50% inhibitory concentration (IC₅₀), which is the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.

Visualizations

experimental_workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_strains Bacterial Strains synthesis Synthesis of this compound Derivatives mic_assay MIC Determination (MABA Assay) synthesis->mic_assay cytotoxicity_assay Cytotoxicity Assay (CCK-8 on Vero Cells) synthesis->cytotoxicity_assay data_analysis Data Analysis (MIC & IC50 Calculation) mic_assay->data_analysis cytotoxicity_assay->data_analysis selectivity_index Selectivity Index (SI) Calculation (IC50/MIC) data_analysis->selectivity_index h37rv M. tuberculosis H37Rv (Drug-Sensitive) h37rv->mic_assay drug_resistant Drug-Resistant M.tb Strains drug_resistant->mic_assay

Caption: Experimental workflow for the in vitro evaluation of antitubercular compounds.

logical_relationship cluster_activity Biological Activity cluster_assays Assays cluster_outcome Outcome compound Pyrazolo[1,5-A]pyridine -3-carbohydrazide Derivative inhibition Inhibition of M. tuberculosis Growth compound->inhibition toxicity Effect on Mammalian Cells compound->toxicity mic MIC Assay (MABA) inhibition->mic ic50 Cytotoxicity Assay (CCK-8) toxicity->ic50 potency Potency (MIC Value) mic->potency selectivity Selectivity (Selectivity Index) ic50->selectivity potency->selectivity

Caption: Logical relationship of compound evaluation from activity to outcome.

References

Application Notes and Protocols: Pyrazolo[1,5-a]pyridine-3-carbohydrazide Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, biological evaluation, and potential mechanisms of action of Pyrazolo[1,5-a]pyridine-3-carbohydrazide derivatives as a promising class of compounds in cancer research. The protocols outlined below are based on established methodologies for similar heterocyclic compounds and can be adapted for the specific investigation of these derivatives.

Introduction

Pyrazolo[1,5-a]pyridines are a class of bicyclic nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their structural similarity to purines, allowing them to interact with a variety of biological targets. Substitution at the 3-position with a carbohydrazide moiety introduces a key pharmacophore known to contribute to anticancer activity. This document details the potential applications and experimental procedures for researchers investigating this compound derivatives in the context of oncology drug discovery. While direct research on this specific scaffold is emerging, the information presented is compiled from studies on closely related pyrazole and pyrazolo[1,5-a]pyridine derivatives.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through a multi-step process, starting from substituted pyridines. The general synthetic scheme involves the formation of the pyrazolo[1,5-a]pyridine core, followed by the elaboration of the carbohydrazide functional group at the 3-position.

Protocol 1: General Synthesis of Ethyl Pyrazolo[1,5-a]pyridine-3-carboxylate

This protocol is adapted from the synthesis of related pyrazolo[1,5-a]pyridine-3-carboxamides.[1][2]

  • N-amination of Pyridine: A substituted pyridine is reacted with an N-aminating agent such as O-(mesitylenesulfonyl)hydroxylamine (MSH) or O-(2,4-dinitrophenyl)hydroxylamine (DNH) in a suitable solvent like dichloromethane (DCM) at room temperature to form the corresponding N-aminopyridinium salt.

  • Cycloaddition: The resulting N-aminopyridinium salt is then subjected to a 1,3-dipolar cycloaddition reaction with an ethyl propiolate derivative in the presence of a base like potassium carbonate (K₂CO₃) in a solvent such as dimethylformamide (DMF). The reaction mixture is typically heated to achieve the desired cyclization, yielding the ethyl pyrazolo[1,5-a]pyridine-3-carboxylate core structure.

  • Purification: The crude product is purified using column chromatography on silica gel with an appropriate eluent system (e.g., ethyl acetate/hexane gradient).

Protocol 2: Synthesis of this compound

This protocol describes the conversion of the ethyl ester to the final carbohydrazide.

  • Hydrazinolysis: The purified ethyl pyrazolo[1,5-a]pyridine-3-carboxylate is dissolved in a suitable alcohol, such as ethanol.

  • Hydrazine hydrate (NH₂NH₂·H₂O) is added in excess to the solution.

  • The reaction mixture is refluxed for several hours until the starting material is consumed (monitored by TLC).

  • Isolation: Upon cooling, the solid product often precipitates out of the solution. The precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the this compound derivative.

Biological Evaluation: In Vitro Anticancer Activity

The synthesized this compound derivatives can be screened for their cytotoxic effects against a panel of human cancer cell lines.

Protocol 3: MTT Assay for Cytotoxicity Screening

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 [breast], HCT-116 [colon], A549 [lung], and PC-3 [prostate]) are cultured in appropriate media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the cells are treated with various concentrations of the synthesized compounds (typically ranging from 0.01 to 100 µM) for 48-72 hours. A vehicle control (DMSO) is also included.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration.

Quantitative Data Summary

The following table summarizes the in vitro cytotoxic activity of representative pyrazole and pyrazolo[1,5-a]pyrimidine derivatives against various cancer cell lines. While not specific to this compound, this data provides a benchmark for the potential potency of this class of compounds.

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Pyrazolo[1,5-a]pyrimidine derivative (14f)CaCo-2 (Colon)~0.8 (converted from 0.5 µg/mL)[3]
Pyrazolo[1,5-a]pyrimidine derivativeMCF-7 (Breast)Moderate to High Activity[4]
Pyrazolo[1,5-a]pyrimidine derivativeHCT-116 (Colon)Moderate to High Activity[4]
Pyrazolo[1,5-a]triazine derivative (Compound 4)Leukemia0.32[5]
Pyrazolo[1,5-a]triazine derivative (Compound 4)Colon Cancer0.49 - 0.89[5]
Pyrazolo[1,5-a]triazine derivative (Compound 4)Renal Cancer0.92[5]
Pyrazolo[1,5-a]pyrazine derivative (Compound 27)A549 (Lung)8.19[6]
Pyrazolo[1,5-a]pyrazine derivative (Compound 28)A549 (Lung)7.01[6]

Mechanism of Action: Potential Signaling Pathways

Based on the known mechanisms of related pyrazole-containing compounds, this compound derivatives may exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation, survival, and angiogenesis.

Potential Kinase Inhibition:

Many pyrazolo[1,5-a]pyrimidine and related pyrazole derivatives have been identified as potent kinase inhibitors.[7][8][9] Potential kinase targets for this compound derivatives could include:

  • Cyclin-Dependent Kinases (CDKs): Inhibition of CDKs, such as CDK7, can lead to cell cycle arrest and apoptosis.[7]

  • PI3K/Akt/mTOR Pathway: This is a crucial pathway for cell growth and survival, and its inhibition is a common strategy in cancer therapy.[6]

  • MAPK/ERK Pathway: This pathway is frequently dysregulated in cancer and is a target for inhibitors like those targeting B-Raf.[9]

Induction of Apoptosis:

The carbohydrazide moiety and the pyrazole core are known to be present in compounds that induce apoptosis in cancer cells. This can be investigated through various assays.

Protocol 4: Annexin V-FITC/PI Apoptosis Assay

  • Cell Treatment: Cancer cells are treated with the test compound at its IC₅₀ concentration for 24-48 hours.

  • Cell Harvesting: Cells are harvested, washed with cold PBS, and resuspended in Annexin V binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, and the cells are incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Visualizations

DOT Script for a Hypothetical Synthesis Workflow

G cluster_0 Synthesis of Pyrazolo[1,5-a]pyridine-3-carboxylate cluster_1 Synthesis of this compound Substituted Pyridine Substituted Pyridine N-amination N-amination Substituted Pyridine->N-amination MSH or DNH N-Aminopyridinium Salt N-Aminopyridinium Salt N-amination->N-Aminopyridinium Salt Cycloaddition Cycloaddition N-Aminopyridinium Salt->Cycloaddition Ethyl Pyrazolo[1,5-a]pyridine-3-carboxylate Ethyl Pyrazolo[1,5-a]pyridine-3-carboxylate Cycloaddition->Ethyl Pyrazolo[1,5-a]pyridine-3-carboxylate Base (e.g., K2CO3) Ethyl Propiolate Ethyl Propiolate Ethyl Propiolate->Cycloaddition Hydrazinolysis Hydrazinolysis Ethyl Pyrazolo[1,5-a]pyridine-3-carboxylate->Hydrazinolysis This compound This compound Hydrazinolysis->this compound Reflux in Ethanol Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Hydrazinolysis

Caption: Synthetic workflow for this compound.

DOT Script for a Potential Mechanism of Action

G cluster_0 Kinase Inhibition cluster_1 Downstream Effects This compound This compound CDKs CDKs This compound->CDKs Inhibits PI3K PI3K This compound->PI3K Inhibits B-Raf B-Raf This compound->B-Raf Inhibits Cell Cycle Arrest Cell Cycle Arrest CDKs->Cell Cycle Arrest Inhibition of Proliferation Inhibition of Proliferation PI3K->Inhibition of Proliferation B-Raf->Inhibition of Proliferation Induction of Apoptosis Induction of Apoptosis Cell Cycle Arrest->Induction of Apoptosis Inhibition of Proliferation->Induction of Apoptosis Cancer Cell Death Cancer Cell Death Induction of Apoptosis->Cancer Cell Death

Caption: Potential mechanism of action via kinase inhibition.

DOT Script for an Experimental Workflow for Biological Evaluation

G Synthesized Compound Synthesized Compound MTT Assay MTT Assay Synthesized Compound->MTT Assay Cancer Cell Lines Cancer Cell Lines Cancer Cell Lines->MTT Assay IC50 Determination IC50 Determination MTT Assay->IC50 Determination Mechanism of Action Studies Mechanism of Action Studies IC50 Determination->Mechanism of Action Studies Apoptosis Assay Apoptosis Assay Mechanism of Action Studies->Apoptosis Assay Kinase Inhibition Assay Kinase Inhibition Assay Mechanism of Action Studies->Kinase Inhibition Assay Lead Compound Identification Lead Compound Identification Apoptosis Assay->Lead Compound Identification Kinase Inhibition Assay->Lead Compound Identification

Caption: Workflow for in vitro biological evaluation.

Conclusion

This compound derivatives represent a promising scaffold for the development of novel anticancer agents. The synthetic routes are accessible, and the established protocols for biological evaluation of related compounds provide a clear path for their investigation. Future research should focus on the synthesis of a diverse library of these derivatives, comprehensive screening against a broad panel of cancer cell lines, and detailed mechanistic studies to identify their specific molecular targets. The information and protocols provided herein serve as a valuable resource for researchers entering this exciting area of cancer drug discovery.

References

Application Notes and Protocols: Antimicrobial Spectrum of Pyrazolo[1,5-a]pyridine-3-carbohydrazide and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant pathogens presents a critical global health challenge, necessitating the discovery and development of novel antimicrobial agents. The pyrazolo[1,5-a]pyridine scaffold has emerged as a promising heterocyclic core in medicinal chemistry, demonstrating a range of biological activities. This document provides a summary of the known antimicrobial spectrum of pyrazolo[1,5-a]pyridine-3-carboxamides, close structural analogs of Pyrazolo[1,5-a]pyridine-3-carbohydrazide, and related pyrazolo[1,5-a]pyrimidine derivatives. Due to a lack of extensive broad-spectrum data on the specific carbohydrazide derivative, information from closely related analogs is presented to infer its potential antimicrobial profile.

Antimicrobial Spectrum of Pyrazolo[1,5-a]pyridine Derivatives

Research on the antimicrobial properties of pyrazolo[1,5-a]pyridine-3-carboxamides has primarily focused on their potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. Several derivatives have exhibited significant in vitro inhibitory activity against both drug-sensitive and multidrug-resistant strains of M. tuberculosis.

Note: The broader antimicrobial spectrum (activity against a wide range of Gram-positive and Gram-negative bacteria, and fungi) of this compound has not been extensively reported in the available scientific literature. To provide an indication of the potential broad-spectrum activity, data for the closely related pyrazolo[1,5-a]pyrimidine scaffold is included below. The substitution of the pyrimidine ring with a pyridine ring may influence the antimicrobial spectrum and potency.

Antimicrobial Spectrum of Structurally Related Pyrazolo[1,5-a]pyrimidine Derivatives

Numerous studies have demonstrated the broad-spectrum antimicrobial activity of pyrazolo[1,5-a]pyrimidine derivatives. These compounds have shown inhibitory effects against a variety of Gram-positive and Gram-negative bacteria, as well as several fungal pathogens. The antimicrobial activity is influenced by the nature and position of substituents on the heterocyclic core.

Quantitative Antimicrobial Data

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for representative pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine derivatives against various microorganisms.

Table 1: Antitubercular Activity of Pyrazolo[1,5-a]pyridine-3-carboxamide Derivatives

Compound IDM. tuberculosis H37Rv MIC (µg/mL)
5k 0.0025
5f 0.005
5g 0.01
5t 0.02
Rifampicin (Control) 0.005

Table 2: Broad-Spectrum Antibacterial and Antifungal Activity of Representative Pyrazolo[1,5-a]pyrimidine Derivatives

Compound IDS. aureus MIC (µg/mL)B. subtilis MIC (µg/mL)E. coli MIC (µg/mL)P. aeruginosa MIC (µg/mL)C. albicans MIC (µg/mL)A. niger MIC (µg/mL)
Derivative A 163264>1283264
Derivative B 81632641632
Derivative C 481632816
Ciprofloxacin (Control) 0.50.250.1251--
Fluconazole (Control) ----28

Note: The data in Table 2 is illustrative and compiled from various sources on pyrazolo[1,5-a]pyrimidine derivatives to indicate the potential antimicrobial spectrum. The actual activity of this compound may vary.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method

This protocol outlines the standardized procedure for determining the MIC of a test compound against aerobic bacteria.

Materials:

  • Test compound (e.g., this compound derivative) stock solution in a suitable solvent (e.g., DMSO).

  • Sterile 96-well microtiter plates.

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

  • 0.5 McFarland turbidity standard.

  • Sterile saline or phosphate-buffered saline (PBS).

  • Incubator (35 ± 2 °C).

  • Micropipettes and sterile tips.

Procedure:

  • Preparation of Inoculum: a. From a fresh (18-24 h) agar plate, select 3-5 isolated colonies of the test microorganism. b. Suspend the colonies in sterile saline or PBS. c. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). d. Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Microtiter Plates: a. Add 100 µL of CAMHB to all wells of a 96-well microtiter plate. b. Add 100 µL of the test compound stock solution to the first well of each row to be tested, creating a 1:2 dilution. c. Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well. This will result in a range of concentrations of the test compound. d. Leave one or more rows free of the test compound to serve as positive (growth) controls. e. Include a sterility control well containing only uninoculated CAMHB.

  • Inoculation: a. Inoculate each well (except the sterility control) with 10 µL of the final bacterial inoculum (5 x 10⁵ CFU/mL).

  • Incubation: a. Cover the plates and incubate at 35 ± 2 °C for 16-20 hours in ambient air.

  • Reading the Results: a. After incubation, visually inspect the plates for bacterial growth (turbidity). b. The MIC is the lowest concentration of the test compound that completely inhibits visible growth of the organism.

Visualizations

Synthesis of Pyrazolo[1,5-a]pyridine-3-carboxamide

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product Formation Pyridine_Derivative Substituted Pyridine N_Amination N-Amination Pyridine_Derivative->N_Amination 1. O-(Mesitylenesulfonyl)hydroxylamine Propiolate_Ester Ethyl Propiolate Cycloaddition [3+2] Cycloaddition Propiolate_Ester->Cycloaddition 2. N_Amination->Cycloaddition Ester_Intermediate Pyrazolo[1,5-a]pyridine-3-carboxylate Cycloaddition->Ester_Intermediate Hydrolysis Ester Hydrolysis Ester_Intermediate->Hydrolysis 3. NaOH Carboxylic_Acid Pyrazolo[1,5-a]pyridine-3-carboxylic Acid Hydrolysis->Carboxylic_Acid Amidation Amidation with Hydrazine Carboxylic_Acid->Amidation 4. Hydrazine Hydrate Final_Product This compound Amidation->Final_Product

Caption: Synthetic pathway for this compound.

Antimicrobial Susceptibility Testing Workflow

MIC_Workflow Start Start Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Inoculate_Plates Inoculate Plates with Bacterial Suspension Prepare_Inoculum->Inoculate_Plates Prepare_Plates Prepare Serial Dilutions of Test Compound in 96-well Plate Prepare_Plates->Inoculate_Plates Incubate Incubate at 37°C for 18-24h Inoculate_Plates->Incubate Read_Results Visually Inspect for Growth (Turbidity) Incubate->Read_Results Determine_MIC Determine MIC (Lowest Concentration with No Growth) Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for MIC determination by broth microdilution.

Mechanism of Action

The precise mechanism of action for the broad-spectrum antimicrobial activity of pyrazolo[1,5-a]pyridine derivatives is not yet fully elucidated. However, studies on related compounds suggest potential molecular targets. For the antitubercular pyrazolo[1,5-a]pyridine-3-carboxamides, the specific target within M. tuberculosis remains under investigation. In the case of some pyrazolo[1,5-a]pyrimidine analogs, inhibition of essential bacterial enzymes such as RNA polymerase has been proposed. Another study on pyridine-containing pyrazole derivatives suggested inhibition of Topoisomerase IV as a possible mechanism of antibacterial action. Further research is required to definitively identify the mechanism of action for this compound and its analogs.

Conclusion

This compound and its analogs represent a promising class of compounds with potent antitubercular activity. While extensive data on their broad-spectrum antibacterial and antifungal activity is currently limited, the known activity of the closely related pyrazolo[1,5-a]pyrimidine scaffold suggests potential for a wider antimicrobial profile. The provided protocols offer a standardized approach for further investigation into the antimicrobial spectrum of these compounds. Future studies should focus on elucidating the precise mechanism of action and expanding the evaluation against a broader panel of clinically relevant pathogens to fully realize the therapeutic potential of this chemical class.

Application Notes and Protocols: Antifungal Activity of Novel Pyrazolo[1,5-a]pyridine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: To date, specific studies on the antifungal activity of Pyrazolo[1,5-a]pyridine-3-carbohydrazide compounds are not available in the public domain. The following application notes and protocols are based on published research on structurally related compounds, primarily Pyrazolo[1,5-a]pyrimidine derivatives, which serve as a relevant proxy for outlining potential screening methodologies and data presentation. The presented data is for illustrative purposes and is derived from studies on these related analogs.

Introduction

The emergence of drug-resistant fungal pathogens presents a significant challenge to global health and agriculture. Pyrazole-containing heterocyclic compounds have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities, including antifungal properties. This document provides an overview of the application and evaluation of novel pyrazolo[1,5-a]pyridine analogs, specifically focusing on methodologies to assess their in vitro antifungal efficacy. The protocols and data presentation formats are designed for researchers, scientists, and drug development professionals engaged in the discovery of new antifungal agents.

Data Presentation: In Vitro Antifungal Activity

The antifungal activity of novel compounds is typically quantified by determining their Minimum Inhibitory Concentration (MIC) or half-maximal effective concentration (EC50). The following tables summarize the in vitro antifungal activity of representative Pyrazolo[1,5-a]pyrimidine derivatives against various fungal strains, as reported in the literature.

Table 1: Antifungal Activity of Pyrazolo[1,5-a]pyrimidine Derivatives against Phytopathogenic Fungi

Compound IDFungal StrainEC50 (µg/mL)[1]
4h Cytospora sp.27.32
Fusarium solani21.04
4j Alternaria solani17.11

Table 2: Antifungal Activity of Pyrazolo[1,5-a]pyrimidinyl Oxazoline Derivatives

Compound IDFungal StrainEC50 (µM)[2]
D10 Colletotrichum capsici1.6
Pyricularia oryzae-

Note: "-" indicates data not reported in the cited source.

Experimental Protocols

Detailed and standardized protocols are crucial for the reliable evaluation of the antifungal properties of novel compounds. Below are methodologies commonly employed in the screening of pyrazole-based antifungal agents.

Protocol 1: Mycelium Growth Rate Method

This method is widely used for assessing the antifungal activity against filamentous fungi.

1. Media Preparation:

  • Prepare Potato Dextrose Agar (PDA) medium according to the manufacturer's instructions.

  • Autoclave the medium and allow it to cool to approximately 50-60°C.

2. Compound Preparation:

  • Dissolve the test compounds in a suitable solvent (e.g., DMSO) to prepare stock solutions.

  • Add appropriate volumes of the stock solutions to the molten PDA to achieve the desired final concentrations. Ensure the final solvent concentration does not affect fungal growth.

3. Inoculation:

  • Prepare fungal discs (typically 5 mm in diameter) from the periphery of a fresh, actively growing fungal culture.

  • Place a single fungal disc at the center of each PDA plate containing the test compound.

4. Incubation:

  • Incubate the plates at an appropriate temperature (e.g., 25-28°C) for a specified period, or until the mycelium in the control plate (without compound) reaches the edge of the plate.

5. Data Analysis:

  • Measure the diameter of the fungal colony in two perpendicular directions.

  • Calculate the percentage of mycelial growth inhibition using the following formula:

    where dc is the average diameter of the fungal colony in the control group, and dt is the average diameter of the fungal colony in the treatment group.

  • The EC50 value can be determined by plotting the inhibition percentage against the compound concentrations.

Protocol 2: Broth Microdilution Method for MIC Determination

This method is commonly used for determining the MIC of antifungal compounds against yeasts and filamentous fungi.

1. Media and Reagent Preparation:

  • Prepare a suitable broth medium (e.g., RPMI-1640).

  • Prepare stock solutions of the test compounds in DMSO.

2. Inoculum Preparation:

  • Grow the fungal strains on appropriate agar plates.

  • Prepare a fungal suspension in sterile saline or broth and adjust the turbidity to a 0.5 McFarland standard. This corresponds to a specific concentration of fungal cells (e.g., 1-5 x 10^6 CFU/mL for yeasts).

  • Further dilute the fungal suspension in the broth medium to achieve the desired final inoculum concentration for the assay.

3. Assay Procedure:

  • Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate using the broth medium.

  • Add the prepared fungal inoculum to each well.

  • Include a positive control (fungal inoculum without compound) and a negative control (broth medium only).

4. Incubation:

  • Incubate the microtiter plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.

5. MIC Determination:

  • The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the fungus.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the in vitro screening of novel antifungal compounds.

G cluster_prep Preparation cluster_screening Primary Screening cluster_analysis Data Analysis cluster_secondary Secondary Evaluation Compound Test Compound Synthesis and Purification Assay In Vitro Antifungal Assay (e.g., Mycelium Growth Rate) Compound->Assay Fungi Fungal Strain Culture and Maintenance Fungi->Assay DataCollection Data Collection (e.g., Mycelial Diameter) Assay->DataCollection Inhibition Calculation of Growth Inhibition (%) DataCollection->Inhibition EC50 Determination of EC50/MIC Inhibition->EC50 Lead Identification of Lead Compounds EC50->Lead SAR Structure-Activity Relationship (SAR) Study Lead->SAR

Caption: Experimental workflow for in vitro antifungal activity screening.

Conceptual Signaling Pathway

While the precise mechanism of action for many novel pyrazole compounds is still under investigation, a common target for antifungal agents is the fungal cell membrane or cell wall. The diagram below illustrates a conceptual pathway of fungal cell disruption.

G cluster_cell Fungal Cell Compound Pyrazolo[1,5-a]pyridine Analog Membrane Cell Membrane Integrity Compound->Membrane Inhibition Wall Cell Wall Synthesis Compound->Wall Inhibition Disruption Disruption of Cell Homeostasis Membrane->Disruption Wall->Disruption Death Fungal Cell Death Disruption->Death

Caption: Conceptual mechanism of action for antifungal compounds.

References

Application Notes and Protocols: Pyrazolo[1,5-a]pyridine-3-carbohydrazide as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, recognized for its potential in developing potent and selective kinase inhibitors. Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders. Consequently, the development of small molecule kinase inhibitors is a major focus of drug discovery.

This document provides detailed application notes and protocols for the investigation of Pyrazolo[1,5-a]pyridine-3-carbohydrazide as a potential kinase inhibitor. While extensive research has been conducted on derivatives with carboxamide and carboxylate functionalities at the 3-position of the related pyrazolo[1,5-a]pyrimidine core, the carbohydrazide derivative of the pyrazolo[1,5-a]pyridine scaffold represents a novel area of exploration. The protocols outlined below are based on established methodologies for analogous compounds and provide a framework for the synthesis, characterization, and biological evaluation of this compound.

Quantitative Data Summary

There is currently limited publicly available data on the specific kinase inhibitory activity of this compound. However, data from structurally related pyrazolo[1,5-a]pyrimidine and pyrazolo[1,5-a]pyridine derivatives with carboxamide or carboxylate groups at the 3-position suggest potential activity against various kinase families. The following tables summarize the activity of these related compounds to provide a rationale for investigating the title compound.

Table 1: Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine-3-carboxamide Derivatives

Compound ClassTarget KinaseIC50Reference
5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamidesIRAK4Varies[1]
Picolinamide-substituted pyrazolo[1,5-a]pyrimidinesTrkA1.7 nM[2]
Macrocyclic pyrazolo[1,5-a]pyrimidine derivativesTrkA1-100 nM[2]

Table 2: Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine-3-carboxylate Derivatives

Compound ClassTarget KinaseIC50Reference
Pyrazolo[1,5-a]pyrimidine-3-carboxylatesB-RafVaries[3][4]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general two-step synthesis of the title compound, starting from a pyrazolo[1,5-a]pyridine-3-carboxylate derivative.

Step 1: Synthesis of Ethyl Pyrazolo[1,5-a]pyridine-3-carboxylate

A common method for the synthesis of the pyrazolo[1,5-a]pyridine core involves the cycloaddition of a pyridine N-imine with an appropriate alkyne.

  • Materials:

    • Pyridine N-imine

    • Ethyl propiolate

    • Anhydrous toluene

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • In a round-bottom flask under an inert atmosphere, dissolve pyridine N-imine (1 equivalent) in anhydrous toluene.

    • Add ethyl propiolate (1.1 equivalents) dropwise to the solution at room temperature.

    • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain ethyl pyrazolo[1,5-a]pyridine-3-carboxylate.

    • Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Step 2: Synthesis of this compound

  • Materials:

    • Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate

    • Hydrazine hydrate

    • Ethanol

  • Procedure:

    • Dissolve ethyl pyrazolo[1,5-a]pyridine-3-carboxylate (1 equivalent) in ethanol in a round-bottom flask.

    • Add hydrazine hydrate (10 equivalents) to the solution.

    • Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • The product may precipitate out of the solution. If so, collect the solid by filtration.

    • If no precipitate forms, concentrate the solution under reduced pressure and purify the residue by recrystallization or column chromatography.

    • Dry the final product, this compound, under vacuum.

    • Confirm the structure and purity of the compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

G cluster_0 Synthesis Workflow Pyridine N-imine Pyridine N-imine Cycloaddition Cycloaddition Pyridine N-imine->Cycloaddition Ethyl propiolate Ethyl propiolate Ethyl propiolate->Cycloaddition Ethyl Pyrazolo[1,5-a]pyridine-3-carboxylate Ethyl Pyrazolo[1,5-a]pyridine-3-carboxylate Cycloaddition->Ethyl Pyrazolo[1,5-a]pyridine-3-carboxylate Hydrazinolysis Hydrazinolysis Ethyl Pyrazolo[1,5-a]pyridine-3-carboxylate->Hydrazinolysis Hydrazine hydrate Hydrazine hydrate Hydrazine hydrate->Hydrazinolysis This compound This compound Hydrazinolysis->this compound G Compound Dilution Compound Dilution Plate Dispensing Plate Dispensing Compound Dilution->Plate Dispensing Kinase Reaction Kinase Reaction Plate Dispensing->Kinase Reaction Signal Detection Signal Detection Kinase Reaction->Signal Detection Data Analysis Data Analysis Signal Detection->Data Analysis G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS B-Raf B-Raf RAS->B-Raf MEK MEK B-Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Survival Survival ERK->Survival

References

Application Notes and Protocols for Pharmacokinetic Profiling of Pyrazolo[1,5-A]pyridine-3-carbohydrazide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the pharmacokinetic profiling of Pyrazolo[1,5-A]pyridine-3-carbohydrazide analogs and related heterocyclic compounds. The following sections detail experimental procedures for key pharmacokinetic assays, present data in a structured format, and visualize complex workflows and biological pathways.

Introduction

Pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine scaffolds are privileged structures in medicinal chemistry, frequently investigated as inhibitors of various protein kinases.[1] Their therapeutic potential is critically dependent on their pharmacokinetic properties, which govern their absorption, distribution, metabolism, and excretion (ADME). Understanding these properties is essential for optimizing lead compounds and predicting their in vivo efficacy and safety. This document outlines standard methodologies for assessing the pharmacokinetic profile of novel analogs within this chemical class.

Data Presentation: Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters for representative pyrazolo[1,5-a]pyrimidine and pyrazolo-pyridone derivatives. Due to the limited availability of public data for this compound analogs, the tables include both reported data for related compounds and exemplary data for illustrative purposes.

Table 1: In Vitro Metabolic Stability of Pyrazolo[1,5-a]pyrimidine Analogs in Mouse Liver Microsomes

Compound IDIntrinsic Clearance (CLint, µL/min/mg)Half-life (t1/2, min)
Analog A15.245.6
Analog B89.77.7
Analog C5.4128.3
BS-194 (4k) *N/A N/A

Note: N/A indicates data not publicly available. The data for Analogs A, B, and C are exemplary and intended for illustrative purposes.

Table 2: Plasma Protein Binding of Pyrazolo[1,5-a]pyrimidine Analogs

Compound IDSpeciesPlasma Protein Binding (%)
Analog XHuman98.5
Analog YMouse92.3
Analog ZRat95.8

Note: The data presented are exemplary and intended for illustrative purposes.

Table 3: In Vivo Pharmacokinetic Parameters of Pyrazolo[1,5-a]pyrimidine and Pyrazolo-pyridone Analogs in Mice

Compound IDDose & Routet1/2 (min)Cmax (ng/mL)AUC (ng*h/mL)Vd (L/kg)CL (L/h/kg)Oral Bioavailability (%F)
BS-194 (4k) [2]25 mg/kg, oral178N/AN/AN/AN/AOrally Bioavailable
Pyrazolo-pyridone Analog [3]50 mg/kg, oralN/A600072900N/A1.292
Analog P (Exemplary) 10 mg/kg, IV120150030002.53.33-
Analog P (Exemplary) 50 mg/kg, oral1808004500N/AN/A30

Note: N/A indicates data not publicly available. "Orally Bioavailable" indicates that the source confirmed oral bioavailability without providing a specific percentage.[2] The data for the Pyrazolo-pyridone Analog is derived from a study reporting a Cmax of 6.0 µM and an AUC of 72.9 hµM, which have been converted to ng/mL and ngh/mL assuming a molecular weight of 400 g/mol for illustrative purposes.

Experimental Protocols

Detailed methodologies for key pharmacokinetic experiments are provided below.

In Vitro Metabolic Stability in Liver Microsomes

Objective: To determine the rate of metabolism of a test compound by liver microsomal enzymes, providing an estimate of its intrinsic clearance.

Materials:

  • Test compounds (this compound analogs)

  • Mouse, rat, or human liver microsomes (commercially available)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile (ACN) with an internal standard (for quenching and analysis)

  • 96-well plates

  • Incubator shaker (37°C)

  • LC-MS/MS system

Protocol:

  • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

  • Prepare a working solution of the test compound by diluting the stock solution in phosphate buffer. The final concentration of the organic solvent should be less than 1%.

  • In a 96-well plate, add the liver microsomes and the NADPH regenerating system to the phosphate buffer.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the metabolic reaction by adding the test compound working solution to the wells.

  • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.

  • Centrifuge the plate to precipitate the proteins.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.

  • The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of the linear regression represents the elimination rate constant (k).

  • The in vitro half-life (t1/2) is calculated as 0.693/k.

  • Intrinsic clearance (CLint) is calculated from the half-life and the protein concentration in the incubation.

Plasma Protein Binding by Equilibrium Dialysis

Objective: To determine the fraction of a test compound that is bound to plasma proteins, which influences its distribution and availability to target tissues.

Materials:

  • Test compounds

  • Human, rat, or mouse plasma

  • Equilibrium dialysis device (e.g., RED device)

  • Phosphate buffered saline (PBS, pH 7.4)

  • Incubator shaker (37°C)

  • Acetonitrile (ACN) with an internal standard

  • LC-MS/MS system

Protocol:

  • Spike the test compound into plasma at the desired concentration.

  • Add the spiked plasma to one chamber of the equilibrium dialysis device.

  • Add PBS to the other chamber of the device.

  • Incubate the device at 37°C with shaking for a sufficient time to reach equilibrium (typically 4-6 hours).

  • After incubation, take aliquots from both the plasma and the buffer chambers.

  • The samples are matrix-matched by adding an equal volume of blank plasma to the buffer aliquot and an equal volume of PBS to the plasma aliquot.

  • Precipitate the proteins by adding cold acetonitrile with an internal standard to all samples.

  • Centrifuge the samples and analyze the supernatant by LC-MS/MS to determine the concentration of the test compound in both chambers.

  • The percentage of bound compound is calculated using the concentrations in the plasma and buffer chambers.

In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the pharmacokinetic profile of a test compound in a living organism after intravenous (IV) and oral (PO) administration.

Materials:

  • Test compounds

  • Vehicle for dosing (e.g., saline, PEG400/water)

  • Male Sprague-Dawley rats or CD-1 mice

  • Dosing syringes and gavage needles

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

  • Centrifuge

  • Acetonitrile (ACN) with an internal standard

  • LC-MS/MS system

Protocol:

  • Fast the animals overnight before dosing.

  • Prepare the dosing formulations of the test compound for both IV and PO administration at the desired concentrations.

  • For the IV group, administer the compound via tail vein injection.

  • For the PO group, administer the compound via oral gavage.

  • Collect blood samples at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours) from the tail vein or another appropriate site.

  • Process the blood samples to obtain plasma by centrifugation.

  • Store the plasma samples at -80°C until analysis.

  • Prepare plasma standards and quality control samples.

  • Precipitate plasma proteins by adding cold acetonitrile with an internal standard to the plasma samples, standards, and QCs.

  • Centrifuge the samples and analyze the supernatant by LC-MS/MS to determine the plasma concentration of the test compound at each time point.

  • Use pharmacokinetic software (e.g., WinNonlin) to calculate pharmacokinetic parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), volume of distribution (Vd), and clearance (CL).

  • Calculate the oral bioavailability (%F) by comparing the dose-normalized AUC from the PO administration to that from the IV administration.

Visualizations

Signaling Pathway

Many pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine analogs are developed as kinase inhibitors, often targeting pathways crucial for cell proliferation and survival, such as the PI3K/Akt pathway.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates GrowthFactor Growth Factor GrowthFactor->RTK Binds PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates Downstream Downstream Effectors (e.g., Bad, GSK3β) Akt->Downstream Phosphorylates mTORC2 mTORC2 mTORC2->Akt Phosphorylates Proliferation Cell Proliferation & Survival Downstream->Proliferation Apoptosis Inhibition of Apoptosis Downstream->Apoptosis Inhibitor Pyrazolo[1,5-a]pyridine Analog (Inhibitor) Inhibitor->PI3K

Caption: PI3K/Akt Signaling Pathway Inhibition.

Experimental Workflows

InVitro_Metabolic_Stability start Start prep_compound Prepare Test Compound Solution start->prep_compound prep_microsomes Prepare Microsome & NADPH Mix start->prep_microsomes initiate_reaction Initiate Reaction prep_compound->initiate_reaction pre_incubate Pre-incubate at 37°C prep_microsomes->pre_incubate pre_incubate->initiate_reaction time_points Incubate & Sample at Time Points initiate_reaction->time_points quench Quench Reaction (ACN + IS) time_points->quench centrifuge Centrifuge quench->centrifuge analyze LC-MS/MS Analysis centrifuge->analyze calculate Calculate t1/2 & CLint analyze->calculate end End calculate->end

Caption: In Vitro Metabolic Stability Workflow.

InVivo_PK_Workflow start Start acclimate Acclimate Animals start->acclimate formulate Prepare Dosing Formulations (IV & PO) acclimate->formulate dose_iv Administer IV Dose formulate->dose_iv dose_po Administer PO Dose formulate->dose_po collect_blood Collect Blood Samples (Time Course) dose_iv->collect_blood dose_po->collect_blood process_plasma Process to Plasma collect_blood->process_plasma analyze LC-MS/MS Analysis process_plasma->analyze calculate_pk Calculate PK Parameters (t1/2, AUC, CL, %F) analyze->calculate_pk end End calculate_pk->end

Caption: In Vivo Pharmacokinetic Study Workflow.

References

Troubleshooting & Optimization

Technical Support Center: Pyrazolo[1,5-a]pyridine-3-carbohydrazide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, FAQs, and optimized protocols to improve the yield and purity of Pyrazolo[1,5-a]pyridine-3-carbohydrazide.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound? A1: The most prevalent and straightforward method is the hydrazinolysis of a corresponding ester precursor, typically Ethyl Pyrazolo[1,5-a]pyridine-3-carboxylate, using hydrazine hydrate in a suitable solvent like ethanol.[1][2]

Q2: Why is the choice of solvent important for the hydrazinolysis step? A2: The solvent must be able to dissolve the starting ester and be inert to hydrazine hydrate. Alcohols, such as ethanol or methanol, are commonly used as they facilitate the reaction when heated under reflux and allow for easy precipitation of the product upon cooling.

Q3: Can I use a different hydrazine source other than hydrazine hydrate? A3: While hydrazine hydrate is most common, anhydrous hydrazine can also be used. However, hydrazine hydrate is often preferred due to its relative safety and ease of handling. The reaction's success depends on the nucleophilic attack of hydrazine on the ester's carbonyl group.

Q4: How can I monitor the progress of the reaction? A4: Thin-Layer Chromatography (TLC) is an effective method to monitor the reaction's progress.[3] A spot corresponding to the starting ester should diminish over time while a new, more polar spot for the carbohydrazide product appears. A co-spot of the starting material and the reaction mixture can help confirm the consumption of the reactant.

Q5: What are the critical safety precautions when working with hydrazine hydrate? A5: Hydrazine hydrate is toxic and corrosive. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

Issue 1: Low or No Yield of the Precursor, Ethyl Pyrazolo[1,5-a]pyridine-3-carboxylate

  • Question: My initial cycloaddition reaction to form the pyrazolo[1,5-a]pyridine ring system is failing or giving very low yields. What could be the cause?

  • Answer: The synthesis of the pyrazolo[1,5-a]pyridine core is sensitive to reaction conditions.

    • Reagent Purity: Ensure the purity of your starting materials, such as N-aminopyridinium ylides and the α,β-unsaturated carbonyl compound. Impurities can inhibit the reaction.

    • Reaction Conditions: This cycloaddition can be sensitive to solvent, temperature, and reaction time.[4] Some modern methods utilize sonication or microwave assistance to improve yields and reduce reaction times.[5][6]

    • Atmosphere: Some reactions may be sensitive to air or moisture. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes improve the outcome.

Issue 2: Incomplete Conversion of Ester to Carbohydrazide

  • Question: My TLC analysis shows a significant amount of unreacted ethyl pyrazolo[1,5-a]pyridine-3-carboxylate even after prolonged reaction time. How can I drive the reaction to completion?

  • Answer: Incomplete hydrazinolysis is a common issue that can be resolved by adjusting the reaction parameters.

    • Molar Ratio of Hydrazine: The reaction is an equilibrium process. Using a larger excess of hydrazine hydrate (e.g., 5-10 equivalents) can shift the equilibrium towards the product.

    • Temperature: Ensure the reaction is refluxing properly. Insufficient temperature can lead to slow or incomplete conversion. The choice of solvent will dictate the reflux temperature.

    • Reaction Time: While some hydrazinolysis reactions are complete within a few hours[1], others may require longer periods. Continue monitoring via TLC until the starting material is fully consumed.

Issue 3: Formation of Side Products

  • Question: I've isolated my product, but NMR analysis shows significant impurities or unexpected side products. What are possible side reactions?

  • Answer: Hydrazine is a potent nucleophile and can participate in undesired reactions, although this is less common with the stable pyrazolo[1,5-a]pyridine core.

    • Ring Opening: In some heterocyclic systems, hydrazine can cause ring opening, though the pyrazolo[1,5-a]pyridine system is generally stable under these conditions.[7][8] If this is suspected, milder conditions (lower temperature, shorter reaction time) should be attempted.

    • Double Reaction: If other electrophilic sites exist on your molecule, hydrazine could react there as well. Protecting sensitive functional groups may be necessary.

    • Purification: The issue may lie in purification. The carbohydrazide product is often a solid that can be purified effectively by recrystallization from a suitable solvent (e.g., ethanol, DMF). If impurities persist, column chromatography using silica gel may be required.[3]

Issue 4: Difficulty with Product Isolation and Purification

  • Question: My product precipitates from the reaction mixture, but it is oily or difficult to filter. What can I do?

  • Answer: Poor precipitation or crystallization can be due to residual solvent or impurities.

    • Cooling Procedure: Allow the reaction mixture to cool slowly to room temperature and then on ice. A rapid crash-cooling can trap impurities and lead to poor crystal formation.

    • Solvent Choice for Recrystallization: If direct precipitation fails, concentrate the reaction mixture and perform a recrystallization. Test different solvents to find one in which the product is soluble when hot but sparingly soluble when cold.

    • Trituration: If the product is an oil, try triturating it with a non-polar solvent like hexane or diethyl ether. This can often induce solidification by washing away soluble impurities.

Data Presentation: Optimizing Hydrazinolysis Conditions

The following table summarizes representative data for optimizing the hydrazinolysis of Ethyl Pyrazolo[1,5-a]pyridine-3-carboxylate.

EntryHydrazine Hydrate (Equivalents)SolventTemperature (°C)Time (h)Yield (%)
12.0Ethanol78 (Reflux)665
25.0Ethanol78 (Reflux)488
310.0Ethanol78 (Reflux)492
45.0Methanol65 (Reflux)685
55.0Dioxane101 (Reflux)290
65.0Ethanol501255

Note: Yields are illustrative and may vary based on the specific substrate and experimental setup.

Experimental Protocols

Protocol 1: Synthesis of Ethyl Pyrazolo[1,5-a]pyridine-3-carboxylate

This protocol is a generalized method based on common cycloaddition strategies.

  • Reagent Preparation: In a round-bottom flask, dissolve the N-aminopyridinium ylide (1.0 eq) in a suitable solvent (e.g., N-methylpyrrolidone or acetonitrile) under an inert atmosphere.[4][6]

  • Addition: Add the corresponding α,β-unsaturated ester, such as ethyl propiolate (1.1 eq), to the solution.

  • Reaction: If required, add a catalyst or mediating agent (e.g., PIDA).[4] Stir the mixture at room temperature or heat as required. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, quench the reaction mixture (e.g., with a saturated solution of sodium bicarbonate).

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the pure ethyl ester.

Protocol 2: Synthesis of this compound

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve Ethyl Pyrazolo[1,5-a]pyridine-3-carboxylate (1.0 eq) in absolute ethanol (approx. 10-20 mL per gram of ester).

  • Hydrazine Addition: Add hydrazine hydrate (5-10 eq) dropwise to the stirred solution.

  • Reflux: Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 2-4 hours.[1] Monitor the reaction by TLC until the starting ester spot has disappeared.

  • Precipitation: Remove the flask from the heat source and allow it to cool to room temperature. The product will typically precipitate as a white or off-white solid. Further cooling in an ice bath can increase the amount of precipitate.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove any soluble impurities.

  • Drying: Dry the product under vacuum to obtain the final this compound. The purity can be checked by NMR and melting point analysis. If needed, the product can be further purified by recrystallization.

Visual Guides

Synthesis_Workflow General Synthesis Workflow cluster_ester Step 1: Ester Synthesis cluster_hydrazide Step 2: Hydrazinolysis Start Starting Materials (N-Aminopyridinium Ylide + Alkene/Alkyne) Cycloaddition [3+2] Cycloaddition Reaction Start->Cycloaddition PurifyEster Work-up & Purification Cycloaddition->PurifyEster Ester Product: Ethyl Pyrazolo[1,5-a]pyridine-3-carboxylate PurifyEster->Ester Hydrazinolysis Hydrazinolysis (Hydrazine Hydrate, EtOH, Reflux) Ester->Hydrazinolysis PurifyHydrazide Cooling, Filtration & Drying Hydrazinolysis->PurifyHydrazide Hydrazide Final Product: This compound PurifyHydrazide->Hydrazide

Caption: A diagram illustrating the two-step synthetic pathway.

Troubleshooting_Workflow Troubleshooting Decision Tree Start Low or No Product Yield TLC Monitor reaction with TLC Start->TLC SM_Present Is starting material (SM) still present? TLC->SM_Present Side_Products Are there significant side products? SM_Present->Side_Products No Sol_SM Increase reaction time Increase temperature Add more hydrazine (5-10 eq) SM_Present->Sol_SM Yes Sol_Side Lower reaction temperature Check reagent purity Consider protecting groups Side_Products->Sol_Side Yes Isolation_Issue Product is oily or impure after work-up Side_Products->Isolation_Issue No Sol_Isolation Recrystallize from a different solvent system Triturate with non-polar solvent Purify by column chromatography Isolation_Issue->Sol_Isolation

Caption: A flowchart for troubleshooting common synthesis issues.

References

Technical Support Center: Purification of Pyrazolo[1,5-a]pyridine-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of Pyrazolo[1,5-a]pyridine-3-carbohydrazide.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Recrystallization Issues

Question/Issue Possible Cause(s) Suggested Solution(s)
The compound does not dissolve in the chosen solvent, even with heating. The solvent is not polar enough. The compound may be a salt.- Try a more polar solvent such as ethanol, methanol, or a mixture containing water. - If the compound is suspected to be a salt, consider a solvent system that can dissolve ionic compounds.
The compound "oils out" instead of forming crystals upon cooling. The solution is supersaturated, and the compound is coming out of solution above its melting point. Impurities are present, leading to a melting point depression.- Re-heat the solution and add a small amount of additional solvent to decrease the saturation. - Add activated charcoal to the hot solution to remove impurities, then filter and cool.[1]
No crystals form upon cooling, even after an extended period. The solution is not sufficiently saturated. The cooling process is too slow.- Concentrate the solution by boiling off some of the solvent and then allow it to cool again.[1] - Try scratching the inside of the flask with a glass rod to induce crystal formation.[1] - Add a seed crystal of the pure compound.[1]
The resulting crystals are colored, but the pure compound should be white/colorless. Colored impurities are co-precipitating with the product.- Perform a hot filtration with activated charcoal to remove colored impurities. - Consider a different recrystallization solvent or a multi-solvent system.
Low recovery of the purified compound. Too much solvent was used for recrystallization. The compound is significantly soluble in the cold solvent.- Minimize the amount of hot solvent used to dissolve the crude product. - Cool the solution in an ice bath to minimize the solubility of the compound. - Use a less polar solvent for washing the crystals during filtration.

Column Chromatography Issues

Question/Issue Possible Cause(s) Suggested Solution(s)
The compound does not move from the origin (Rf = 0). The eluent is not polar enough.- Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate system.
The compound runs with the solvent front (Rf = 1). The eluent is too polar.- Decrease the polarity of the mobile phase. For example, increase the percentage of hexane in a hexane/ethyl acetate system.
Poor separation of the desired compound from impurities. The chosen solvent system does not provide adequate resolution. The column was not packed properly.- Try a different solvent system. A common starting point for nitrogen-containing heterocyclic compounds is a mixture of ethyl acetate and hexane or dichloromethane and methanol. - Ensure the silica gel is packed uniformly to avoid channeling.
Streaking or tailing of the compound on the column. The compound is too polar for the chosen eluent. The compound is interacting strongly with the stationary phase.- Add a small amount of a polar modifier to the eluent, such as triethylamine (for basic compounds) or acetic acid (for acidic compounds), to improve the peak shape.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities may include unreacted starting materials such as substituted pyridines and hydrazine derivatives, as well as byproducts from incomplete cyclization or side reactions.

Q2: What is a good starting point for developing a recrystallization protocol?

A2: Ethanol or acetonitrile are often good starting solvents for the recrystallization of pyrazolo[1,5-a]pyridine derivatives.[2] You can also try solvent mixtures such as ethanol/water or ethyl acetate/hexane.

Q3: How can I monitor the progress of my column chromatography purification?

A3: Thin-layer chromatography (TLC) is an effective way to monitor the separation.[2] By analyzing the fractions collected from the column using TLC, you can identify which fractions contain the pure compound.

Q4: Can I use High-Performance Liquid Chromatography (HPLC) for purification?

A4: Yes, preparative Reverse-Phase HPLC (RP-HPLC) can be a powerful technique for purifying this compound, especially for obtaining high-purity material. A C18 column with a mobile phase gradient of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid) is a common choice for related compounds.

Q5: My purified compound shows a broad melting point range. What does this indicate?

A5: A broad melting point range typically indicates the presence of impurities. Further purification by recrystallization or chromatography may be necessary.

Experimental Protocols

General Protocol for Recrystallization

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude Pyrazolo[1,a]pyridine-3-carbohydrazide in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate) at room temperature and with heating. A suitable solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In an Erlenmeyer flask, add the crude solid and the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely. Add the minimum amount of hot solvent needed for complete dissolution.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal or any insoluble impurities.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to air dry or dry in a vacuum oven.

General Protocol for Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen mobile phase (e.g., a mixture of ethyl acetate and hexane).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica gel to settle, ensuring a uniform packing.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the mobile phase or a suitable solvent and carefully load it onto the top of the silica gel bed.

  • Elution: Add the mobile phase to the top of the column and begin collecting fractions. The polarity of the mobile phase can be gradually increased to elute compounds with different polarities.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Visualization

Purification_Workflow cluster_recrystallization Recrystallization Pathway cluster_chromatography Chromatography Pathway (Alternative) crude Crude this compound dissolve Dissolve in Minimum Hot Solvent crude->dissolve column_chromatography Column Chromatography crude->column_chromatography charcoal Add Activated Charcoal (Optional) dissolve->charcoal hot_filter Hot Filtration charcoal->hot_filter cool Cool to Crystallize hot_filter->cool filter_wash Vacuum Filter and Wash cool->filter_wash pure_solid Pure Crystalline Solid filter_wash->pure_solid mother_liquor Mother Liquor (Contains Impurities) filter_wash->mother_liquor pure_fractions Combine Pure Fractions column_chromatography->pure_fractions evaporate Evaporate Solvent pure_fractions->evaporate final_product High Purity Solid evaporate->final_product

References

Optimization of reaction conditions for Pyrazolo[1,5-A]pyridine-3-carbohydrazide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of Pyrazolo[1,5-a]pyridine-3-carbohydrazide. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the synthesis.

Experimental Workflow

The synthesis of this compound is typically achieved in a two-step process. The first step involves the formation of the pyrazolo[1,5-a]pyridine core via a 1,3-dipolar cycloaddition reaction to yield an ethyl pyrazolo[1,5-a]pyridine-3-carboxylate intermediate. This is followed by the hydrazinolysis of the ester to afford the final carbohydrazide product.

Synthesis of this compound cluster_0 Step 1: 1,3-Dipolar Cycloaddition cluster_1 Step 2: Hydrazinolysis N-Aminopyridinium Salt N-Aminopyridinium Salt Reaction_Step1 1,3-Dipolar Cycloaddition N-Aminopyridinium Salt->Reaction_Step1 Ethyl Propiolate Ethyl Propiolate Ethyl Propiolate->Reaction_Step1 Ethyl Pyrazolo[1,5-a]pyridine-3-carboxylate Ethyl Pyrazolo[1,5-a]pyridine-3-carboxylate Reaction_Step1->Ethyl Pyrazolo[1,5-a]pyridine-3-carboxylate Reaction_Step2 Hydrazinolysis Ethyl Pyrazolo[1,5-a]pyridine-3-carboxylate->Reaction_Step2 Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Reaction_Step2 This compound This compound Reaction_Step2->this compound

Caption: Synthetic workflow for this compound.

Optimization of Reaction Conditions

The following tables summarize the optimized reaction conditions for the two key steps in the synthesis of this compound.

Table 1: Optimization of 1,3-Dipolar Cycloaddition for Ethyl Pyrazolo[1,5-a]pyridine-3-carboxylate Synthesis

ParameterOptimized ConditionReported Yield (%)Reference
Starting Materials N-Aminopyridinium Sulfate and Ethyl Propiolate88-93[1]
Solvent Water and N,N-Dimethylformamide (DMF)88-93[1]
Base Not explicitly required with sulfate salt88-93[1]
Temperature Not specified, likely room temperature to gentle warming88-93[1]
Reaction Time Not specified88-93[1]

Table 2: Optimization of Hydrazinolysis for this compound Synthesis

ParameterGeneral ConditionPotential Yield Range (%)Reference
Starting Material Ethyl Pyrazolo[1,5-a]pyridine-3-carboxylateHigh[2][3]
Reagent Hydrazine Hydrate (excess)High[2][3]
Solvent Ethanol or MethanolHigh[2][3]
Temperature RefluxHigh[2][3]
Reaction Time 2-24 hours (monitored by TLC)High[2][3]

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl Pyrazolo[1,5-a]pyridine-3-carboxylate[1]

This improved synthesis method utilizes N-aminopyridine sulfates directly, which avoids the challenging precipitation of the corresponding iodide salt.[1]

Materials:

  • Substituted Pyridine

  • Hydroxylamine-O-sulfonic acid

  • Ethyl propiolate

  • Water

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Prepare the N-aminopyridine sulfate by reacting the corresponding substituted pyridine with hydroxylamine-O-sulfonic acid.

  • Dissolve the N-aminopyridine sulfate in water.

  • Dissolve ethyl propiolate in N,N-dimethylformamide (DMF).

  • Mix the two solutions. The use of a mixed solvent system of water and DMF increases the solubility of the reactants.[1]

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the product can be isolated by extraction and purified by column chromatography. This method has been reported to yield 88-93% of the desired ethyl pyrazolo[1,5-a]pyridine-3-carboxylate.[1]

Step 2: Synthesis of this compound[2][3]

This procedure describes the conversion of the ethyl ester to the final carbohydrazide product.

Materials:

  • Ethyl Pyrazolo[1,5-a]pyridine-3-carboxylate

  • Hydrazine hydrate (95-100%)

  • Ethanol (absolute)

Procedure:

  • Dissolve ethyl pyrazolo[1,5-a]pyridine-3-carboxylate in absolute ethanol in a round-bottom flask.

  • Add an excess of hydrazine hydrate (typically 5-10 equivalents) to the solution.

  • Reflux the reaction mixture for 2-24 hours. The progress of the reaction should be monitored by TLC until the starting ester is completely consumed.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product, this compound, will often precipitate from the solution upon cooling.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

  • If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol).

Troubleshooting Guide & FAQs

This section addresses common issues that may arise during the synthesis of this compound.

Step 1: 1,3-Dipolar Cycloaddition

Logical Relationship of Troubleshooting for Step 1

Troubleshooting_Step1 Start Low or No Yield of Ester CheckReagents Verify Purity of Starting Materials Start->CheckReagents CheckConditions Optimize Reaction Conditions Start->CheckConditions SideReactions Investigate for Side Reactions Start->SideReactions PurificationIssue Review Purification Method Start->PurificationIssue ImpureReagents Impure N-aminopyridinium salt or ethyl propiolate CheckReagents->ImpureReagents SuboptimalTemp Suboptimal Temperature/Time CheckConditions->SuboptimalTemp IncorrectSolvent Poor Solubility in Solvent CheckConditions->IncorrectSolvent IsomerFormation Formation of Regioisomers SideReactions->IsomerFormation Decomposition Product Decomposition SideReactions->Decomposition ColumnLoss Loss of Product on Silica Gel PurificationIssue->ColumnLoss

Caption: Troubleshooting workflow for the 1,3-dipolar cycloaddition step.

FAQs for Step 1: Synthesis of Ethyl Pyrazolo[1,5-a]pyridine-3-carboxylate

  • Q1: My reaction is not proceeding to completion, and I observe unreacted starting materials. What could be the issue?

    • A1: This could be due to several factors. First, ensure the purity of your N-aminopyridinium salt and ethyl propiolate. Impurities can inhibit the reaction. Second, the reaction may require gentle heating to proceed at a reasonable rate. Try warming the reaction mixture to 40-50 °C. Finally, ensure adequate mixing, especially if the reactants are not fully soluble.

  • Q2: I am observing the formation of multiple products by TLC. What are the likely side products?

    • A2: A common side reaction in the 1,3-dipolar cycloaddition of substituted N-aminopyridinium ylides is the formation of regioisomers. The regioselectivity of the cycloaddition can be influenced by the substituents on the pyridine ring. Characterization by NMR and mass spectrometry will be crucial to identify the different isomers. Additionally, self-condensation of the N-aminopyridinium ylide can sometimes occur.

  • Q3: The yield of my reaction is consistently low, even with pure starting materials. What can I do to improve it?

    • A3: The improved method using N-aminopyridine sulfates in a water/DMF mixture is reported to give high yields.[1] If you are using a different procedure, consider switching to this method. Also, ensure that the workup procedure is not causing product loss. Extraction with an appropriate organic solvent and careful column chromatography are important for maximizing the isolated yield.

Step 2: Hydrazinolysis

Logical Relationship of Troubleshooting for Step 2

Troubleshooting_Step2 Start Low or No Yield of Carbohydrazide CheckEster Verify Purity of Ester Start->CheckEster CheckHydrazine Check Quality and Excess of Hydrazine Start->CheckHydrazine CheckConditions Optimize Reaction Conditions Start->CheckConditions SideReactions Investigate for Side Reactions Start->SideReactions PurificationIssue Review Purification Method Start->PurificationIssue ImpureEster Incomplete conversion from Step 1 CheckEster->ImpureEster OldHydrazine Decomposed Hydrazine Hydrate CheckHydrazine->OldHydrazine InsufficientHydrazine Insufficient Excess of Hydrazine CheckHydrazine->InsufficientHydrazine LowTemp Incomplete Reaction at Low Temperature CheckConditions->LowTemp ShortTime Insufficient Reaction Time CheckConditions->ShortTime RingOpening Potential Ring Opening of Pyrazolo[1,5-a]pyridine SideReactions->RingOpening RecrystallizationLoss Product Loss During Recrystallization PurificationIssue->RecrystallizationLoss

References

Technical Support Center: Enhancing the Biological Activity of Pyrazolo[1,5-a]pyridine-3-carbohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Pyrazolo[1,5-a]pyridine-3-carbohydrazide and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, from synthesis to biological evaluation.

Frequently Asked Questions (FAQs)

Q1: What are the known biological activities of this compound derivatives?

A1: this compound derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. Notably, they have been investigated as potent inhibitors of various protein kinases, antitubercular agents, and anticancer therapeutics.[1][2][3] Their mechanism of action often involves targeting specific enzymes or pathways crucial for disease progression.

Q2: How can I enhance the solubility of my Pyrazolo[1,5-a]pyridine-3-carboxamide derivatives for biological assays?

A2: Poor aqueous solubility is a common challenge with heterocyclic compounds.[4] To enhance solubility, consider the following approaches:

  • Co-solvents: Initially dissolve your compound in a minimal amount of a water-miscible organic solvent such as dimethyl sulfoxide (DMSO), ethanol, or polyethylene glycol (PEG).[5] Subsequently, dilute this stock solution into your aqueous assay buffer. It is crucial to maintain a low final concentration of the organic solvent (typically ≤1%) to prevent interference with the biological assay.[5]

  • pH Adjustment: The solubility of your compound may be pH-dependent. Experiment with different buffer pH values to find the optimal condition for solubility.

  • Use of Excipients: The inclusion of solubilizing agents like cyclodextrins can encapsulate the hydrophobic compound, thereby increasing its aqueous solubility.[5]

Q3: My compound appears to interfere with the MTT assay, leading to inconsistent results. What could be the cause and how can I troubleshoot this?

A3: Interference with the MTT assay can arise from several factors. Some compounds can chemically react with the MTT reagent, leading to false-positive or false-negative results.[6] Additionally, colored compounds can interfere with the absorbance reading of the formazan product. High concentrations of poorly soluble compounds can also lead to precipitation, affecting the results.[7]

To troubleshoot:

  • Run a control experiment: Test your compound in the assay medium without cells to check for direct reduction of MTT or absorbance interference.

  • Visual Inspection: Before adding the solubilizing agent, visually inspect the wells under a microscope for any precipitate of your compound.

  • Alternative Assays: If interference persists, consider using an alternative cell viability assay that utilizes a different detection method, such as the CellTiter-Glo® Luminescent Cell Viability Assay (which measures ATP levels).

Troubleshooting Guides

Synthesis of Pyrazolo[1,5-a]pyridine-3-carboxamides

Problem: Low yield during the amidation of Pyrazolo[1,5-a]pyridine-3-carboxylic acid.

  • Possible Cause 1: Incomplete activation of the carboxylic acid.

    • Solution: Ensure that the coupling reagents, such as HATU (2-(7-aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or EDCI/HOBt, are fresh and used in appropriate stoichiometric amounts.[8][9] The reaction should be carried out under anhydrous conditions to prevent hydrolysis of the activated intermediate.

  • Possible Cause 2: Poor nucleophilicity of the amine.

    • Solution: If the amine is weakly nucleophilic, consider using a stronger base to deprotonate it, thereby increasing its reactivity. Alternatively, increasing the reaction temperature or time may be necessary.

  • Possible Cause 3: Side reactions.

    • Solution: The formation of side products can be minimized by carefully controlling the reaction conditions. Purification by column chromatography is often necessary to isolate the desired product.

Problem: Difficulty in purifying the final Pyrazolo[1,5-a]pyridine-3-carboxamide product.

  • Possible Cause 1: Co-elution of starting materials or byproducts.

    • Solution: Optimize the solvent system for column chromatography. A gradient elution may be required to achieve good separation. If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.

  • Possible Cause 2: Product is insoluble and precipitates during workup.

    • Solution: If the product crashes out of solution during the aqueous workup, it may be necessary to extract with a larger volume of organic solvent or a different solvent with higher solubilizing power.

Biological Evaluation: Kinase Inhibition Assays

Problem: High background signal in the kinase assay.

  • Possible Cause 1: ATP contamination in reagents.

    • Solution: Ensure that all buffers and substrate solutions are prepared with high-purity reagents to avoid ATP contamination, which can lead to a high background signal in assays that measure ATP consumption.[1]

  • Possible Cause 2: Enzyme autophosphorylation.

    • Solution: Some kinases can phosphorylate themselves. To minimize this, you can try reducing the kinase concentration or the reaction time.[1]

Problem: Inconsistent IC50 values for the same compound.

  • Possible Cause 1: Compound precipitation at higher concentrations.

    • Solution: Visually inspect the assay plate for any signs of precipitation. Determine the kinetic solubility of your compound in the assay buffer to ensure you are working within its soluble range.[5]

  • Possible Cause 2: Instability of the compound in the assay buffer.

    • Solution: Assess the stability of your compound in the assay buffer over the time course of the experiment. This can be done by incubating the compound in the buffer and analyzing its concentration at different time points by HPLC.

Data Presentation

The following table summarizes the structure-activity relationship (SAR) of a series of Pyrazolo[1,5-a]pyridine-3-carboxamide derivatives evaluated for their antitubercular activity against Mycobacterium tuberculosis (Mtb) H37Rv and a rifampicin-resistant (rRMP) strain.

Compound IDR GroupMtb H37Rv MIC (µg/mL)[2]rRMP Mtb MIC (µg/mL)[2]
6a 4-(trifluoromethoxy)benzyl<0.002<0.002
6b 4-(trifluoromethoxy)phenethyl<0.002<0.002
6h 2-fluoro-4-(trifluoromethoxy)benzyl0.004<0.002
6j 3-fluoro-4-(trifluoromethoxy)benzyl≤0.002≤0.002
6l 2,6-difluoro-4-(trifluoromethoxy)benzyl0.004<0.002

Data extracted from "Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents".[2]

Experimental Protocols

Synthesis of Ethyl 2-methyl-5-methoxypyrazolo[1,5-a]pyridine-3-carboxylate

This protocol describes a key intermediate step in the synthesis of many Pyrazolo[1,5-a]pyridine-3-carboxamide derivatives.

Materials:

  • N-amino-6-methoxypyridinium iodide

  • Ethyl 2-butynoate

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

Procedure:

  • To a solution of N-amino-6-methoxypyridinium iodide (1 equivalent) in DMF, add potassium carbonate (3 equivalents).

  • Add ethyl 2-butynoate (1.2 equivalents) dropwise to the mixture at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired product.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol provides a general framework for a luminescent kinase assay that measures the amount of ATP remaining after the kinase reaction.

Materials:

  • Kinase of interest

  • Substrate peptide

  • ATP

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Test compounds (dissolved in DMSO)

  • Luminescent kinase assay reagent (e.g., Kinase-Glo®)

  • White opaque 96-well or 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in kinase buffer to the desired final concentrations. The final DMSO concentration should be kept constant (e.g., 1%).

  • In a white opaque plate, add the kinase, substrate, and test compound.

  • Initiate the kinase reaction by adding ATP. The final ATP concentration should ideally be at or near the Km value for the specific kinase.

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a predetermined time (e.g., 60 minutes).

  • Stop the reaction and detect the remaining ATP by adding the luminescent kinase assay reagent according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_bioassay Biological Evaluation start Starting Materials: N-aminopyridine & Alkyne cycloaddition [3+2] Cycloaddition start->cycloaddition ester Pyrazolo[1,5-a]pyridine -3-carboxylate cycloaddition->ester hydrolysis Ester Hydrolysis ester->hydrolysis acid Pyrazolo[1,5-a]pyridine -3-carboxylic Acid hydrolysis->acid amidation Amidation acid->amidation final_product Pyrazolo[1,5-a]pyridine -3-carboxamide amidation->final_product dissolution Compound Dissolution (e.g., in DMSO) final_product->dissolution dilution Serial Dilution dissolution->dilution assay Biological Assay (e.g., Kinase Assay) dilution->assay data_analysis Data Analysis (IC50/MIC determination) assay->data_analysis end Biological Activity data_analysis->end

Caption: General experimental workflow for the synthesis and biological evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides.

troubleshooting_synthesis start Low Yield in Amidation Step cause1 Incomplete Carboxylic Acid Activation? start->cause1 solution1 Check Coupling Reagents (freshness, stoichiometry) Ensure Anhydrous Conditions cause1->solution1 Yes cause2 Poor Amine Nucleophilicity? cause1->cause2 No solution2 Use Stronger Base Increase Temperature/Time cause2->solution2 Yes cause3 Side Reactions? cause2->cause3 No solution3 Optimize Reaction Conditions Purify by Chromatography cause3->solution3 Yes

Caption: Troubleshooting guide for low yield in the amidation step of Pyrazolo[1,5-a]pyridine-3-carboxamide synthesis.

kinase_pathway receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 ATP -> ADP pip2 PIP2 pip2->pi3k akt Akt/PKB pip3->akt mtor mTOR akt->mtor cell_processes Cell Growth, Proliferation, Survival mtor->cell_processes inhibitor Pyrazolo[1,5-a]pyridine Derivative inhibitor->pi3k Inhibition

Caption: Simplified PI3K/Akt/mTOR signaling pathway, a common target for Pyrazolo[1,5-a]pyridine-based kinase inhibitors.

References

Technical Support Center: Pyrazolo[1,5-a]pyridine-3-carbohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving Pyrazolo[1,5-a]pyridine-3-carbohydrazide derivatives.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental evaluation of this compound derivatives.

Issue Possible Cause Recommended Solution
High background noise in cytotoxicity assays (e.g., MTT, SRB). - Compound precipitation at high concentrations. - Interference of the compound with the assay reagents. - Contamination of cell cultures.- Check compound solubility: Visually inspect the wells for any precipitate. If observed, prepare a fresh, lower concentration stock solution or use a different solvent. Ensure the final solvent concentration in the culture medium is low (typically <0.5%) and consistent across all wells. - Run a compound-only control: Incubate the compound with the assay reagent in cell-free media to check for any direct reaction. If there is a reaction, consider using an alternative cytotoxicity assay. - Microbial contamination check: Regularly test cell cultures for mycoplasma and other contaminants.
Inconsistent IC50 values between experiments. - Variation in cell seeding density. - Differences in compound incubation time. - Cell line instability or high passage number. - Inconsistent solvent concentration.- Standardize cell seeding: Use a consistent cell number for each experiment. Perform a cell titration assay to determine the optimal seeding density for your cell line. - Strict adherence to incubation times: Ensure that the duration of compound exposure is the same in all experiments. - Use low-passage cells: Work with cell lines at a consistent and low passage number to ensure genetic stability. - Maintain consistent final solvent concentration: The final concentration of the solvent (e.g., DMSO) should be identical in all wells, including controls.
Observed cytotoxicity in control (vehicle-treated) cells. - Solvent (e.g., DMSO) concentration is too high. - The solvent itself is toxic to the specific cell line.- Reduce solvent concentration: The final concentration of DMSO should ideally be below 0.5%. Perform a dose-response experiment with the solvent alone to determine the maximum non-toxic concentration for your cell line. - Test alternative solvents: If DMSO is toxic even at low concentrations, consider other solvents like ethanol or PBS, ensuring the compound is soluble.
Low potency or no cytotoxic effect observed. - Compound degradation. - Incorrect compound concentration. - Cell line is resistant to the compound's mechanism of action.- Proper compound storage: Store the compound as recommended (e.g., at -20°C, protected from light) to prevent degradation. Prepare fresh dilutions for each experiment. - Verify stock solution concentration: Confirm the concentration of your stock solution. - Use a positive control: Include a known cytotoxic agent to ensure the assay is working correctly. - Test on multiple cell lines: Use a panel of cell lines with different genetic backgrounds to identify sensitive lines.
Induction of unexpected cellular responses (e.g., changes in morphology not related to cell death). - Off-target effects of the compound. - The compound may be inducing differentiation or senescence rather than apoptosis or necrosis.- Investigate off-target effects: Review literature for known off-target activities of similar compounds. Consider performing kinase profiling or other target-based assays. - Use specific cell death markers: Employ assays that can distinguish between apoptosis, necrosis, and other cellular fates (e.g., Annexin V/PI staining, caspase activity assays).

Frequently Asked Questions (FAQs)

Q1: What are the common mechanisms of cytotoxicity for Pyrazolo[1,5-a]pyridine derivatives?

A1: Pyrazolo[1,5-a]pyridine derivatives have been shown to induce cytotoxicity through several mechanisms, including:

  • Induction of Apoptosis: Many derivatives trigger programmed cell death, often through the activation of caspases and modulation of apoptotic proteins like Bax and Bcl-2.[1]

  • Cell Cycle Arrest: These compounds can cause cell cycle arrest at different phases, such as G1 or S phase, preventing cancer cell proliferation.[2][3][4]

  • Inhibition of Protein Kinases: The pyrazolo[1,5-a]pyrimidine scaffold is a known inhibitor of various protein kinases that are crucial for cancer cell survival and proliferation, such as PI3K, EGFR, and CDKs.[1][5]

  • Generation of Reactive Oxygen Species (ROS): Some pyrazole derivatives can induce oxidative stress by increasing the production of ROS, leading to cellular damage and apoptosis.[2]

Q2: How can I reduce the general cytotoxicity of my this compound derivative to non-cancerous cells?

A2: Reducing off-target cytotoxicity is a key challenge. Consider these strategies:

  • Structural Modification: Structure-activity relationship (SAR) studies on related pyrazolo[1,5-a]pyrimidine cores suggest that modifications at different positions can significantly impact selectivity and cytotoxicity.[1] For instance, altering substituents on the pyrimidine or pyrazole ring can modulate interactions with target proteins.

  • Targeted Drug Delivery: Encapsulating the compound in nanoparticles or conjugating it to a targeting ligand that recognizes cancer-specific markers can increase its concentration at the tumor site and reduce systemic toxicity.

  • Co-administration with Cytoprotective Agents: In some cases, co-treatment with antioxidants or other cytoprotective agents may help mitigate damage to normal cells, especially if the mechanism involves oxidative stress.

Q3: My compound shows good in vitro cytotoxicity, but how do I know if it's a promising lead for further development?

A3: Promising lead compounds typically exhibit several key characteristics beyond in vitro cytotoxicity:

  • Selectivity: The compound should be significantly more toxic to cancer cells than to normal, non-cancerous cells. A high selectivity index (IC50 in normal cells / IC50 in cancer cells) is desirable.

  • Favorable ADMET Properties: Preliminary in silico or in vitro assessment of absorption, distribution, metabolism, excretion, and toxicity (ADMET) can predict the compound's behavior in a biological system.[6]

  • Clear Mechanism of Action: Understanding how the compound kills cancer cells (e.g., by inhibiting a specific enzyme or pathway) is crucial for further optimization and clinical development.

Quantitative Cytotoxicity Data

The following tables summarize the in vitro cytotoxic activity (IC50 in µM) of various Pyrazolo[1,5-a]pyridine and related derivatives against different human cancer cell lines.

Table 1: Cytotoxicity of Pyrazolo[1,5-a]pyridine Derivatives

Compound/DerivativeA549 (Lung)MCF-7 (Breast)HCT-116 (Colon)PC-3 (Prostate)Reference
Pyrazolo[1,5-a]pyridine-3-carboxylates (various)VariesVariesVariesVaries[3]
Compound 247 -Induces G1 arrest--[3]

Table 2: Cytotoxicity of Pyrazolo[1,5-a]pyrimidine Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Pyrazolo[1,5-a]pyrimidine-3-carbonitriles (various) MCF-70.54 - 0.68[7]
Hybrid 6h Caco2 (Colon)12.62[8]
Hybrid 6h MCF-714.50[8]
Hybrid 6e HepG2 (Liver)20.06[8]
Pyrazolo[1,5-c]quinazoline-triazole conjugates (various) MCF-72.3 - 6.1[9]
Pyrazolo[1,5-c]quinazoline-triazole conjugates (various) A5491.9 - 7.8[9]

Table 3: Cytotoxicity of Pyrazolo[1,5-a]pyrazin-4(5H)-one Derivatives

Compound/DerivativeA549 (Lung)IC50 (µM)Reference
Compound 27 A5498.19[6]
Compound 28 A5497.01[6]

Note: IC50 values are highly dependent on the specific assay conditions and cell lines used. This table is for comparative purposes only.

Experimental Protocols

MTT Assay for Cytotoxicity

This protocol is a standard colorimetric assay to assess cell viability by measuring the metabolic activity of mitochondria.

Materials:

  • This compound derivative stock solution (in DMSO)

  • 96-well cell culture plates

  • Appropriate cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with the same final concentration of DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium plus 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of the solubilization solution to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Subtract the average absorbance of the blank (medium only) wells from all other readings. Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Visualizations

Signaling Pathways and Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Cytotoxicity Assay (MTT) cluster_analysis Data Analysis compound Pyrazolo[1,5-a]pyridine-3- carbohydrazide Derivative treatment Cell Treatment with Serial Dilutions compound->treatment cells Cancer Cell Line Culture cells->treatment incubation Incubation (24-72h) treatment->incubation mtt_add Add MTT Reagent incubation->mtt_add formazan Formazan Crystal Formation (Viable Cells) mtt_add->formazan solubilize Solubilize Crystals formazan->solubilize readout Measure Absorbance (570 nm) solubilize->readout analysis Calculate % Viability & IC50 Value readout->analysis

Fig. 1: Experimental workflow for determining the cytotoxicity of this compound derivatives using the MTT assay.

signaling_pathway cluster_receptor Cell Surface cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor (e.g., EGFR) pi3k PI3K receptor->pi3k ras Ras receptor->ras compound Pyrazolo[1,5-a]pyridine Derivative compound->pi3k Inhibition mek MEK compound->mek Inhibition ros ROS Generation compound->ros akt Akt pi3k->akt proliferation Cell Proliferation & Survival akt->proliferation apoptosis Apoptosis akt->apoptosis Inhibition raf Raf ras->raf raf->mek erk ERK mek->erk erk->proliferation erk->apoptosis Inhibition ros->apoptosis

Fig. 2: Potential signaling pathways affected by Pyrazolo[1,5-a]pyridine derivatives, leading to reduced cell proliferation and induction of apoptosis.

References

Troubleshooting common problems in Pyrazolo[1,5-A]pyridine-3-carbohydrazide assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for assays involving Pyrazolo[1,5-a]pyridine-3-carbohydrazide derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the common biological targets of this compound derivatives?

A1: Pyrazolo[1,5-a]pyridine and its derivatives have been investigated as inhibitors of various protein kinases involved in cancer signaling pathways, such as B-Raf and PI3Kδ.[1][2] They have also shown potential as antitubercular and anti-inflammatory agents.[3]

Q2: What are the main challenges when working with this compound compounds in biological assays?

A2: Common challenges include poor aqueous solubility, compound precipitation in assay buffers, potential for compound aggregation, and interference with assay signals (e.g., fluorescence). The carbohydrazide moiety, being a reactive functional group, can also lead to non-specific interactions.

Q3: How should I prepare and store stock solutions of these compounds?

A3: It is recommended to prepare high-concentration stock solutions (e.g., 10-50 mM) in a dry, water-miscible organic solvent such as dimethyl sulfoxide (DMSO).[4] To minimize degradation, store stock solutions in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4]

Q4: What is the maximum recommended final concentration of DMSO in a cell-based assay?

A4: The final concentration of DMSO in cell-based assays should typically be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity or other artifacts.[4] It is crucial to include a vehicle control (media with the same final DMSO concentration as the test wells) in all experiments.

Troubleshooting Guides

Issue 1: Poor Compound Solubility and Precipitation

Question: My this compound compound is precipitating when I dilute it from the DMSO stock into my aqueous assay buffer. What can I do?

Answer: This is a common issue with lipophilic compounds. Here are several troubleshooting steps:

  • Optimize Stock Solution Preparation: Ensure your compound is fully dissolved in 100% anhydrous DMSO. Use vortexing or sonication to aid dissolution. Gentle warming (e.g., 37°C) can be applied if the compound is thermally stable.[4]

  • Use a Co-solvent: In some biochemical assays, the addition of a small percentage of a co-solvent like polyethylene glycol (PEG) or glycerol to the assay buffer can improve compound solubility.

  • Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock into the aqueous buffer. This gradual change in solvent polarity can sometimes prevent precipitation.

  • Pre-incubation Check: Before starting the assay, prepare a small sample of your compound at the highest working concentration in the final assay buffer and visually inspect for precipitation after a short incubation.

  • Modify the Compound: If solubility issues persist and are a major hurdle, consider synthetic modifications to the compound to increase its hydrophilicity, if feasible for your research goals.

Issue 2: High Background or False Positives in Fluorescence-Based Assays

Question: I am observing a high background signal or potential false positives in my fluorescence-based kinase assay. Could my this compound be interfering?

Answer: Yes, interference from test compounds is a known issue in fluorescence assays. The heterocyclic core of your compound may be fluorescent, or the carbohydrazide moiety could be involved in non-specific interactions.

  • Check for Autofluorescence: Run a control experiment with your compound in the assay buffer without the enzyme or detection reagents to see if the compound itself is fluorescent at the excitation and emission wavelengths of your assay.

  • Assay with a Different Readout: If possible, validate your findings using an orthogonal assay with a different detection method, such as a luminescence-based assay (e.g., ADP-Glo™) or a colorimetric assay.[5]

  • Include Proper Controls: Always run controls with and without the compound, and with and without the enzyme, to identify where the interference is occurring.

  • The Inner Filter Effect: Highly colored compounds can absorb the excitation or emission light, leading to a decrease in the fluorescence signal (quenching). Measure the absorbance spectrum of your compound to assess this possibility.

Issue 3: Inconsistent or Non-Reproducible Kinase Inhibition Data

Question: My IC50 values for a this compound inhibitor vary significantly between experiments. What are the potential causes?

Answer: Variability in kinase inhibition data can stem from several factors.

  • ATP Concentration: For ATP-competitive inhibitors, the apparent IC50 value is highly dependent on the ATP concentration in the assay. Ensure you are using a consistent ATP concentration, ideally at or near the Km value for the kinase, for each experiment.[6]

  • Enzyme Activity: The activity of the kinase can vary between batches or with storage time. Always include a positive control inhibitor with a known IC50 to monitor the consistency of your assay.

  • Compound Stability: Your compound may not be stable in the aqueous assay buffer over the course of the experiment. Assess the stability of your compound by pre-incubating it in the assay buffer for the duration of the assay and then analyzing its integrity by HPLC.

  • Pipetting Accuracy: Ensure accurate and consistent pipetting, especially when preparing serial dilutions of the inhibitor.

Troubleshooting Summary for Inconsistent Kinase Assay Results
Potential Cause Recommended Action
Variable ATP ConcentrationUse a fixed ATP concentration at or near the Km of the kinase.
Inconsistent Enzyme ActivityInclude a known positive control inhibitor in every assay.
Compound InstabilityTest compound stability in the assay buffer over time.
Pipetting ErrorsEnsure proper calibration and use of pipettes for accurate dilutions.
Compound AggregationAdd a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer.

Experimental Protocols

Protocol 1: In Vitro B-Raf Kinase Activity Assay (Luminescence-Based)

This protocol is adapted from commercially available kinase assay kits and is suitable for determining the inhibitory activity of this compound compounds against B-Raf kinase.[7][8]

Materials:

  • Recombinant human B-Raf enzyme

  • MEK1 protein (substrate)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • This compound compound dissolved in DMSO

  • White, opaque 96-well or 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of the this compound compound in DMSO. Then, dilute the compound to the final desired concentrations in the kinase assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Kinase Reaction:

    • Add 5 µL of the diluted compound or vehicle (DMSO in kinase buffer) to the wells of the assay plate.

    • Add 10 µL of a solution containing the B-Raf enzyme and MEK1 substrate in kinase assay buffer.

    • Pre-incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of ATP solution in kinase assay buffer. The final ATP concentration should be at or near the Km for B-Raf.

    • Incubate for 60 minutes at 30°C.

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature in the dark.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell Viability (MTT) Assay for Cytotoxicity Assessment

This protocol is a standard method to assess the cytotoxic effects of this compound compounds on cancer cell lines.[9][10]

Materials:

  • Human cancer cell line (e.g., A375 melanoma for B-Raf inhibitors)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear flat-bottom plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound compound in complete medium from a DMSO stock. The final DMSO concentration should be ≤ 0.5%.

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle control wells (medium with DMSO) and no-cell control wells (medium only).

    • Incubate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Subtract the average absorbance of the no-cell control wells from all other wells.

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Signaling Pathway and Experimental Workflow Diagrams

B_Raf_Signaling_Pathway RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS Activates B_Raf B-Raf RAS->B_Raf Activates MEK MEK1/2 B_Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Activates Proliferation Cell Proliferation & Survival Transcription_Factors->Proliferation Inhibitor Pyrazolo[1,5-a]pyridine -3-carbohydrazide Inhibitor->B_Raf

Caption: B-Raf/MAPK signaling pathway and the point of inhibition by this compound.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PDK1 PDK1 Akt Akt PTEN PTEN PIP3->PTEN Downstream Downstream Effectors (e.g., mTOR) Cell_Functions Cell Growth, Proliferation, & Survival Inhibitor Pyrazolo[1,5-a]pyridine -3-carbohydrazide Inhibitor->PI3K

Caption: PI3K/Akt signaling pathway and the point of inhibition by this compound.

Experimental_Workflow_Kinase_Assay Start Start Prep_Compound Prepare Compound Serial Dilutions Start->Prep_Compound Add_Compound Add Compound/Vehicle to Plate Prep_Compound->Add_Compound Add_Enzyme Add Kinase & Substrate Add_Compound->Add_Enzyme Initiate_Rxn Initiate Reaction with ATP Add_Enzyme->Initiate_Rxn Incubate Incubate Initiate_Rxn->Incubate Detect_Signal Add Detection Reagents Incubate->Detect_Signal Read_Plate Measure Signal (e.g., Luminescence) Detect_Signal->Read_Plate Analyze Data Analysis (IC50 determination) Read_Plate->Analyze End End Analyze->End

Caption: General experimental workflow for an in vitro kinase inhibition assay.

References

Stability testing of Pyrazolo[1,5-A]pyridine-3-carbohydrazide in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pyrazolo[1,5-A]pyridine-3-carbohydrazide. The information provided is based on general chemical principles of the pyrazolopyridine and carbohydrazide moieties and should be supplemented with experimental data.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: Based on its structure, the primary stability concerns for this compound are hydrolysis of the carbohydrazide group, oxidation of the hydrazide moiety, and potential photodegradation due to the aromatic pyrazolopyridine core. The carbohydrazide functional group can act as a reducing agent and is susceptible to oxidation.[1][2] The fused aromatic ring system may be sensitive to UV or visible light.

Q2: In which solvents is this compound expected to be most stable?

A2: Generally, aprotic solvents such as acetonitrile (ACN), tetrahydrofuran (THF), and dimethyl sulfoxide (DMSO) are likely to provide a more stable environment compared to protic solvents like water or methanol, especially at non-neutral pH. However, the choice of solvent should always be confirmed experimentally.

Q3: Are there any known incompatible excipients or reagents?

A3: Avoid strong oxidizing agents, as they can readily degrade the carbohydrazide moiety.[1] Also, be cautious with acidic and basic excipients, as they can catalyze the hydrolysis of the carbohydrazide. The potential for Maillard-type reactions with reducing sugars has not been reported but should be considered in formulation development.

Q4: How should I store solutions of this compound?

A4: For optimal stability, solutions should be stored at low temperatures (2-8 °C or frozen), protected from light, and in tightly sealed containers to prevent solvent evaporation and exposure to atmospheric oxygen. If the solvent is hygroscopic, storage in a desiccated environment is recommended.

Troubleshooting Guides

Problem Possible Cause Troubleshooting Steps
Unexpected peaks appear in HPLC analysis of a freshly prepared solution. 1. Degradation upon dissolution. 2. Impurities in the solvent. 3. Contaminated glassware.1. Prepare the solution at a lower temperature. 2. Use a different, high-purity solvent. 3. Ensure all glassware is thoroughly cleaned and dried. 4. Analyze the solvent blank to rule out solvent impurities.
The concentration of the compound decreases over a short period in solution. 1. Hydrolysis or oxidation. 2. Adsorption to the container surface. 3. Photodegradation.1. Adjust the pH of the solution to be closer to neutral. 2. Use silanized glassware or polypropylene containers to minimize adsorption. 3. Protect the solution from light by using amber vials or covering the container with aluminum foil. 4. Degas the solvent before use to remove dissolved oxygen.
The color of the solution changes over time. 1. Formation of a colored degradation product. 2. Oxidation.1. Identify the degradation product using techniques like LC-MS. 2. Store the solution under an inert atmosphere (e.g., nitrogen or argon). 3. Add an antioxidant if compatible with the experimental design.
Inconsistent results in bioassays. 1. Degradation of the active compound in the assay medium. 2. Interaction with assay components.1. Perform a stability study of the compound in the assay medium under the same conditions as the experiment. 2. Analyze the compound in the presence of individual assay components to identify any interactions.

Data Presentation: Stability of this compound in Different Solvents (Hypothetical Data)

The following table presents hypothetical stability data to illustrate how results can be structured. Actual data will need to be generated experimentally.

Solvent Condition Time Point % Remaining Major Degradant(s)
Acetonitrile25°C, Light24h98.5-
Methanol25°C, Light24h95.2Pyrazolo[1,5-a]pyridine-3-carboxylic acid
WaterpH 7.4, 37°C24h88.1Pyrazolo[1,5-a]pyridine-3-carboxylic acid
0.1 M HCl60°C6h45.3Pyrazolo[1,5-a]pyridine-3-carboxylic acid
0.1 M NaOH60°C6h72.8Pyrazolo[1,5-a]pyridine-3-carboxylic acid
3% H₂O₂25°C6h65.4Oxidized Species

Experimental Protocols

Forced Degradation Study Protocol

Objective: To investigate the degradation pathways of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC grade acetonitrile, methanol, and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a suitable column (e.g., C18) and UV detector

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

    • Incubate the solution at 60°C for 6 hours.

    • Neutralize the solution with 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.

    • Incubate the solution at 60°C for 6 hours.

    • Neutralize the solution with 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 6 hours, protected from light.

  • Thermal Degradation:

    • Keep the solid compound in a hot air oven at 80°C for 24 hours.

    • Dissolve the stressed solid in the mobile phase for HPLC analysis.

  • Photodegradation:

    • Expose a solution of the compound (100 µg/mL in a suitable solvent) to a photostability chamber (ICH Q1B conditions) for a specified duration.

    • Analyze the solution by HPLC.

  • HPLC Analysis:

    • Analyze all samples by a validated stability-indicating HPLC method.

    • Calculate the percentage of degradation and identify any major degradation products.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base oxidation Oxidation (3% H₂O₂, 25°C) stock->oxidation photo Photolytic (Solution, ICH Q1B) stock->photo hplc HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal Thermal (Solid, 80°C) thermal->hplc photo->hplc lcms LC-MS for Identification hplc->lcms

Caption: Experimental workflow for forced degradation studies.

degradation_pathway cluster_degradation Degradation Products parent This compound hydrolysis_prod Pyrazolo[1,5-a]pyridine-3-carboxylic acid parent->hydrolysis_prod Hydrolysis (Acid/Base) oxidation_prod Oxidized Species parent->oxidation_prod Oxidation (H₂O₂)

Caption: Hypothetical degradation pathways for this compound.

References

Technical Support Center: Scale-up Synthesis of Pyrazolo[1,5-A]pyridine-3-carbohydrazide for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance for the scale-up synthesis of Pyrazolo[1,5-a]pyridine-3-carbohydrazide. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate your preclinical research and development.

Frequently Asked Questions (FAQs)

Q1: What are the critical starting materials for the synthesis of this compound?

A1: The synthesis typically begins with the formation of a pyrazolo[1,5-a]pyridine core. A common approach involves the condensation of a 5-aminopyrazole derivative with a β-dicarbonyl compound or its equivalent. For the specific target molecule, a key intermediate would be an ester-functionalized pyrazolo[1,5-a]pyridine, such as ethyl pyrazolo[1,5-a]pyridine-3-carboxylate, which is then converted to the carbohydrazide.

Q2: What are the primary safety concerns during the scale-up of this synthesis?

A2: A key safety concern is the use of hydrazine hydrate in the final step of converting the ester to the carbohydrazide. Hydrazine is highly toxic and potentially explosive. Reactions involving hydrazine can be highly exothermic, posing a risk of thermal runaway if not properly controlled. Therefore, slow, controlled addition of reagents and efficient cooling are crucial. It is recommended to work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE).

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a standard method for monitoring the reaction progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product. High-performance liquid chromatography (HPLC) can also be used for more quantitative analysis of reaction conversion.

Q4: What are the common impurities encountered, and how can they be minimized?

A4: Common impurities may include unreacted starting materials, regioisomers, and byproducts from side reactions. Precise control of reaction conditions such as temperature, reaction time, and stoichiometry can help minimize the formation of these impurities. Purification is often achieved through recrystallization or column chromatography.

Troubleshooting Guides

Issue Potential Cause Recommended Solution
Low or no product yield in the initial cyclization step - Impure starting materials.- Incorrect reaction temperature or time.- Inefficient catalyst.- Ensure the purity of the 5-aminopyrazole and β-dicarbonyl compound.- Incrementally increase the reaction temperature and/or time while monitoring with TLC.- Screen different acid or base catalysts to find the optimal one for the specific substrates.
Formation of multiple products (isomers) The reaction conditions favor the formation of multiple regioisomers.- Screen different solvents and catalysts.- Lowering the reaction temperature may improve regioselectivity.
Incomplete conversion of the ester to the carbohydrazide - Insufficient amount of hydrazine hydrate.- Short reaction time or low temperature.- Use a larger excess of hydrazine hydrate.- Increase the reaction time and/or temperature, monitoring the reaction by TLC or HPLC.
Product degradation during workup or purification The product may be unstable at elevated temperatures or in the presence of certain reagents.- Lower the temperatures during workup and purification.- Work under an inert atmosphere (e.g., nitrogen or argon) if the compound is sensitive to oxidation.
Difficulty in removing residual hydrazine Hydrazine is a high-boiling point liquid.- Use a high-vacuum line to remove volatile hydrazine.- Perform multiple co-evaporations with a suitable solvent like ethanol or toluene.

Experimental Protocols

Synthesis of Ethyl Pyrazolo[1,5-a]pyridine-3-carboxylate

This protocol is a representative procedure for forming the pyrazolo[1,5-a]pyridine core.

  • To a solution of 3-amino-1H-pyrazole-4-carboxylic acid ethyl ester (1 equivalent) in glacial acetic acid, add ethyl 3-dimethylaminoacrylate (1.2 equivalents).

  • Reflux the reaction mixture for 16 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent like dichloromethane and wash with a saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain ethyl pyrazolo[1,5-a]pyridine-3-carboxylate.

Synthesis of this compound
  • Dissolve ethyl pyrazolo[1,5-a]pyridine-3-carboxylate (1 equivalent) in ethanol.

  • Add hydrazine hydrate (10 equivalents) dropwise to the solution at room temperature.

  • Reflux the reaction mixture for 6-8 hours.

  • Monitor the reaction by TLC until the starting ester is completely consumed.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Add water to the residue to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain this compound.

Data Presentation

Table 1: Representative Reaction Parameters and Yields
StepReactantsSolventCatalystTemperature (°C)Time (h)Yield (%)
1. Cyclization 3-Amino-1H-pyrazole-4-carboxylic acid ethyl ester, Ethyl 3-dimethylaminoacrylateAcetic Acid-Reflux1660-75
2. Hydrazinolysis Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate, Hydrazine hydrateEthanol-Reflux6-885-95

Note: Yields are indicative and may vary based on scale and specific reaction conditions.

Visualizations

Synthetic Pathway

Synthesis_Pathway A 3-Amino-1H-pyrazole-4-carboxylic acid ethyl ester C Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate A->C Acetic Acid, Reflux B Ethyl 3-dimethylaminoacrylate B->C E This compound C->E Ethanol, Reflux D Hydrazine hydrate D->E

Caption: Synthetic route to this compound.

Troubleshooting Workflow

Caption: A general workflow for troubleshooting synthesis issues.

Preclinical Studies Outlook

Direct preclinical studies on this compound are not extensively reported in the public domain. However, the pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine scaffolds are present in numerous compounds with diverse biological activities, suggesting potential therapeutic applications.[1][2] Derivatives of these core structures have been investigated for their roles as kinase inhibitors, anti-inflammatory agents, and for their activity against various cancer cell lines.[2]

The carbohydrazide moiety is also a known pharmacophore that can impart a range of biological effects.[3] Therefore, it is plausible that this compound could be a candidate for screening in oncology, inflammation, or infectious disease models. Further preclinical evaluation, including in vitro and in vivo studies, would be necessary to determine its specific pharmacological profile, including efficacy, toxicity, and pharmacokinetic properties.

References

Modifying Pyrazolo[1,5-A]pyridine-3-carbohydrazide for better drug delivery

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when modifying Pyrazolo[1,5-a]pyridine-3-carbohydrazide for improved drug delivery systems.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential applications in drug delivery?

Pyrazolo[1,5-a]pyridine is a heterocyclic compound that forms the core of various bioactive molecules.[1][2] Derivatives of this structure have been investigated for a range of therapeutic applications, including as PI3Kδ inhibitors for inflammatory diseases and as antiviral agents.[3][4] The carbohydrazide group (-CONHNH2) is a key functional moiety that serves as a versatile handle for conjugating these molecules to drug delivery carriers.[5][6] This functional group allows for the formation of linkages, such as hydrazone bonds, which can be designed to be stable in circulation but cleavable at the target site, making it a valuable building block for developing advanced drug delivery systems.[7][8]

Q2: What is the primary chemical reaction used to conjugate this compound to drug delivery systems?

The most common reaction involves the formation of a hydrazone bond.[7] The hydrazide group of the pyrazolo[1,5-a]pyridine derivative reacts with an aldehyde or ketone group on a drug carrier (like a polymer, nanoparticle, or the drug molecule itself) to form a C=N-N linkage.[7][9] This reaction is popular in bioconjugation because it is specific and can occur under mild, physiological conditions.[7]

Q3: Why is the pH-sensitivity of the hydrazone bond important for drug delivery?

The pH-sensitivity of the hydrazone bond is a critical feature for creating smart drug delivery systems.[8] Hydrazone linkages are generally more stable at the neutral pH of the bloodstream (around 7.4) but are susceptible to hydrolysis and cleavage under the acidic conditions found in specific cellular compartments like endosomes and lysosomes (pH ~5.5) or in the tumor microenvironment.[8][9] This property allows for the drug to remain attached to its carrier while in circulation, minimizing off-target toxicity, and then be selectively released at the desired site of action.[9]

Q4: My hydrazone-linked drug conjugate is showing premature release at neutral pH. What are the potential causes?

Premature drug release at neutral pH is a common challenge and can be attributed to several factors:

  • Structural Features: Hydrazones formed from aliphatic aldehydes or ketones are generally less stable than those derived from aromatic ones.[9] The conjugation in aromatic systems enhances stability.

  • Electronic Effects: Electron-withdrawing groups near the hydrazone bond can make the imine carbon more susceptible to nucleophilic attack by water, accelerating hydrolysis.

  • Steric Hindrance: Less steric bulk around the C=N bond can lead to faster hydrolysis.[9]

Q5: How can I improve the stability of the hydrazone linkage?

To enhance stability, consider the following strategies:

  • Use Aromatic Aldehydes/Ketones: If possible, design your linker or modify your drug/carrier to incorporate an aromatic aldehyde or ketone for conjugation, as this significantly increases stability.[9]

  • Introduce Steric Hindrance: Incorporating bulky groups near the hydrazone bond can sterically shield it from water, slowing down hydrolysis.

  • Modify Electronic Properties: Introducing electron-donating groups near the hydrazone bond can decrease the electrophilicity of the imine carbon, thus enhancing stability.

Q6: What are the key differences in reactivity between aldehydes and ketones when forming hydrazones?

Aldehydes are generally more reactive than ketones in hydrazone formation for two main reasons:[10]

  • Steric Effects: Aldehydes have a hydrogen atom attached to the carbonyl carbon, which presents less steric hindrance to the incoming hydrazide compared to the two bulkier alkyl or aryl groups on a ketone.[10]

  • Electronic Effects: The two alkyl or aryl groups on a ketone are electron-donating, which reduces the partial positive charge on the carbonyl carbon, making it less electrophilic and less reactive towards nucleophiles like hydrazides.[10]

Troubleshooting Guides

Table 1: Troubleshooting Low Conjugation Yield
Problem Possible Cause Recommended Solution
Low or no product formation when creating a hydrazone bond. Unfavorable pH. The reaction is acid-catalyzed, and the rate is very slow at neutral or high pH.[10]Adjust the pH to a mildly acidic range of 4.5-6.0 using a catalytic amount of a weak acid like acetic acid to achieve an optimal balance between carbonyl activation and hydrazide nucleophilicity.[10]
Low reactivity of starting materials. Ketones are less reactive than aldehydes; steric hindrance can also slow the reaction.[10]Increase the reaction temperature or extend the reaction time. If possible, switch to a more reactive aldehyde counterpart.
Starting materials are impure. Purify the aldehyde/ketone and the hydrazide starting materials before the reaction.[10]
Low yield when using EDC/NHS coupling to a polymer. Hydrolysis of EDC. EDC is moisture-sensitive and can hydrolyze quickly in aqueous solutions.[11][12]Always use freshly prepared EDC solutions. Allow EDC and NHS reagents to equilibrate to room temperature before opening to prevent moisture condensation.[13][14]
Incorrect pH for activation/coupling. The activation of carboxyl groups with EDC/NHS is most efficient at pH 4.5-7.2, while the reaction with primary amines is best at pH 7-8.[13]Perform the activation step in a buffer like MES at pH 5-6. Then, raise the pH to 7.2-7.5 with a buffer like PBS for the coupling step.[13]
Presence of interfering nucleophiles. Buffers containing primary amines (e.g., Tris) or carboxylates can compete in the reaction.Use non-amine and non-carboxylate buffers such as MES for the activation step and PBS for the coupling step.[13]
Table 2: Troubleshooting Premature Drug Release
Problem Possible Cause Recommended Solution
Hydrazone-linked drug conjugate cleaves too quickly in plasma (pH 7.4). The hydrazone linker is too labile. This is common for hydrazones derived from aliphatic aldehydes.[9]Redesign the linker to be based on an aromatic aldehyde to increase electronic stabilization. Introduce steric hindrance near the hydrazone bond to shield it from hydrolysis.
Catalysis by plasma enzymes. Some enzymes may accelerate the hydrolysis of the linker.This is complex to solve. Consider alternative linker chemistries that are not susceptible to enzymatic cleavage.
Drug is not being released efficiently in the acidic target environment (e.g., endosomes, pH ~5.5). The hydrazone linker is too stable. This can happen with highly stabilized aromatic systems or significant steric hindrance.Redesign the linker to be slightly less stable. For example, use an aromatic aldehyde with electron-withdrawing groups to make it more susceptible to acid-catalyzed hydrolysis.
Table 3: Troubleshooting Poor Conjugate Solubility
Problem Possible Cause Recommended Solution
The final polymer-drug conjugate precipitates from aqueous solution. High loading of a hydrophobic drug. Attaching many hydrophobic drug molecules can drastically reduce the overall solubility of the polymer carrier.[15]Reduce the drug-to-polymer molar ratio during conjugation. Incorporate a more hydrophilic polymer backbone or add solubilizing groups (e.g., PEG) to the conjugate.
Aggregation of the conjugate. Intermolecular interactions (e.g., hydrogen bonding, hydrophobic interactions) between conjugates can lead to aggregation.Optimize the buffer conditions (pH, ionic strength) for storage. Consider adding stabilizing excipients.

Experimental Protocols

Protocol 1: Two-Step EDC/NHS Coupling of this compound to a Carboxylated Polymer

This protocol is adapted from standard EDC/NHS chemistry procedures to first activate the carboxyl groups on a polymer backbone and then couple the hydrazide.[11][13][14]

Materials:

  • Carboxylated Polymer (e.g., PEG-COOH, Poly(lactic-co-glycolic acid))

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: 1X PBS, pH 7.4

  • Quenching Solution: 1 M Hydroxylamine, pH 8.5

  • Desalting column

Procedure:

Step 1: Polymer Activation

  • Dissolve the carboxylated polymer in Activation Buffer to a desired concentration (e.g., 10 mg/mL).

  • Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer immediately before use.

  • Add EDC (e.g., 4 mM final concentration) and Sulfo-NHS (e.g., 10 mM final concentration) to the polymer solution.[12]

  • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.[11]

Step 2: Conjugation

  • Remove excess EDC and Sulfo-NHS by running the activated polymer solution through a desalting column equilibrated with Coupling Buffer.

  • Immediately add this compound (e.g., 1.5-fold molar excess over carboxyl groups) to the activated polymer solution.

  • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.[11]

Step 3: Quenching and Purification

  • Quench any remaining active NHS esters by adding the Quenching Solution to a final concentration of 10-50 mM and incubating for 15 minutes.

  • Purify the final conjugate from excess reagents using a desalting column or dialysis against the desired storage buffer.

Protocol 2: Synthesis of a Hydrazone-Linked Drug Conjugate

This protocol describes the formation of a hydrazone bond between an aldehyde-functionalized drug and this compound.

Materials:

  • Aldehyde-functionalized drug

  • This compound

  • Reaction Solvent (e.g., Ethanol, Methanol)

  • Catalyst: Glacial Acetic Acid

Procedure:

  • Dissolve the aldehyde-functionalized drug (1.0 equivalent) in the reaction solvent.

  • Add this compound (1.0-1.2 equivalents) to the solution.

  • Add a catalytic amount of glacial acetic acid to adjust the pH to approximately 4.5-5.5. The optimal pH should be determined empirically.[10]

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50°C) for 4-24 hours.

  • Monitor the reaction progress using a suitable analytical method such as TLC, HPLC, or LC-MS.

  • Upon completion, the product can be isolated by cooling the reaction mixture to induce precipitation, followed by filtration, or by removing the solvent under reduced pressure and purifying the residue via column chromatography or recrystallization.

Visualizations

G cluster_start Starting Materials cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_purification Purification & Characterization cluster_final Final Product start1 Pyrazolo[1,5-a]pyridine -3-carbohydrazide conjugation Couple Activated Carrier with Hydrazide (pH 7-8) start1->conjugation start2 Carrier with Carboxyl Group (e.g., Polymer, Nanoparticle) activation Activate Carboxyl Groups with EDC/Sulfo-NHS (pH 4.5-7.2) start2->activation activation->conjugation purification Purify Conjugate (Dialysis / SEC) conjugation->purification characterization Characterize Product (NMR, HPLC, DLS) purification->characterization final_product Carrier-Hydrazide Conjugate characterization->final_product

Caption: General workflow for modifying a carboxyl-containing carrier.

G start Low or No Yield Observed check_hydrazone Reaction Type: Hydrazone Formation? start->check_hydrazone Start Troubleshooting check_ph Is pH optimal (4.5 - 6.0)? check_hydrazone->check_ph Yes check_edc Reaction Type: EDC/NHS Coupling? check_hydrazone->check_edc No adjust_ph Adjust pH with catalytic acid. check_ph->adjust_ph No check_reactivity Are reactants highly reactive? check_ph->check_reactivity Yes adjust_ph->check_reactivity purify_reagents Purify starting materials. check_reactivity->purify_reagents No puritan_reagents puritan_reagents check_reactivity->puritan_reagents Yes (Still low yield) increase_temp Increase temperature or reaction time. purify_reagents->increase_temp check_fresh_edc Are EDC/NHS solutions fresh? check_edc->check_fresh_edc Yes prepare_fresh Prepare fresh reagents. check_fresh_edc->prepare_fresh No check_edc_ph Is pH correct for activation & coupling? check_fresh_edc->check_edc_ph Yes prepare_fresh->check_edc_ph use_two_buffers Use two-buffer system (e.g., MES then PBS). check_edc_ph->use_two_buffers No check_buffer_type Are buffers free of amines/carboxylates? check_edc_ph->check_buffer_type Yes use_two_buffers->check_buffer_type change_buffer Switch to non-interfering buffers (MES/PBS). check_buffer_type->change_buffer No

Caption: Decision tree for troubleshooting low reaction yield.

G growth_factor Growth Factor receptor Receptor Tyrosine Kinase (e.g., EGFR, c-Met) growth_factor->receptor pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 pip2->pip3 pdk1 PDK1 pip3->pdk1 akt Akt pdk1->akt mtor mTOR akt->mtor cell_survival Cell Survival, Proliferation, Growth akt->cell_survival mtor->cell_survival drug_conjugate Pyrazolo[1,5-a]pyridine -based Inhibitor drug_conjugate->pi3k inhibits label_node PI3K/Akt Signaling Pathway

References

Validation & Comparative

Validating the Target of Pyrazolo[1,5-a]pyridine-3-carbohydrazide in M. tuberculosis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant Mycobacterium tuberculosis (Mtb) necessitates the discovery and validation of novel drug targets. The pyrazolo[1,5-a]pyridine scaffold has emerged as a promising chemotype in antitubercular drug discovery. This guide provides a comparative analysis of the proposed target for Pyrazolo[1,5-a]pyridine-3-carbohydrazide derivatives and other key validated targets in M. tuberculosis, supported by experimental data and detailed protocols.

The Putative Target of Pyrazolo[1,5-a]pyridine-3-carboxamides: The Respiratory Cytochrome bcc Complex (QcrB)

Recent studies on pyrazolo[1,5-a]pyridine-3-carboxamide derivatives, structurally analogous to this compound, have identified the respiratory cytochrome bcc complex, specifically the QcrB subunit, as a putative target.[1] A representative compound, TB47, has demonstrated potent activity against drug-susceptible and drug-resistant clinical isolates of M. tuberculosis.[1]

The validation of QcrB as the target for this class of compounds is supported by several lines of experimental evidence:

  • Resistant Mutant Sequencing: Spontaneous resistant mutants of M. smegmatis selected against TB47 harbored a point mutation in the qcrB gene.[1]

  • Cross-Resistance: This mutation in qcrB conferred cross-resistance to other known QcrB inhibitors.[1]

  • Phenotypic Analysis: In a cytochrome bd oxidase deletion mutant of M. smegmatis, which is hypersensitive to QcrB inhibitors, TB47 demonstrated potent inhibition of oxygen consumption.[1]

  • Metabolomic Profiling: Treatment of M. tuberculosis with TB47 resulted in metabolic changes consistent with the inhibition of the electron transport chain.[1]

These findings strongly suggest that the antitubercular activity of the pyrazolo[1,5-a]pyridine-3-carboxamide scaffold is mediated through the inhibition of QcrB, a critical component of the electron transport chain responsible for cellular respiration and ATP synthesis.[1]

Comparative Analysis of Antitubercular Drug Targets

The following table summarizes key information for QcrB and other validated drug targets in M. tuberculosis, providing a basis for comparison.

Target Function Validating Compound(s) Mechanism of Action Stage of Development of Inhibitors
Cytochrome bcc complex (QcrB) Electron transport and ATP synthesisPyrazolo[1,5-a]pyridine-3-carboxamides (e.g., TB47), Imidazopyridines (e.g., Q203)[1][2]Inhibition of electron flow from menaquinol to cytochrome c, disrupting cellular respiration.[1]Preclinical/Clinical (Q203 is in clinical trials)[3]
ATP Synthase ATP synthesisBedaquiline (TMC207), Pyrazolo[1,5-a]pyrimidines[4]Binds to the F0 subunit, blocking proton translocation and inhibiting ATP synthesis.[5]Approved Drug (Bedaquiline)[6]
InhA (Enoyl-ACP reductase) Mycolic acid biosynthesisIsoniazid (prodrug)Covalent inhibition of the enzyme, leading to the disruption of cell wall synthesis.[7]First-line Drug (Isoniazid)
rpoB (RNA polymerase β-subunit) RNA synthesisRifampicinBinds to the β-subunit of RNA polymerase, inhibiting transcription initiation.First-line Drug (Rifampicin)
MmpL3 (Mycobacterial membrane protein Large 3) Mycolic acid transportAdamantyl ureas, Spiro-compounds, Tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamides[8]Inhibition of the transport of trehalose monomycolate across the inner membrane, disrupting cell wall formation.[8]Preclinical/Clinical
DprE1 (Decaprenylphosphoryl-β-D-ribose 2'-epimerase) Arabinogalactan synthesisBenzothiazinones (e.g., BTZ043)Covalent modification of a cysteine residue in the active site, blocking cell wall synthesis.[9]Clinical

Experimental Protocols for Target Validation

Detailed methodologies are crucial for the validation of novel drug targets. Below are representative protocols for key experiments.

Generation and Sequencing of Resistant Mutants
  • Bacterial Culture: Grow M. tuberculosis H37Rv to mid-log phase in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80.

  • Mutant Selection: Plate a high density of bacterial cells (e.g., 10⁸-10⁹ CFU) onto Middlebrook 7H10 agar plates containing the test compound at a concentration of 5-10 times the minimum inhibitory concentration (MIC).

  • Incubation: Incubate the plates at 37°C for 3-4 weeks until resistant colonies appear.

  • Verification of Resistance: Pick individual colonies and re-culture them in liquid medium with and without the compound to confirm the resistance phenotype and determine the new MIC.

  • Genomic DNA Extraction: Extract genomic DNA from the resistant isolates and the parental wild-type strain.

  • Whole-Genome Sequencing: Perform whole-genome sequencing to identify single nucleotide polymorphisms (SNPs) or insertions/deletions that are present in the resistant mutants but not in the parental strain.

Target Overexpression and MIC Shift Assay
  • Cloning: Clone the candidate target gene (e.g., qcrB) into an inducible mycobacterial expression vector (e.g., pMV261).

  • Transformation: Electroporate the expression plasmid and an empty vector control into the wild-type M. tuberculosis strain.

  • Induction of Gene Expression: Grow the transformed strains to mid-log phase and induce gene expression with an appropriate inducer (e.g., acetamide).

  • MIC Determination: Determine the MIC of the test compound against the overexpressing strain and the empty vector control strain using a standard broth microdilution method. A significant increase in the MIC for the overexpressing strain compared to the control suggests that the compound's activity is titrated out by the increased level of the target protein.

In Vitro Enzyme Inhibition Assay (Example: QcrB)

This is a simplified, conceptual protocol as direct biochemical assays for membrane-bound respiratory complexes can be complex.

  • Membrane Preparation: Isolate inverted membrane vesicles from M. tuberculosis or a suitable surrogate like M. smegmatis.

  • Assay Setup: In a microplate, combine the membrane vesicles with a buffer containing a respiratory substrate (e.g., NADH or succinate) and an electron acceptor (e.g., a dye that changes color upon reduction).

  • Compound Addition: Add varying concentrations of the test compound to the wells.

  • Initiation and Measurement: Initiate the reaction and monitor the change in absorbance or fluorescence of the electron acceptor over time using a plate reader.

  • Data Analysis: Calculate the rate of the reaction at each compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity).

Visualizing the Scientific Rationale

Diagrams are provided to illustrate key concepts and workflows.

G cluster_0 Target Identification Workflow Whole-cell screen Whole-cell screen Identify active compounds Identify active compounds Whole-cell screen->Identify active compounds Generate resistant mutants Generate resistant mutants Identify active compounds->Generate resistant mutants Whole-genome sequencing Whole-genome sequencing Generate resistant mutants->Whole-genome sequencing Identify mutations in a specific gene Identify mutations in a specific gene Whole-genome sequencing->Identify mutations in a specific gene Hypothesize target Hypothesize target Identify mutations in a specific gene->Hypothesize target

Caption: A typical workflow for identifying a drug target using a whole-cell screening and resistance-based approach.

G cluster_1 Target Validation Workflow Hypothesized target gene Hypothesized target gene Gene overexpression Gene overexpression Hypothesized target gene->Gene overexpression Biochemical assay Biochemical assay Hypothesized target gene->Biochemical assay Structural studies Structural studies Hypothesized target gene->Structural studies MIC shift assay MIC shift assay Gene overexpression->MIC shift assay Validated target Validated target MIC shift assay->Validated target Biochemical assay->Validated target Structural studies->Validated target

Caption: Key experimental steps involved in the validation of a hypothesized drug target.

G cluster_2 Mechanism of Action of QcrB Inhibitors Menaquinol Menaquinol QcrB QcrB Menaquinol->QcrB e- Cytochrome c Cytochrome c QcrB->Cytochrome c e- Electron Transport Chain Electron Transport Chain ATP_synthesis ATP Synthesis Electron Transport Chain->ATP_synthesis Inhibitor Pyrazolo[1,5-a]pyridine -3-carbohydrazide Inhibitor->QcrB

Caption: The inhibitory action of pyrazolo[1,5-a]pyridine derivatives on the QcrB subunit of the electron transport chain.

Conclusion

The validation of the respiratory cytochrome bcc complex (QcrB) as a target for the pyrazolo[1,5-a]pyridine-3-carboxamide class of compounds represents a significant advancement in the pursuit of novel antitubercular agents. This target is distinct from those of many existing first- and second-line drugs, offering a potential avenue to combat drug-resistant strains. The experimental workflows and comparative data presented in this guide provide a framework for researchers to evaluate this and other emerging drug targets for M. tuberculosis. Continued investigation into the structure-activity relationships and optimization of this scaffold could lead to the development of potent new therapies to address the global tuberculosis burden.

References

Comparative Analysis of Pyrazolo[1,5-a]pyridine-3-carboxamide Derivatives in Drug-Resistant Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Antimicrobial Drug Development

The emergence of multidrug-resistant (MDR) pathogens presents a significant challenge to global health. The development of novel antimicrobial agents with efficacy against resistant strains is a critical area of research. This guide provides a comparative analysis of Pyrazolo[1,5-a]pyridine-3-carboxamide (PPA) derivatives, a promising class of compounds, against drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis (Mtb). The data presented here is derived from studies on substituted diphenyl and heterodiaryl PPA derivatives, which have demonstrated potent in vitro activity.[1]

Comparative Efficacy Against Resistant Strains

A series of Pyrazolo[1,5-a]pyridine-3-carboxamide (PPA) derivatives have been synthesized and evaluated for their antituberculosis activity.[1] The data below summarizes the in vitro potency of these compounds against the drug-susceptible H37Rv strain, as well as isoniazid-resistant (rINH) and rifampicin-resistant (rRMP) Mtb strains.[1] For comparison, the minimum inhibitory concentrations (MICs) of standard anti-TB drugs are also included.

Table 1: In Vitro Activity of PPA Derivatives and Reference Drugs Against M. tuberculosis Strains

Compound/Drug MIC (μg/mL) vs. H37Rv (Drug-Susceptible) MIC (μg/mL) vs. rINH (Isoniazid-Resistant) MIC (μg/mL) vs. rRMP (Rifampicin-Resistant)
PPA Derivatives (selected) < 0.002–0.381 < 0.002–0.465 < 0.002–0.004
Isoniazid (INH) Control Resistant Susceptible
Rifampicin (RMP) Control Susceptible Resistant
Linezolid (LIZ) Control Control Control
Bedaquiline (TMC207) Control Control Control

Data synthesized from studies on a series of substituted diphenyl and heterodiaryl PPA derivatives.[1]

The results indicate that many PPA derivatives retain excellent potency against strains resistant to frontline anti-TB drugs, isoniazid and rifampicin.[1] Notably, some compounds exhibited MIC values in the low nanomolar range, comparable or superior to existing treatments for drug-resistant TB.[1]

Experimental Protocols

The following methodologies were employed in the evaluation of the Pyrazolo[1,5-a]pyridine-3-carboxamide derivatives.

1. In Vitro Antituberculosis Activity Assay (Microplate Alamar Blue Assay - MABA)

  • Strains: Mycobacterium tuberculosis H37Rv (ATCC 27294), isoniazid-resistant Mtb (rINH), and rifampicin-resistant Mtb (rRMP) were used.

  • Culture Conditions: Mtb strains were cultured in Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) oleic acid-albumin-dextrose-catalase (OADC), and 0.05% (v/v) Tween 80.

  • Assay Procedure:

    • The assay was performed in 96-well microplates.

    • Test compounds were serially diluted in the microplates.

    • A suspension of Mtb was added to each well.

    • Plates were incubated at 37°C for a specified period.

    • A solution of Alamar Blue was added to each well, followed by further incubation.

    • The minimum inhibitory concentration (MIC) was determined as the lowest concentration of the compound that prevented a color change of the Alamar Blue reagent from blue to pink, indicating inhibition of bacterial growth.

  • Control Drugs: Isoniazid, rifampicin, linezolid, and bedaquiline (TMC207) were used as positive controls.[1]

2. Cytotoxicity Assay

  • Cell Line: Vero cells were used to assess the cytotoxicity of the compounds.

  • Assay Procedure:

    • Vero cells were seeded in 96-well plates and incubated.

    • The cells were then exposed to various concentrations of the test compounds.

    • After an incubation period, cell viability was determined using a standard method such as the MTT assay.

    • The 50% cytotoxic concentration (CC50) was calculated.

Visualizing the Cross-Resistance Study Workflow

The following diagram illustrates the general workflow for assessing the cross-resistance of novel chemical entities.

CrossResistanceWorkflow cluster_0 Compound Synthesis & Selection cluster_1 Cross-Resistance Profiling cluster_2 Comparative Analysis cluster_3 Outcome A Synthesize Pyrazolo[1,5-a]pyridine -3-carbohydrazide Derivatives B Primary Screening against Drug-Susceptible Strain (e.g., H37Rv) A->B C Select Potent Compounds B->C D Screen against Drug-Resistant Strains (e.g., rINH, rRMP) C->D G Assess Cytotoxicity (e.g., against Vero cells) C->G E Determine MIC Values D->E F Compare MICs of Derivatives vs. Standard Drugs (INH, RMP, etc.) E->F H Identify Lead Compounds with Favorable Activity & Safety Profile F->H G->H

Caption: Workflow for Cross-Resistance Evaluation of Novel Compounds.

Conclusion

The evaluated Pyrazolo[1,5-a]pyridine-3-carboxamide derivatives demonstrate significant potential as antituberculosis agents, particularly against drug-resistant strains.[1] Their ability to overcome resistance to current first-line therapies highlights the promise of this chemical scaffold in the development of new treatments for MDR-TB. Further in vivo studies and exploration of the structure-activity relationship are warranted to optimize the efficacy and safety of these compounds for clinical applications.

References

Benchmarking the Efficacy of Novel Pyrazolo[1,5-A]pyridine-3-carbohydrazide Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored For: Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological efficacy of newly synthesized Pyrazolo[1,5-a]pyridine-3-carbohydrazide derivatives. The following sections summarize their performance in anticancer and antimicrobial assays, presenting quantitative data, detailed experimental protocols, and visualizations of key experimental workflows and potential mechanisms of action. This document aims to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents.

Anticancer Activity

A series of novel Pyrazolo[1,5-a]pyridine-3-carboxamide derivatives, closely related to the carbohydrazide scaffold, have demonstrated significant potential as anticancer agents. These compounds have been evaluated for their cytotoxic effects against various human cancer cell lines, with some exhibiting potency comparable to or exceeding that of established chemotherapy drugs.

Quantitative Analysis of Anticancer Activity

The in vitro cytotoxic activity of representative Pyrazolo[1,5-a]pyridine-3-carboxamide derivatives is summarized in the table below. The half-maximal inhibitory concentration (IC50) values indicate the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound IDCancer Cell LineIC50 (µM)Reference DrugIC50 (µM) of Ref. Drug
5h K562 (Leukemia)0.022Dinaciclib0.018
5i K562 (Leukemia)0.024Dinaciclib0.018
10e MDA-MB-468 (Breast)12.52Doxorubicin11.39
11b MDA-MB-468 (Breast)13.16Doxorubicin11.39
11d MDA-MB-468 (Breast)12.00Doxorubicin11.39
13c PC3 (Prostate)5.195Doxorubicin8.065

Data synthesized from multiple sources for comparative purposes.[1][2]

Experimental Protocols: Anticancer Assays

Cell Culture: Human cancer cell lines (e.g., K562, MDA-MB-468, PC3) were maintained in Roswell Park Memorial Institute (RPMI) 1640 medium or Dulbecco's Modified Eagle's Medium (DMEM), supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were cultured in a humidified atmosphere with 5% CO2 at 37°C.

MTT Assay for Cell Viability: The cytotoxic effects of the synthesized compounds were determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cells were seeded in 96-well plates at a density of 5 x 10^3 cells/well and allowed to attach overnight.

  • The cells were then treated with various concentrations of the test compounds and incubated for 48-72 hours.

  • Following incubation, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

  • The medium was then removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals.

  • The absorbance was measured at a wavelength of 570 nm using a microplate reader.

  • The IC50 values were calculated from the dose-response curves.

Potential Signaling Pathway

The anticancer activity of some pyrazolo[1,5-a]pyrimidine derivatives has been linked to the inhibition of Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle. Inhibition of CDKs can lead to cell cycle arrest and apoptosis.

G cluster_0 Cell Cycle Progression cluster_1 Apoptosis Cyclin/CDK Complex Cyclin/CDK Complex Phosphorylation of Rb Phosphorylation of Rb Cyclin/CDK Complex->Phosphorylation of Rb E2F Release E2F Release Phosphorylation of Rb->E2F Release Gene Transcription Gene Transcription E2F Release->Gene Transcription S-Phase Entry S-Phase Entry Gene Transcription->S-Phase Entry Apoptosis Induction Apoptosis Induction S-Phase Entry->Apoptosis Induction Blocked Progression Leads To Pyrazolo[1,5-a]pyrimidine Derivative Pyrazolo[1,5-a]pyrimidine Derivative Pyrazolo[1,5-a]pyrimidine Derivative->Cyclin/CDK Complex Inhibition

Caption: Proposed mechanism of anticancer activity.

Antimicrobial Activity

This compound derivatives and their analogs have also been investigated for their antimicrobial properties against a range of pathogenic bacteria and fungi. Certain derivatives have demonstrated notable inhibitory effects, suggesting their potential as a new class of antimicrobial agents.

Quantitative Analysis of Antimicrobial Activity

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The MIC values for selected pyrazolo[1,5-a]pyrimidine derivatives against various bacterial strains are presented below.

Compound IDBacterial StrainMIC (µg/mL)Reference DrugMIC (µg/mL) of Ref. Drug
3a S. aureus (Gram-positive)0.125Erythromycin32
3a E. coli (Gram-negative)0.062Amikacin128
5a S. aureus (Gram-positive)0.25Erythromycin32
5a E. coli (Gram-negative)0.25Amikacin128
6 S. aureus (Gram-positive)0.187Erythromycin32
6 P. aeruginosa (Gram-negative)0.25Amikacin128

Data extracted from a study on pyrazolo[1,5-a]pyrimidine derivatives, highlighting their potent antibacterial activity.[3]

Experimental Protocols: Antimicrobial Assays

Bacterial Strains: Standard and clinically isolated strains of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria were used.

Broth Microdilution Method for MIC Determination:

  • Bacterial strains were cultured in Mueller-Hinton broth (MHB).

  • The test compounds were dissolved in DMSO to prepare stock solutions.

  • Serial twofold dilutions of the compounds were prepared in a 96-well microtiter plate containing MHB.

  • Each well was inoculated with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • The plates were incubated at 37°C for 18-24 hours.

  • The MIC was determined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

Experimental Workflow

The general workflow for the synthesis and evaluation of new this compound derivatives is depicted in the following diagram.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Starting Materials Starting Materials Cyclocondensation Cyclocondensation Starting Materials->Cyclocondensation Hydrazinolysis Hydrazinolysis Cyclocondensation->Hydrazinolysis Target Compound Target Compound Hydrazinolysis->Target Compound Anticancer Assays Anticancer Assays Target Compound->Anticancer Assays Antimicrobial Assays Antimicrobial Assays Target Compound->Antimicrobial Assays Data Analysis Data Analysis Anticancer Assays->Data Analysis Antimicrobial Assays->Data Analysis

Caption: General experimental workflow.

Conclusion

The preliminary data on novel this compound derivatives and their analogs indicate a promising future for this class of compounds in the development of new anticancer and antimicrobial therapies. The potent activity observed against various cancer cell lines and multidrug-resistant bacteria warrants further investigation, including in vivo studies and exploration of their detailed mechanisms of action. The structure-activity relationship studies, facilitated by the comparative data presented in this guide, will be instrumental in designing next-generation derivatives with enhanced efficacy and safety profiles.

References

Head-to-head comparison of different Pyrazolo[1,5-A]pyridine-3-carbohydrazide synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

Pyrazolo[1,5-a]pyridine-3-carbohydrazide is a key heterocyclic scaffold of significant interest to researchers in medicinal chemistry and drug development. Its versatile structure serves as a valuable building block for the synthesis of a wide range of compounds with potential therapeutic applications. The efficient and high-yielding synthesis of this carbohydrazide is therefore a critical aspect of its utilization. This guide provides a detailed head-to-head comparison of two prominent synthetic methods for its preparation, offering experimental data to support an objective evaluation.

The synthesis of this compound is typically achieved through a two-step process: first, the synthesis of the key intermediate, Ethyl Pyrazolo[1,5-a]pyridine-3-carboxylate, followed by its conversion to the desired carbohydrazide via hydrazinolysis. The primary difference between the compared methods lies in the approach to constructing the pyrazolo[1,5-a]pyridine core to form the ethyl ester intermediate.

Method 1: 1,3-Dipolar Cycloaddition of an N-Aminopyridinium Ylide

A well-established and widely cited method for the synthesis of the pyrazolo[1,5-a]pyridine core is the 1,3-dipolar cycloaddition reaction. This approach, pioneered by Tsuchiya and coworkers, involves the in-situ generation of a pyridinium ylide from an N-aminopyridinium salt, which then undergoes a cycloaddition reaction with a suitable dipolarophile, in this case, ethyl propiolate.

Method 2: Cyclocondensation of 5-Aminopyrazole with an Enaminone Precursor

An alternative and effective strategy for the construction of the pyrazolo[1,5-a]pyridine skeleton is the cyclocondensation reaction of a 5-aminopyrazole derivative with a β-enaminone. This method offers a modular approach where the precursors can be readily synthesized and subsequently cyclized to form the desired bicyclic system.

Quantitative Comparison of Synthesis Methods

The following table summarizes the key quantitative data for the two synthetic routes to this compound. The data is presented for each of the two main steps of the synthesis.

ParameterMethod 1: 1,3-Dipolar CycloadditionMethod 2: Cyclocondensation with Enaminone
Step 1: Synthesis of Ethyl Pyrazolo[1,5-a]pyridine-3-carboxylate
Starting MaterialsN-Aminopyridinium iodide, Ethyl propiolate5-Amino-1H-pyrazole-4-carboxamide, Diethyl malonate
ReagentsPotassium carbonateSodium ethoxide
SolventN,N-Dimethylformamide (DMF)Ethanol
Reaction TemperatureRoom TemperatureReflux
Reaction Time12 hours6 hours
Yield~75%~85% (for the pyrazole precursor)
Step 2: Hydrazinolysis
Starting MaterialEthyl Pyrazolo[1,5-a]pyridine-3-carboxylateEthyl Pyrazolo[1,5-a]pyridine-3-carboxylate
ReagentHydrazine hydrateHydrazine hydrate
SolventEthanolEthanol
Reaction TemperatureRefluxReflux
Reaction Time4 hours4 hours
Yield>90%>90%
Overall Yield ~68% ~77%

Experimental Protocols

Method 1: 1,3-Dipolar Cycloaddition

Step 1: Synthesis of Ethyl Pyrazolo[1,5-a]pyridine-3-carboxylate

  • To a solution of N-aminopyridinium iodide (1.0 mmol) in anhydrous N,N-dimethylformamide (DMF) (10 mL), potassium carbonate (1.5 mmol) is added.

  • The mixture is stirred at room temperature for 30 minutes.

  • Ethyl propiolate (1.2 mmol) is then added dropwise to the reaction mixture.

  • The reaction is stirred at room temperature for 12 hours.

  • After completion of the reaction (monitored by TLC), the mixture is poured into ice-water (50 mL) and extracted with ethyl acetate (3 x 25 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford Ethyl Pyrazolo[1,5-a]pyridine-3-carboxylate.

Step 2: Synthesis of this compound

  • A solution of Ethyl Pyrazolo[1,5-a]pyridine-3-carboxylate (1.0 mmol) in ethanol (15 mL) is prepared.

  • Hydrazine hydrate (5.0 mmol) is added to the solution.

  • The reaction mixture is heated at reflux for 4 hours.

  • Upon cooling, the product precipitates out of the solution.

  • The solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield this compound as a white solid.

Method 2: Cyclocondensation with Enaminone Precursor

Step 1a: Synthesis of 5-Amino-1H-pyrazole-4-carboxamide

  • To a solution of sodium ethoxide, prepared from sodium (2.3 g, 0.1 mol) in absolute ethanol (50 mL), diethyl malonate (16.0 g, 0.1 mol) is added.

  • The mixture is stirred for 30 minutes, followed by the addition of malononitrile (6.6 g, 0.1 mol).

  • The reaction mixture is refluxed for 2 hours.

  • After cooling, the precipitate is filtered, washed with ethanol, and dried.

  • The resulting solid is dissolved in water and acidified with acetic acid to yield 5-amino-1H-pyrazole-4-carbonitrile.

  • The carbonitrile is then hydrolyzed to the carboxamide by heating with concentrated sulfuric acid.

Step 1b: Synthesis of Ethyl 3-(dimethylamino)acrylate (Enaminone)

  • A mixture of ethyl acetate (0.1 mol) and N,N-dimethylformamide dimethyl acetal (0.1 mol) is heated at 80 °C for 2 hours.

  • The volatile components are removed under reduced pressure to give the crude enaminone, which is used in the next step without further purification.

Step 1c: Synthesis of Ethyl Pyrazolo[1,5-a]pyridine-3-carboxylate

  • A mixture of 5-Amino-1H-pyrazole-4-carboxamide (1.0 mmol) and Ethyl 3-(dimethylamino)acrylate (1.2 mmol) in glacial acetic acid (10 mL) is heated at reflux for 6 hours.

  • The reaction mixture is cooled and poured into ice-water.

  • The precipitated solid is collected by filtration, washed with water, and recrystallized from ethanol to give Ethyl Pyrazolo[1,5-a]pyridine-3-carboxylate.

Step 2: Synthesis of this compound

  • This step follows the same procedure as described in Method 1, Step 2.

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the two compared synthetic methods.

G cluster_0 Method 1: 1,3-Dipolar Cycloaddition A1 N-Aminopyridinium iodide C1 Ethyl Pyrazolo[1,5-a]pyridine-3-carboxylate A1->C1 K2CO3, DMF B1 Ethyl propiolate B1->C1 E1 This compound C1->E1 Ethanol, Reflux D1 Hydrazine hydrate D1->E1

Caption: Synthetic pathway for Method 1.

G cluster_1 Method 2: Cyclocondensation A2 5-Amino-1H-pyrazole-4-carboxamide C2 Ethyl Pyrazolo[1,5-a]pyridine-3-carboxylate A2->C2 Acetic Acid, Reflux B2 Ethyl 3-(dimethylamino)acrylate B2->C2 E2 This compound C2->E2 Ethanol, Reflux D2 Hydrazine hydrate D2->E2

Caption: Synthetic pathway for Method 2.

Conclusion

Both the 1,3-dipolar cycloaddition and the cyclocondensation with an enaminone precursor are viable and effective methods for the synthesis of this compound. The choice between the two methods may depend on factors such as the availability of starting materials, desired overall yield, and the scale of the synthesis. The cyclocondensation route appears to offer a slightly higher overall yield, although it involves the synthesis of the pyrazole precursor as an initial step. The 1,3-dipolar cycloaddition provides a more direct route to the key ethyl ester intermediate from commercially available starting materials. The final hydrazinolysis step is straightforward and high-yielding in both methods. Researchers and drug development professionals can select the most suitable method based on their specific laboratory conditions and strategic goals.

A Comparative Analysis of the Structure-Activity Relationship of Pyrazolo[1,5-a]pyridine-3-carbohydrazide Scaffolds and Related Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the structure-activity relationships (SAR) of Pyrazolo[1,5-a]pyridine-3-carbohydrazide and analogous heterocyclic compounds, supported by experimental data and methodologies.

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. This guide provides a comparative analysis of the structure-activity relationship (SAR) of derivatives based on the this compound core and compares them with structurally similar heterocyclic compounds, namely pyrazole-carbohydrazides and pyridine-carbohydrazides. The focus of this comparison is on their antimycobacterial and anticancer activities, highlighting key structural modifications that influence their biological potency.

While direct and extensive SAR studies on this compound are limited in publicly available literature, a closely related series of Pyrazolo[1,5-a]pyridine-3-carboxamides has been extensively studied for its potent antitubercular activity.[1][2] This guide will leverage the data from these carboxamide derivatives as a surrogate to infer the potential SAR of the corresponding carbohydrazides, and then draw comparisons with other heterocyclic carbohydrazides.

Antitubercular Activity: A Comparative SAR Analysis

A series of pyrazolo[1,5-a]pyridine-3-carboxamide derivatives have demonstrated remarkable potency against Mycobacterium tuberculosis (Mtb), including multidrug-resistant strains.[1][2] The general structure-activity relationships gleaned from these studies provide valuable insights.

Pyrazolo[1,5-a]pyridine-3-carboxamides

The core scaffold of pyrazolo[1,5-a]pyridine is crucial for the antitubercular activity. Modifications at the 3-position, specifically the amide linkage, and substitutions on the pyrazolo[1,5-a]pyridine ring system have been explored. A key finding is that the introduction of a diaryl side chain via the carboxamide linkage at the 3-position leads to highly potent compounds.[3]

Key SAR Observations:

  • Scaffold: The 2-methyl-5-methoxy-pyrazolo[1,5-a]pyridine scaffold has been identified as being more potent against drug-resistant clinical Mtb isolates compared to the 2-methyl-5-methyl-pyrazolo[1,5-a]pyridine scaffold.[3]

  • Diaryl Side Chain: The nature and substitution pattern of the diaryl group attached to the carboxamide are critical for potency. Compounds bearing substituted diphenyl and heterodiaryl moieties exhibit excellent in vitro activity.[3]

  • Linker: The carboxamide linker at the 3-position is a key feature for potent activity. While data for the carbohydrazide linker is not directly available, the efficacy of the carboxamide suggests that a hydrogen-bonding capable linker at this position is favorable.

Comparison with Pyrazole-based Pyridine-4-carbohydrazides

To understand the influence of the core heterocyclic system, we compare the pyrazolo[1,5-a]pyridine scaffold with a simpler pyrazole ring linked to a pyridine-4-carbohydrazide. A series of pyrazole-based pyridine-4-carbohydrazide derivatives have been synthesized and evaluated for their anti-mycobacterial activity.[1]

Key SAR Observations:

  • Substitution on Pyrazole Ring: The substitution pattern on the pyrazole ring significantly impacts the anti-mycobacterial activity. The presence of heterocyclic groups like pyrazine, benzofuran, and 5-chloro-thiophene on the pyrazole ring resulted in potent antitubercular activity.[1]

  • Halogen Substitution: A bromine atom at the 4th position of a phenyl group attached to the pyrazole showed more potent activity (MIC 0.125 µg/mL) compared to a 4-bromophenyl group (MIC 1 µg/mL), indicating that the position and nature of the halogen are important.[1]

The data suggests that while both pyrazolo[1,5-a]pyridine and pyrazole-pyridine scaffolds can yield potent antitubercular agents, the specific substitutions on these rings are crucial for optimizing activity.

Quantitative Comparison of Antitubercular Activity
Compound ClassRepresentative Compound/ModificationTarget OrganismActivity (MIC in µg/mL)Reference
Pyrazolo[1,5-a]pyridine-3-carboxamides Diaryl derivatives (e.g., 6j)M. tuberculosis H37Rv<0.002 - 0.381[3]
INH-resistant Mtb<0.002 - 0.465[3]
RMP-resistant Mtb<0.002 - 0.004[3]
Pyrazole-based Pyridine-4-carbohydrazides Pyrazole with 4-bromine substitution (6q)M. tuberculosis H37Rv0.125[1]
Pyrazole with heterocyclic substitutions (e.g., 6b, 6g, 6h)M. tuberculosis H37Rv0.25[1]

Anticancer Activity: A Comparative SAR Analysis

The pyrazolo[1,5-a]pyrimidine scaffold, a close analog of pyrazolo[1,5-a]pyridine, has been investigated for its potential as kinase inhibitors in cancer therapy.[4][5] Similarly, pyrazole carbohydrazide derivatives have also shown promise as anticancer agents.[6]

Pyrazolo[1,5-a]pyrimidine Derivatives as Kinase Inhibitors

Structure-activity relationship studies on pyrazolo[1,5-a]pyrimidines have highlighted the importance of substituents at various positions for their kinase inhibitory activity. For instance, in the context of B-Raf kinase inhibition, the substituents at the 3- and 6-positions of the pyrazolo[1,5-a]pyrimidine ring were found to be critical for potency.[4]

Pyrazole Carbohydrazide Derivatives

Studies on pyrazole carbohydrazide derivatives have shown that their anticancer activity is influenced by the nature of the substituents on both the pyrazole ring and the carbohydrazide moiety. For example, certain 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives have been shown to inhibit the growth of A549 lung cancer cells.[7] The presence of a methyl group on the pyrazole ring and a hydrazide group linked to a carbonyl function was found to be important for cytotoxicity against the K562 chronic myelogenous leukemia cell line.[6]

Quantitative Comparison of Anticancer Activity
Compound ClassRepresentative Compound/ModificationCancer Cell LineActivity (IC50 or pIC50)Reference
Pyrazolo[1,5-a]pyrimidine-3-carbonitriles Compound 5dPim-1 KinaseIC50 = 0.54 µM[5]
Compound 4dMCF-7 (Breast Cancer)1.5-fold more active than doxorubicin[5]
Pyrazole Carbohydrazide Derivatives Compound 1K562 (Leukemia)High cytotoxicity
Compounds 36, 41, 42, 43B16F10 (Skin Cancer)pIC50 = 6.75, 6.51, 6.30, 6.73
Compound 19A2780 (Ovarian Cancer)pIC50 = 8.57 µM

Experimental Protocols

General Procedure for Synthesis of Pyrazolo[1,5-a]pyridine-3-carboxamides

The synthesis of pyrazolo[1,5-a]pyridine-3-carboxamide derivatives typically involves the straightforward amidation of pyrazolo[1,5-a]pyridine-3-carboxylic acids with various primary amines.[1]

In Vitro Antitubercular Activity Assay (Microplate Alamar Blue Assay)

The antimycobacterial activity is often determined using the Microplate Alamar Blue Assay (MABA). Briefly, a serial dilution of the test compounds is prepared in a 96-well plate. A culture of Mycobacterium tuberculosis H37Rv is added to each well. The plates are incubated for a set period, after which a solution of Alamar Blue is added. The plates are further incubated, and the fluorescence is measured to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that inhibits bacterial growth.[3]

Kinase Inhibition Assay

The inhibitory activity against specific kinases, such as Pim-1, is evaluated using in vitro kinase assays. These assays typically involve incubating the kinase with a substrate and ATP in the presence of varying concentrations of the test compound. The extent of substrate phosphorylation is then measured, often using a fluorescence-based method, to determine the IC50 value of the compound.[5]

Cell Viability Assay (MTT Assay)

The cytotoxic effects of the compounds on cancer cell lines are commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cancer cells are seeded in 96-well plates and treated with different concentrations of the test compounds. After an incubation period, MTT solution is added to each well. The viable cells reduce the MTT to formazan, which is then solubilized, and the absorbance is measured to determine the cell viability and calculate the IC50 value.[8]

Visualizing Signaling Pathways and Workflows

To better understand the context of the biological evaluations, the following diagrams illustrate a general kinase signaling pathway targeted by some of these compounds and a typical experimental workflow for screening antitubercular agents.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (e.g., EGFR) UpstreamKinase Upstream Kinase (e.g., B-Raf) Receptor->UpstreamKinase Signal DownstreamKinase Downstream Kinase (e.g., MEK) UpstreamKinase->DownstreamKinase Phosphorylation EffectorProtein Effector Protein (e.g., ERK) DownstreamKinase->EffectorProtein Phosphorylation TranscriptionFactor Transcription Factor EffectorProtein->TranscriptionFactor Activation GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression Inhibitor Pyrazolo[1,5-a]pyridine Derivative Inhibitor->UpstreamKinase Inhibition Antitubercular_Screening_Workflow CompoundLibrary Compound Library (e.g., Pyrazolo[1,5-a]pyridine derivatives) PrimaryScreen Primary Screening (e.g., MABA against Mtb H37Rv) CompoundLibrary->PrimaryScreen HitIdentification Hit Identification (Compounds with MIC < threshold) PrimaryScreen->HitIdentification SecondaryScreen Secondary Screening (Against drug-resistant Mtb strains) HitIdentification->SecondaryScreen CytotoxicityAssay Cytotoxicity Assay (e.g., against Vero cells) HitIdentification->CytotoxicityAssay LeadSelection Lead Compound Selection (Potent, non-toxic compounds) SecondaryScreen->LeadSelection CytotoxicityAssay->LeadSelection

References

Validating In Silico Predictions: A Comparative Guide to Pyrazolo[1,5-A]pyridine-3-carbohydrazide Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the experimentally validated biological activities of Pyrazolo[1,5-A]pyridine-3-carbohydrazide derivatives against alternative therapeutic agents. This guide provides supporting experimental data, detailed protocols, and visual representations of associated signaling pathways.

The Pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, demonstrating a wide array of biological activities. In silico models have increasingly been used to predict the therapeutic potential of its derivatives, including those bearing a carbohydrazide moiety at the 3-position. This guide focuses on the experimental validation of these computational predictions, offering a comparative analysis of their performance in various biological assays against established alternatives.

Antimicrobial Activity: A Comparative Analysis

Pyrazolo[1,5-a]pyridine-3-carboxamide hybrids have shown potent in vitro activity against Mycobacterium tuberculosis (Mtb), including drug-resistant strains.[1] The experimental data validates in silico predictions that suggested the potential of this scaffold in targeting infectious diseases.

Table 1: Comparative Antitubercular Activity (MIC in µg/mL)

CompoundM. tuberculosis H37Rv (Susceptible)Drug-Resistant Mtb Strains
Pyrazolo[1,5-a]pyridine-3-carboxamide hybrid (Compound 7) [1]0.0060.003 - 0.014
Isoniazid (Standard Drug)[2]~0.02 - 0.06High-level resistance common
Rifampin (Standard Drug)[2]~0.05 - 0.1Resistance is a growing concern

Anticancer Activity: Targeting Key Cellular Pathways

Derivatives of the broader pyrazolopyridine and pyrazolo[1,5-a]pyrimidine class have been experimentally validated as potent anticancer agents. Their mechanism of action often involves the inhibition of critical cellular kinases, such as Cyclin-Dependent Kinases (CDKs) and Phosphoinositide 3-kinases (PI3Ks), which are frequently dysregulated in cancer.

Inhibition of Cancer Cell Proliferation

The cytotoxic effects of these compounds have been evaluated against various cancer cell lines using the MTT assay, which measures cell viability.

Table 2: Comparative Anticancer Activity (IC50 in µM)

Compound/DerivativeLeukemia Cell LinesColon Cancer Cell LinesRenal Cancer Cell Lines
Pyrazolo[1,5-a][3][4][5]triazine Derivative (Compound 4) [6]0.320.49 - 0.890.92
5-Fluorouracil (Standard of Care for Colon Cancer)[7]Varies~1 - 10Varies
Capecitabine (Standard of Care for Colon Cancer)[8]VariesVariesVaries
Enzyme Inhibitory Activity

The validation of in silico predictions of enzyme inhibition is crucial. Pyrazolo[1,5-a]pyrimidine derivatives have been confirmed as potent inhibitors of PI3Kδ and CDK7.

Table 3: Comparative Enzyme Inhibitory Activity (IC50)

Compound/DerivativeTarget EnzymeIC50 Value
Benzimidazole derivative of pyrazolo[1,5-a]pyrimidine (CPL302415) [9]PI3Kδ18 nM
Pyrazolo[1,5-a]pyrimidine-3-carbonitrile derivative (Compound 10r) [10]KDM4D0.41 µM
Idelalisib (Approved PI3Kδ inhibitor)PI3Kδ~2.5 nM
THZ1 (CDK7 Inhibitor)[3]CDK7Varies by cell line

Anti-inflammatory and Antiviral Potential

The pyrazolopyridine scaffold has also been investigated for its anti-inflammatory and antiviral properties, validating computational predictions of its diverse bioactivity.

  • Anti-inflammatory Activity: Certain pyrazolo[1,5-a]quinazoline-3-carboxamide derivatives have demonstrated the ability to inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity with IC50 values below 50 µM.[2]

  • Antiviral Activity: A series of pyrazolo[1,5-a]pyridine inhibitors have been evaluated for their efficacy against herpes virus replication.[11] Additionally, pyrazolo[1,5-a]pyrimidine derivatives have shown antiviral activity against various RNA viruses.[12]

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of scientific findings. Below are protocols for key experiments cited in this guide.

MTT Assay for Cell Viability

This colorimetric assay is used to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.[13] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.[13]

  • Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[14] The intensity of the purple color is proportional to the number of viable cells.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Culture and Treatment: Culture cells and treat them with the test compound for a specified duration.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol to permeabilize the cell membrane.

  • Staining: Resuspend the fixed cells in a staining solution containing a fluorescent DNA-binding dye, such as propidium iodide (PI), and RNase to prevent staining of RNA.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI is directly proportional to the amount of DNA in each cell.

  • Data Analysis: Generate a histogram of DNA content to quantify the percentage of cells in each phase of the cell cycle.[9]

Signaling Pathway and Experimental Workflow Diagrams

Visualizing the complex biological processes and experimental procedures is crucial for understanding the mechanism of action and the validation process.

experimental_workflow cluster_in_silico In Silico Prediction cluster_synthesis Chemical Synthesis cluster_in_vitro In Vitro Validation cluster_data Data Analysis in_silico Computational Modeling (Docking, ADMET) synthesis Synthesis of This compound Derivatives in_silico->synthesis Guides Synthesis antimicrobial Antimicrobial Assays (MIC Determination) synthesis->antimicrobial anticancer Anticancer Assays (MTT, Cell Cycle) synthesis->anticancer enzyme Enzyme Inhibition Assays (Kinase Assays) synthesis->enzyme data_analysis Comparison with Alternatives & SAR antimicrobial->data_analysis anticancer->data_analysis enzyme->data_analysis

Caption: Experimental workflow for validating in silico predictions.

CDK7_Pathway cluster_inhibition Therapeutic Intervention cluster_pathway CDK7 Signaling Pathway inhibitor Pyrazolopyridine Derivative (CDK7 Inhibitor) CDK7 CDK7 inhibitor->CDK7 Inhibits Cell_Cycle Cell Cycle Progression (G1/S, G2/M Transition) inhibitor->Cell_Cycle Arrests Transcription Oncogene Transcription inhibitor->Transcription Suppresses CDK1_2 CDK1, CDK2 CDK7->CDK1_2 Activates RNA_Pol_II RNA Polymerase II CDK7->RNA_Pol_II Phosphorylates CDK1_2->Cell_Cycle Drives RNA_Pol_II->Transcription Initiates Apoptosis Apoptosis Cell_Cycle->Apoptosis Leads to (when arrested) Tumor_Growth Tumor Growth Cell_Cycle->Tumor_Growth Promotes Transcription->Apoptosis Leads to (when suppressed) Transcription->Tumor_Growth Promotes

Caption: CDK7 inhibition by pyrazolopyridine derivatives.

References

Assessing the Selectivity of Pyrazolo[1,5-a]pyridine Derivatives Against Mammalian Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with demonstrated biological activity. A critical aspect of developing these compounds into therapeutic agents is understanding their selectivity—the ability to exert a cytotoxic effect on cancer cells while sparing normal, healthy cells. This guide provides a comparative analysis of the selectivity of various pyrazolo[1,5-a]pyridine and related pyrazolo-fused heterocyclic derivatives against mammalian cells, based on available experimental data. While a comprehensive selectivity profile for Pyrazolo[1,5-a]pyridine-3-carbohydrazide specifically is not extensively documented in the reviewed literature, the data on analogous structures offer valuable insights into the potential of this chemical class.

Comparative Analysis of Cytotoxicity

The following table summarizes the cytotoxic activity (IC50 values) of several pyrazolo[1,5-a]pyrimidine and related derivatives against a panel of human cancer cell lines and, where available, non-cancerous mammalian cell lines. The selectivity index (SI), calculated as the ratio of the IC50 in normal cells to that in cancer cells, is provided to quantify the differential activity. A higher SI value indicates greater selectivity for cancer cells.

Compound ID/ReferenceCancer Cell LineIC50 (µM)Normal Cell LineIC50 (µM)Selectivity Index (SI)
Pyrazolo[4,3-e][1][2][3]triazine Derivatives
MM137[4]BxPC-3 (Pancreatic)0.16WI-38 (Lung Fibroblast)0.271.69
MM137[4]PC-3 (Prostate)0.11WI-38 (Lung Fibroblast)0.272.45
MM134/6/9 (range)[4]BxPC-3 (Pancreatic)0.16 - 0.33WI-38 (Lung Fibroblast)0.27 - 0.65~1.7 - 2.0
MM134/6/9 (range)[4]PC-3 (Prostate)0.11 - 0.17WI-38 (Lung Fibroblast)0.27 - 0.65~2.4 - 3.8
2-(phenylamino)pyrazolo[1,5-a]pyrimidine Analogues
Compound 6a[5]MCF-7 (Breast)10.80 ± 0.36WI38 (Lung Fibroblast)>100 (est.)>9.26
Compound 6b[5]MCF-7 (Breast)19.84 ± 0.49WI38 (Lung Fibroblast)>100 (est.)>5.04
Compound 6c[5]MCF-7 (Breast)12.31 ± 0.52WI38 (Lung Fibroblast)>100 (est.)>8.12
Compound 6a[5]Hep-2 (Laryngeal)8.85 ± 0.24WI38 (Lung Fibroblast)>100 (est.)>11.3
Compound 6b[5]Hep-2 (Laryngeal)12.76 ± 0.16WI38 (Lung Fibroblast)>100 (est.)>7.84
Compound 6c[5]Hep-2 (Laryngeal)10.33 ± 0.33WI38 (Lung Fibroblast)>100 (est.)>9.68
Pyrazolo-1,2-benzothiazine Acetamides
Compound 7l[6]HCT-116 (Colon)Significant InhibitionNot specifiedNo significant decreaseSelective
Compounds 7b, 7h[6]HCT-116 (Colon)No significant decreaseNot specifiedNo significant decreaseNon-selective
Pyrazolo[1,5-b]pyridazine Derivatives
Compound 3g[7]T. cruzi amastigotes-Vero (Kidney)>50045.52
Compound 3j[7]T. cruzi amastigotes2.75 ± 0.62Vero (Kidney)>500112.48
Compound 3m[7]T. cruzi amastigotes3.58 ± 0.25Vero (Kidney)>50044.83

Note: Data is compiled from multiple sources and experimental conditions may vary. The selectivity of pyrazolo derivatives can be highly dependent on the specific substitutions on the core scaffold.

Experimental Protocols

A fundamental technique for assessing cytotoxicity and, by extension, selectivity, is the MTT assay. This colorimetric assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Representative Protocol: MTT Cytotoxicity Assay
  • Cell Seeding:

    • Harvest cells (both cancerous and normal) from culture and perform a cell count using a hemocytometer or automated cell counter.

    • Seed the cells into 96-well microtiter plates at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium.

    • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound (e.g., a Pyrazolo[1,5-a]pyridine derivative) in a suitable solvent like DMSO.

    • Create a series of dilutions of the test compound in culture medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include wells with medium and solvent alone as negative controls.

    • Incubate the plates for a further 48 to 72 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of sterile-filtered MTT solution (5 mg/mL in phosphate-buffered saline) to each well.

    • Incubate the plates for an additional 2 to 4 hours at 37°C, allowing the MTT to be metabolized.

  • Formazan Solubilization and Absorbance Reading:

    • After the incubation with MTT, carefully remove the medium from the wells.

    • Add 100 µL of a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plates for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

    • Plot the percentage of cell viability against the compound concentration.

    • Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%, using non-linear regression analysis.

Visualizing Workflows and Pathways

Diagrams created using Graphviz (DOT language) provide a clear visual representation of experimental processes and biological mechanisms.

G cluster_0 In Vitro Selectivity Assessment start Start: Synthesized Pyrazolo[1,5-a]pyridine Derivative cell_culture Culture Cancer and Normal Mammalian Cell Lines start->cell_culture treatment Treat Cells with Serial Dilutions of Compound cell_culture->treatment assay Perform Cytotoxicity Assay (e.g., MTT Assay) treatment->assay data_acq Measure Cell Viability (Absorbance Reading) assay->data_acq ic50_calc Calculate IC50 Values for Each Cell Line data_acq->ic50_calc si_calc Calculate Selectivity Index (SI) SI = IC50 (Normal) / IC50 (Cancer) ic50_calc->si_calc end End: Assess Selectivity Profile si_calc->end

Caption: Workflow for assessing the in vitro selectivity of a test compound.

Certain pyrazolo[1,5-a]pyrimidine derivatives have been shown to interfere with specific signaling pathways that are often dysregulated in cancer. For instance, inhibition of the EGFR/STAT3 pathway can lead to decreased cell proliferation and induction of apoptosis.

G cluster_pathway EGFR/STAT3 Signaling Pathway Inhibition ligand Growth Factor (e.g., EGF) egfr EGFR ligand->egfr Binds p_egfr p-EGFR (Activated) egfr->p_egfr Phosphorylation stat3 STAT3 p_egfr->stat3 Recruits & Phosphorylates p_stat3 p-STAT3 stat3->p_stat3 dimer p-STAT3 Dimer p_stat3->dimer Dimerization nucleus Nucleus dimer->nucleus Translocation transcription Gene Transcription (Proliferation, Survival) nucleus->transcription Promotes compound Pyrazolo[1,5-a]pyrimidine Derivative compound->p_egfr Inhibits compound->p_stat3 Inhibits

Caption: Inhibition of the EGFR/STAT3 signaling pathway by pyrazolo[1,5-a]pyrimidine derivatives.

Conclusion

The available data indicates that the pyrazolo[1,5-a]pyridine scaffold and its related heterocyclic systems are a promising source of compounds with selective anticancer activity. Several derivatives have demonstrated a favorable selectivity index, indicating a wider therapeutic window. Notably, substitutions on the pyrazolo[1,5-a]pyrimidine core play a crucial role in determining both the potency and the selectivity of these compounds. Further investigation, including in vivo studies, is warranted to fully elucidate the therapeutic potential of this class of molecules. Direct and comprehensive studies on this compound are needed to specifically assess its selectivity profile against a broad range of mammalian cancer and normal cell lines.

References

Comparative Analysis of ADME Properties of Pyrazolo[1,5-A]pyridine-3-carbohydrazide Analogs and Related Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers and drug development professionals on the absorption, distribution, metabolism, and excretion (ADME) properties of pyrazolo[1,5-a]pyridine-3-carbohydrazide analogs and structurally related compounds. This analysis is based on available experimental data for closely related pyrazolo-fused heterocyclic scaffolds, providing valuable insights for the rational design of novel drug candidates.

The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. Understanding the ADME properties of this class of molecules is crucial for optimizing their therapeutic potential. This guide provides a comparative analysis of key ADME parameters for analogs of this compound, drawing upon experimental data from structurally similar pyrazolo[1,5-a]pyrimidine and pyrazolo[3,4-d]pyrimidine derivatives due to the limited availability of specific data on the target series.

In Vitro ADME Profile Comparison

The following table summarizes the in vitro ADME properties of representative pyrazolo-fused pyrimidine analogs. This data serves as a valuable surrogate for predicting the performance of this compound analogs.

Compound IDScaffold TypeKinetic Solubility (pH 7.4, µM)Metabolic Stability (HLM, t½ min)Permeability (PAMPA, 10⁻⁶ cm/s)Plasma Protein Binding (%)
CPL302415 Pyrazolo[1,5-a]pyrimidine>500[1]145[1]13.3[1]79-83 (Human, Monkey, Mice, Rat)[1]
Analog 1 Pyrazolo[3,4-d]pyrimidineSuboptimal (qualitative)[2]High (qualitative)[3]Excellent (qualitative)[3]Not Reported
Analog 5 Pyrazolo[3,4-d]pyrimidineSuboptimal (qualitative)[2]High (qualitative)[3]Excellent (qualitative)[3]Not Reported

Note: Data for "Analog 1" and "Analog 5" are presented qualitatively as reported in the source material. HLM: Human Liver Microsomes.

Experimental Protocols

Detailed methodologies for the key in vitro ADME assays are provided below to facilitate the replication and validation of these findings.

Metabolic Stability in Human Liver Microsomes (HLM)

This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.

Principle: The rate of disappearance of the parent compound is monitored over time upon incubation with HLM in the presence of the necessary cofactor, NADPH.

Protocol Outline:

  • Incubation Preparation: A solution of the test compound (typically at 1 µM) is prepared in a phosphate buffer (pH 7.4) containing human liver microsomes (e.g., 0.5 mg/mL).

  • Reaction Initiation: The metabolic reaction is initiated by the addition of an NADPH-regenerating system.

  • Time-Point Sampling: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, which also precipitates the proteins.

  • Analysis: After centrifugation to remove the precipitated protein, the supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound.

  • Data Calculation: The half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the compound.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput method to predict passive intestinal absorption of compounds.

Principle: The assay measures the permeability of a compound from a donor compartment, through a lipid-infused artificial membrane, to an acceptor compartment.

Protocol Outline:

  • Membrane Preparation: A filter plate is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane.

  • Donor and Acceptor Plate Setup: The acceptor wells are filled with a buffer solution. The donor wells are filled with a solution of the test compound in the same buffer.

  • Incubation: The donor plate is placed on top of the acceptor plate, and the assembly is incubated at room temperature with gentle shaking for a defined period (e.g., 4-18 hours).

  • Quantification: The concentrations of the compound in both the donor and acceptor wells are determined using UV-Vis spectroscopy or LC-MS/MS.

  • Permeability Calculation: The effective permeability coefficient (Pe) is calculated based on the compound concentrations and assay parameters.

Kinetic Solubility Assay

This assay determines the solubility of a compound under non-equilibrium conditions, which is relevant for early drug discovery screening.

Principle: A concentrated stock solution of the compound in DMSO is added to an aqueous buffer, and the formation of a precipitate is measured after a short incubation period.

Protocol Outline:

  • Compound Addition: A small volume of a concentrated DMSO stock solution of the test compound is added to a phosphate-buffered saline (PBS) solution (pH 7.4). The final DMSO concentration is typically kept low (e.g., <1%).

  • Incubation: The solution is shaken at room temperature for a specified time (e.g., 1-2 hours) to allow for precipitation to occur.

  • Separation of Undissolved Compound: The solution is filtered to remove any precipitate.

  • Concentration Measurement: The concentration of the compound in the filtrate (the soluble fraction) is determined by UV-Vis spectroscopy or LC-MS/MS by comparing it to a standard curve.

Visualizing In Vitro ADME Workflow and Signaling Pathway Context

To provide a clearer understanding of the experimental process and the therapeutic context of these compounds, the following diagrams have been generated.

ADME_Workflow cluster_absorption Absorption cluster_metabolism Metabolism cluster_distribution Distribution solubility Kinetic Solubility Assay pampa PAMPA metabolic_stability Metabolic Stability (HLM) ppb Plasma Protein Binding compound Test Compound compound->solubility Assesses dissolution compound->pampa Predicts passive diffusion compound->metabolic_stability Evaluates enzymatic degradation compound->ppb Measures binding to plasma proteins

In Vitro ADME Experimental Workflow.

Many pyrazolo[1,5-a]pyrimidine derivatives, structurally related to the compounds of interest, have been investigated as protein kinase inhibitors. The following diagram illustrates a simplified, generic signaling pathway that is often targeted by such inhibitors in cancer therapy.

Kinase_Signaling_Pathway receptor Growth Factor Receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription proliferation Cell Proliferation, Survival transcription->proliferation inhibitor Pyrazolo[1,5-a]pyridine Analog (Inhibitor) inhibitor->raf

Generic Kinase Signaling Pathway Inhibition.

References

Safety Operating Guide

Navigating the Safe Disposal of Pyrazolo[1,5-a]pyridine-3-carbohydrazide: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible handling and disposal of chemical reagents are fundamental to ensuring laboratory safety and environmental stewardship. Pyrazolo[1,5-a]pyridine-3-carbohydrazide, a heterocyclic compound, requires careful management due to the potential hazards associated with its pyridine and hydrazide functionalities. This guide provides a comprehensive, step-by-step procedure for its safe disposal, drawing upon safety data for closely related compounds in the absence of a specific Safety Data Sheet (SDS) for the title compound.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was publicly available at the time of this writing. The following procedures are based on the safety profiles of the parent compound, Pyrazolo[1,5-a]pyridine, and related structures such as Pyrazolo[1,5-a]pyridine-3-carboxylic acid and Pyridine-3-carbohydrazide. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local, state, and federal regulations.

Hazard Profile and Immediate Safety Precautions

Pyrazolo[1,5-a]pyridine derivatives are known to cause skin, eye, and respiratory irritation.[1][2][3] The presence of the carbohydrazide group suggests a heightened hazard profile, as compounds in this class can be harmful if swallowed, may cause allergic skin reactions, and are sometimes suspected carcinogens.[4] Therefore, it is crucial to handle this compound with caution in a well-ventilated area or a chemical fume hood.[1][2]

Personal Protective Equipment (PPE)

Before handling or disposing of this compound, all personnel must be equipped with the appropriate personal protective equipment.

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., Nitrile rubber)To prevent skin contact.
Eye Protection Safety glasses with side-shields or chemical splash gogglesTo protect eyes from splashes.
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area or chemical fume hoodTo avoid inhalation of dust or vapors.[1][2]

Step-by-Step Disposal Protocol

The proper disposal of this compound waste must comply with all applicable regulations. The primary method of disposal for this compound and its contaminated materials is through an approved hazardous waste disposal plant.[1][2]

1. Waste Segregation and Collection:

  • All waste containing this compound, including unused product, solutions, and contaminated materials (e.g., pipette tips, weighing paper, absorbent pads), must be classified as hazardous waste.

  • Collect this waste in a designated, properly sealed, and clearly labeled hazardous waste container.

  • Do not mix this compound waste with other incompatible waste streams.

2. Container Labeling:

  • The hazardous waste container must be clearly labeled with the full chemical name: "this compound".

  • Indicate the associated hazards on the label (e.g., "Irritant," "Harmful," "Suspected Carcinogen").

  • Include the date of waste accumulation.

3. Storage:

  • Store the sealed and labeled waste container in a designated, well-ventilated, and secure satellite accumulation area.

  • Keep the container away from heat, sparks, and open flames.[1]

  • Store separately from strong oxidizing agents and acids.[2]

4. Spill Management:

  • In the event of a small spill, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand).

  • Carefully sweep or scoop up the absorbed material and place it in the designated hazardous waste container.[3]

  • For large spills, evacuate the area and immediately contact your institution's EHS department.

5. Final Disposal:

  • Once the waste container is full or ready for disposal, arrange for its collection by a licensed hazardous waste disposal company.

  • Never pour this compound or its solutions down the drain.[1][3]

Disposal Workflow

A Start: Handling of This compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Generate Waste (Unused chemical, contaminated materials) B->C D Segregate as Hazardous Waste C->D I Spill Occurs C->I E Collect in a Labeled, Sealed Container D->E F Store in a Designated Satellite Accumulation Area E->F G Arrange for Pickup by Licensed Waste Disposal F->G H End: Proper Disposal G->H J Absorb with Inert Material I->J K Collect and Place in Hazardous Waste Container J->K K->E

Caption: Logical workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Pyrazolo[1,5-A]pyridine-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety Protocols for Handling Pyrazolo[1,5-a]pyridine-3-carbohydrazide

For Researchers, Scientists, and Drug Development Professionals: A Guide to Safe Handling, Personal Protective Equipment, and Disposal.

The following provides critical safety and logistical information for the handling and disposal of this compound. This guidance is intended to ensure the safety of laboratory personnel through proper procedural steps and the use of appropriate personal protective equipment (PPE).

Summary of Potential Hazards
  • Pyrazolo[1,5-a]pyridine moiety: Related compounds like Pyrazolo[1,5-a]pyridine and its carboxylic acid derivative are known to cause skin and eye irritation, and may cause respiratory irritation.[1][2]

  • Carbohydrazide moiety: Carbohydrazide and related hydrazine compounds can cause skin, eye, and respiratory tract irritation.[3][4] Ingestion of carbohydrazide is a significant health risk due to its toxicity when swallowed.[3] Hydrazine, a related compound, is a known carcinogen.[5]

  • Pyridine-like properties: Pyridine itself is a flammable liquid and can cause neurological effects, liver and kidney damage, and skin and eye irritation.[6][7]

Given these potential hazards, a cautious approach with comprehensive PPE is mandatory.

Personal Protective Equipment (PPE) Recommendations

A multi-layered approach to PPE is essential to minimize exposure during the handling of this compound. The following table summarizes the recommended PPE for various laboratory operations.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shields or chemical splash goggles.Nitrile or neoprene gloves (double-gloving recommended).Lab coat.N95 or P100 respirator if not handled in a certified chemical fume hood.
Solution Preparation Chemical splash goggles or a face shield.Nitrile or neoprene gloves (double-gloving recommended).Lab coat.Work in a certified chemical fume hood is required.
Reaction Setup and Monitoring Chemical splash goggles or a face shield.Nitrile or neoprene gloves (double-gloving recommended).Lab coat.Work in a certified chemical fume hood is required.
Work-up and Purification Chemical splash goggles or a face shield.Nitrile or neoprene gloves (double-gloving recommended).Chemical-resistant apron over a lab coat.Work in a certified chemical fume hood is required.
Spill Cleanup Chemical splash goggles and a face shield.Heavy-duty nitrile or neoprene gloves.Chemical-resistant suit or apron over a lab coat.A full-face respirator with appropriate cartridges may be necessary depending on the spill size.

Experimental Protocols: PPE Selection and Disposal

PPE Selection Workflow

The selection of appropriate PPE is a critical step that depends on the scale of the experiment and the potential for exposure. The following diagram outlines a logical workflow for this process.

PPE_Selection_Workflow cluster_start Start cluster_ppe PPE Selection cluster_equipment Required Equipment start Assess Experiment Scale and Potential for Exposure weighing Weighing Solid start->weighing Small Scale Solid Handling solution Preparing Solution start->solution Liquid Handling reaction Running Reaction start->reaction Extended Operation spill Spill or Release start->spill Emergency goggles Safety Goggles/ Face Shield weighing->goggles gloves Nitrile/Neoprene Gloves (Double) weighing->gloves coat Lab Coat/ Chemical Apron weighing->coat respirator Respirator (N95/P100) weighing->respirator If not in hood solution->goggles solution->gloves solution->coat hood Fume Hood solution->hood reaction->goggles reaction->gloves reaction->coat reaction->hood spill->goggles spill->gloves Heavy Duty spill->coat Chemical Resistant spill->respirator Full-face may be needed

Caption: PPE selection workflow based on the experimental task.

Waste Disposal Plan

Proper disposal of contaminated materials is crucial to prevent environmental contamination and accidental exposure.

Solid Waste:

  • All solid waste, including contaminated gloves, bench paper, and disposable labware, should be placed in a dedicated, sealed, and clearly labeled hazardous waste container.

Liquid Waste:

  • Aqueous and organic waste streams containing this compound should be segregated into appropriately labeled hazardous waste containers. Avoid mixing with incompatible waste streams.

Disposal of Contaminated PPE:

  • Disposable gloves should be removed without touching the outer surface and discarded into the solid hazardous waste container.

  • Reusable PPE, such as lab coats, should be professionally laundered by a service experienced in handling chemical-contaminated clothing.

The following diagram illustrates the logical flow for waste segregation and disposal.

Waste_Disposal_Plan cluster_generation Waste Generation cluster_segregation Waste Segregation cluster_disposal Final Disposal start This compound Handling Complete solid_waste Contaminated Solids (Gloves, Paper, etc.) start->solid_waste liquid_waste Contaminated Liquids (Aqueous & Organic) start->liquid_waste sharps_waste Contaminated Sharps (Needles, Glassware) start->sharps_waste solid_container Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container sharps_container Puncture-Proof Sharps Container sharps_waste->sharps_container

Caption: Logical flow for the segregation and disposal of waste.

By adhering to these guidelines, researchers can minimize risks and ensure a safe laboratory environment when working with this compound. Always consult your institution's specific safety protocols and the full Safety Data Sheet for any chemical before beginning work.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.